Technical Documentation Center

5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
  • CAS: 1086064-44-9

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] These compounds are recognized for a wide spectrum of biological activities, including their roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds.[3][4] The specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, incorporates a bromine atom, a common handle for further synthetic modification via cross-coupling reactions, and a lactam functionality within the pyrazole ring, which can significantly influence its physicochemical properties and biological target interactions.

This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the analytical strategies required to unambiguously determine the structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental workflow, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR techniques forms a self-validating system for structure elucidation.

A critical challenge in characterizing this molecule is the potential for tautomerism. The "-3-one" suffix denotes the keto form, but an enol tautomer, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol, is also possible. Our analytical approach is designed to resolve this ambiguity and confirm the dominant tautomeric form under typical analytical conditions.

Caption: IUPAC Numbering of the Target Molecule.

Section 1: The Elucidation Workflow - A Strategy of Orthogonal Confirmation

The structure elucidation process is not a linear path but a cycle of hypothesis and confirmation. Each analytical technique provides a unique piece of the puzzle, and the strength of the final assignment lies in the congruence of data from these orthogonal methods. Our workflow is designed to first establish the fundamental molecular properties (formula and functional groups) before mapping the intricate connectivity of the atomic framework.

G start Hypothesized Synthesis Product ms Mass Spectrometry (HRMS) Establishes Molecular Formula Confirms Bromine Presence start->ms Isotopic Pattern? ir Infrared (IR) Spectroscopy Identifies Key Functional Groups (C=O, N-H) ms->ir Formula Confirmed nmr1d 1D NMR Spectroscopy (¹H, ¹³C) Provides Proton/Carbon Count and Chemical Environment ir->nmr1d Functional Groups Identified nmr2d 2D NMR Spectroscopy (HSQC, HMBC) Maps C-H Connectivity and Fused Ring Assembly nmr1d->nmr2d Atom Count Matches? final Final Structure Confirmed nmr2d->final Connectivity Assembled

Caption: The logical workflow for structure elucidation.

Section 2: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Before any structural bonds can be determined, the elemental composition must be known. Low-resolution MS could be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula. For a halogenated compound, MS also offers a distinct isotopic signature that serves as a primary validation point.

Expected Data & Interpretation: The molecular formula for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is C₆H₄BrN₃O . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic doublet for the molecular ion peak (M⁺) and its isotopic partner (M+2)⁺, with nearly equal intensity.

ParameterExpected ValueRationale
Calculated Exact Mass [M]⁺ 212.9592 (for ⁷⁹Br)C₆H₄⁷⁹BrN₃O
Calculated Exact Mass [M+2]⁺ 214.9572 (for ⁸¹Br)C₆H₄⁸¹BrN₃O
Isotopic Peak Ratio ~1:1Natural abundance of ⁷⁹Br and ⁸¹Br.

The observation of this doublet, with each peak matching its calculated exact mass, provides powerful and trustworthy evidence for the presence of a single bromine atom and confirms the overall elemental composition.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. Its primary role here is to confirm the presence of the carbonyl (C=O) and amine (N-H) functionalities, which is crucial for distinguishing between the keto and enol tautomers.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3200-3400N-H Stretch (broad)Confirms the presence of N-H bonds in the pyrazole and lactam rings.
1680-1720C=O Stretch (strong)Crucial evidence for the keto-lactam form. The absence of this peak and the presence of a broad O-H stretch (~3200-3600 cm⁻¹) would suggest the enol form.
1550-1650C=C / C=N StretchAromatic ring vibrations characteristic of the fused heterocyclic system.
~1050C-Br StretchIndicates the presence of the carbon-bromine bond.

The presence of a strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group, strongly supporting the proposed "-3-one" structure.

Section 3: Nuclear Magnetic Resonance (NMR) - Assembling the Core Structure

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this molecule, a suite of 1D and 2D experiments is required for an unambiguous assignment.

¹H and ¹³C NMR Spectroscopy

Causality of Choice: One-dimensional NMR provides the fundamental census of hydrogen and carbon atoms in the molecule. ¹H NMR reveals the number of distinct protons and their electronic environments, while ¹³C NMR does the same for the carbon skeleton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The structure has four protons: two attached to nitrogen (N-H) and two on the aromatic pyridine ring.

  • δ 13.0-14.5 (s, 1H, N1-H): The pyrazole N-H proton is typically deshielded and appears as a broad singlet.[3]

  • δ 10.5-11.5 (s, 1H, N2-H): The lactam N-H proton is also expected to be a broad singlet in a similar downfield region.

  • δ 8.6-8.8 (s, 1H, H6): Aromatic protons on electron-deficient pyridine rings appear at a high chemical shift. This proton is adjacent to the ring nitrogen N7.[3]

  • δ 8.1-8.3 (s, 1H, H4): This aromatic proton is adjacent to the fused pyrazole ring.[3] Causality Note: The protons H4 and H6 are predicted to be singlets because they are separated by four bonds and are not expected to show significant coupling to each other.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆): The structure has six unique carbon atoms.

  • δ ~160 (C3): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield.

  • δ ~150-155 (C7a): A quaternary carbon at the ring junction, adjacent to two nitrogen atoms.

  • δ ~145-150 (C6): Aromatic CH carbon adjacent to nitrogen.

  • δ ~130-135 (C4): Aromatic CH carbon.

  • δ ~115-120 (C3a): A quaternary carbon at the ring junction.

  • δ ~105-110 (C5): The carbon atom directly bonded to bromine (C-Br) is typically found in this region.[3]

2D NMR Spectroscopy: Confirming Connectivity

Causality of Choice: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) C-H correlations, which are essential for piecing together the fused ring system and confirming the position of the bromine substituent.

HSQC Analysis: This experiment will show two primary correlations, confirming the assignments from the 1D spectra:

  • The proton signal at δ ~8.6-8.8 will correlate to the carbon signal at δ ~145-150, definitively assigning them as H6/C6.

  • The proton signal at δ ~8.1-8.3 will correlate to the carbon signal at δ ~130-135, assigning them as H4/C4.

HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the most critical data for confirming the overall structure. The long-range couplings act as bridges between different parts of the molecule.

Caption: Expected key HMBC correlations for structural confirmation.

Key Expected Correlations and Their Significance:

  • Correlation from H4 to C5 and C6: This confirms the connectivity of the pyridine ring protons and places H4 adjacent to the C5-Br position.

  • Correlation from H6 to C5 and C4: This provides reciprocal confirmation of the pyridine ring structure.

  • Correlation from H4 to C3a: This is a crucial link, bridging the pyridine ring to the pyrazole ring at the C3a junction.

  • Correlation from H6 to C7a: This correlation bridges the other side of the pyridine ring to the pyrazole ring at the C7a junction.

  • Correlation from N1-H to C7a and C3a: These correlations from the pyrazole N-H proton definitively confirm the fusion of the two rings.

The successful observation of this network of correlations leaves no ambiguity about the core scaffold and the relative positions of the substituents.

Section 4: Summary of Spectroscopic Data

The combination of all analytical data provides a coherent and self-validating picture of the molecule.

TechniqueDataConclusion
HRMS M⁺ and M+2⁺ peaks at m/z 212.9592 and 214.9572Confirms molecular formula C₆H₄BrN₃O and presence of one Br atom.
IR Strong C=O stretch at ~1700 cm⁻¹, broad N-H at ~3300 cm⁻¹Confirms the keto-lactam functionality and N-H groups. Supports the "-3-one" tautomer.
¹H NMR Four signals: two downfield N-H singlets, two aromatic singlets.Consistent with the four protons in the proposed structure.
¹³C NMR Six signals, including a C=O at ~160 ppm and a C-Br at ~108 ppm.Accounts for all six carbon atoms and confirms key functionalities.
HSQC Correlations between aromatic protons and their respective carbons.Unambiguously links H4 to C4 and H6 to C6.
HMBC Key correlations observed between H4/H6 and C3a/C7a.Confirms the connectivity of the fused pyrazolo[3,4-b]pyridine ring system.

Section 5: Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following are generalized but detailed protocols. Specific instrument parameters should be optimized for the available hardware.

5.1 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Analysis: Calibrate the spectrum using a known standard. Identify the [M+H]⁺ ion and its corresponding [M+2+H]⁺ isotope peak. Compare the measured exact mass and isotopic distribution to the theoretical values calculated for C₆H₅BrN₃O⁺.

5.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, then collect the sample spectrum.

  • Analysis: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. Identify key absorption bands corresponding to the C=O, N-H, C=C/C=N, and C-Br functional groups.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • HSQC Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Spectral Width: ~16 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).

    • Analysis: Correlate proton signals with their directly attached carbon signals.

  • HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width: ~16 ppm (F2, ¹H) x ~240 ppm (F1, ¹³C).

    • Optimization: The long-range coupling delay (D6) should be optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.

    • Analysis: Methodically map all long-range correlations from each proton to identify multi-bond connectivities.

References

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Significance of the 3-one Moiety The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Significance of the 3-one Moiety

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, leading to its incorporation into numerous compounds with diverse pharmacological activities, including kinase inhibitors, anticancer agents, and central nervous system modulators.[1] The introduction of a bromine atom at the 5-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This guide focuses specifically on 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one . The presence of the carbonyl group at the 3-position transforms the aromatic pyridine ring into a pyridinone, introducing a lactam functionality. This modification significantly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule compared to its aromatic counterpart, 5-bromo-1H-pyrazolo[3,4-b]pyridine. The existence of keto-enol and amine-imine tautomerism in this system adds another layer of complexity and potential for diverse biological interactions. While specific data for the 5-bromo derivative is limited in publicly available literature, this guide will synthesize information on the parent compound and related structures to provide a comprehensive technical overview for researchers.

PART 1: Physicochemical and Structural Properties

Core Scaffold: 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The parent compound provides the fundamental structural and chemical characteristics of this heterocyclic system.[2]

PropertyValueSource
IUPAC Name 1,2-dihydropyrazolo[3,4-b]pyridin-3-onePubChem[2]
Synonyms 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one, 1H-Pyrazolo[3,4-b]pyridin-3-olPubChem[2]
CAS Number 2942-43-0PubChem[2]
Molecular Formula C₆H₅N₃OPubChem[2]
Molecular Weight 135.12 g/mol PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Target Compound: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The introduction of a bromine atom at the C5 position is expected to increase the molecular weight and lipophilicity of the compound. The bromine atom also serves as a versatile synthetic handle for introducing further diversity.

PropertyPredicted ValueJustification
Molecular Formula C₆H₄BrN₃OAddition of Br, removal of H
Molecular Weight ~214.02 g/mol Based on atomic weights
Melting Point Higher than parent compoundIncreased molecular weight and potential for stronger intermolecular interactions
Solubility Lower aqueous solubilityIncreased lipophilicity due to the bromo substituent
LogP Higher than parent compoundBromine is a lipophilic group
Tautomerism

A critical feature of the pyrazolo[3,4-b]pyridin-3-one core is its potential for tautomerism. The equilibrium between these forms can be influenced by the solvent, pH, and substitution pattern. Understanding these tautomeric forms is crucial as they present different pharmacophores for receptor binding.

retrosynthesis cluster_A Route A: Pyridine Ring Formation cluster_B Route B: Pyrazole Ring Formation Target 5-bromo-1H,2H,3H- pyrazolo[3,4-b]pyridin-3-one A1 3-Amino-5-bromopyrazole derivative Target->A1 B1 Substituted 3-amino-5-bromopyridine with an ortho ester or carboxyl group Target->B1 Target_A Target A1->Target_A Cyclocondensation A2 1,3-Dicarbonyl equivalent (e.g., malonic ester) A2->Target_A Cyclocondensation Target_B Target B1->Target_B Cyclization B2 Hydrazine B2->Target_B Cyclization

Caption: Retrosynthetic approaches to the target scaffold.

Exemplary Synthetic Protocol (Hypothetical)

The following protocol is a plausible, field-informed pathway based on the cyclization of a substituted pyridine precursor (Route B), a common and effective method.

Step 1: Synthesis of Ethyl 2-amino-6-bromo-3-carboxylate This step involves the functionalization of a commercially available aminopyridine. (This is a hypothetical intermediate for illustrative purposes).

Step 2: Diazotization and Cyclization

  • Dissolution: Dissolve Ethyl 2-amino-6-bromo-3-carboxylate in a suitable acidic medium (e.g., HCl in ethanol).

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic diazotization reaction and ensure the stability of the diazonium salt intermediate.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is the key step for the subsequent intramolecular cyclization.

  • Cyclization: After the addition is complete, allow the reaction to slowly warm to room temperature. The diazonium salt will cyclize onto the ester group, followed by tautomerization to form the pyrazolopyridinone ring.

  • Work-up: Quench the reaction with water and neutralize the acid. The product will precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain the pure 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Key Chemical Reactivity

The reactivity of this scaffold is dictated by the interplay between the electron-rich pyrazole ring, the lactam functionality, and the deactivating effect of the bromine atom on the pyridine ring.

  • N-Alkylation/Arylation: The acidic N-H protons on the pyrazole ring (N1 or N2) are the primary sites for alkylation or arylation under basic conditions (e.g., using NaH, K₂CO₃). This is a common strategy to block tautomerism and introduce substituents to modulate solubility and biological activity.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies. [3]* Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridinone ring. However, the precise regioselectivity would need experimental determination.

  • Lactam Chemistry: The carbonyl group can potentially undergo reactions typical of lactams, though its reactivity is modulated by the fused aromatic system.

PART 3: Applications in Drug Discovery and Materials Science

While direct applications of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one are not extensively documented, the broader pyrazolo[3,4-b]pyridine class is of immense interest. The "-3-one" derivative represents a scaffold with significant potential.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP binding pocket. The pyrazolo[3,4-b]pyridin-3-one scaffold is an excellent candidate for this role. The lactam oxygen can act as a hydrogen bond acceptor, while the pyrazole N-H groups can act as donors. The C5-bromo position allows for the attachment of a vector pointing towards the solvent-exposed region of the kinase, where specificity can be engineered.

kinase_binding cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Residues (e.g., Met, Glu) Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Inhibitor Pyrazole N-H Pyrazolo[3,4-b]pyridin-3-one Core C=O C5-Br → R Inhibitor:n1->Hinge:f0 H-Bond Donor Inhibitor:o1->Hinge:f0 H-Bond Acceptor Inhibitor:core->Pocket Hydrophobic Interactions Inhibitor:br->Solvent Vector for SAR

Caption: Hypothesized binding mode in a kinase active site.

Intermediate for Chemical Libraries

This compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The C5-bromo position allows for parallel synthesis using various cross-coupling partners, rapidly generating a diverse set of analogues to explore SAR for new biological targets.

PART 4: Safety and Handling

Specific safety data for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is not available. Therefore, precautions should be based on the data for the parent compound and related brominated heterocyclic compounds.

GHS Hazard Information for the Parent Compound (1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one): [2]* Acute Toxicity, Oral (Category 4): Harmful if swallowed. [2]* Skin Irritation (Category 2): Causes skin irritation. [2]* Eye Irritation (Category 2A): Causes serious eye irritation. [2]* Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. [2] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Danel, A.; Gondek, E.; Kucharek, M.; Szlachcic, P.; Gut, A. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules2022 , 27, 2775. [Link]

  • Teixidó, J.; Borrell, J.I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. [Link]

  • Abdel-Wahab, B. F.; Mohamed, H. A.; El-Sayed, M. A. A. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity2025.
  • PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link]

  • PubChem. 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. [Link]

  • Hansen, B. B., et al. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. J. Med. Chem.2020, 63(13), 7008–7032. (Referenced within a broader review).
  • Patel, H., et al. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. Current Chemistry Letters2019 , 8(3), 115-124. [Link]

  • Fisher Scientific. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. [Link]

  • Google P
  • Wang, X., et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6428. [Link]

  • Al-wsabie, A. M., et al. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules2023 , 28(13), 5136. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine and its 3-Oxo Tautomer in Drug Discovery

This guide provides an in-depth exploration of the chemical landscape and therapeutic potential of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its corresponding 3-oxo tautomer. Designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical landscape and therapeutic potential of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its corresponding 3-oxo tautomer. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the nomenclature, synthesis, physicochemical properties, and critical applications of this heterocyclic scaffold, with a particular focus on its role as a privileged structure in modern kinase inhibitor design.

Decoding the Nomenclature and Tautomerism: A Foundational Perspective

The nomenclature surrounding the pyrazolo[3,4-b]pyridine core can be nuanced, particularly when considering its potential for tautomerism. The user-specified "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" suggests a keto-enol tautomeric system. It is crucial to understand the distinct yet interchangeable nature of these forms for accurate experimental design and interpretation.

The two primary tautomers are the aromatic alcohol (enol) form, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol , and the keto form, 5-bromo-1,2-dihydro-1H-pyrazolo[3,4-b]pyridin-3-one . The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature. While the keto form is explicitly named with the "-one" suffix, the aromatic 1H-pyrazolo[3,4-b]pyridine scaffold is the more extensively studied and derivatized core in medicinal chemistry due to its structural analogy to purine bases.[1] This guide will address both the foundational aromatic system and its 3-oxo derivative.

Pyrazolo[3,4-b]pyridines can also exist as 1H and 2H isomers, arising from the position of the hydrogen atom on the pyrazole ring.[2] The 1H-isomer is more prevalent in drug discovery databases and approved therapeutics.[2]

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine is essential for its application in drug synthesis and development.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol [3]
Melting Point 198.0 to 202.0 °C[3]
Boiling Point 329.0±22.0 °C at 760 mmHg[3]
Appearance Solid[3]
CAS Number 875781-17-2

Synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold

The synthesis of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core is a critical first step for further chemical elaboration. A common and effective method involves the cyclization of a substituted pyridine derivative with hydrazine.

General Synthesis Protocol

A widely employed synthetic route starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde.[4] The reaction with anhydrous hydrazine in ethanol under reflux conditions leads to the formation of the desired pyrazolo[3,4-b]pyridine ring system.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-fluoro-3-formylpyridine (1 equivalent) in ethanol, add anhydrous hydrazine (5.6 equivalents).[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Precipitation: Pour the concentrated residue into water to precipitate the product.[4]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake sequentially with water and ether to remove impurities.[4]

  • Drying: Dry the final product under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[4]

The causality behind this experimental choice lies in the nucleophilic character of hydrazine, which attacks the electrophilic carbonyl carbon of the aldehyde and subsequently displaces the fluorine atom to form the stable fused heterocyclic ring.

G start 5-Bromo-2-fluoropyridine- 3-carboxaldehyde process Reflux (Overnight) start->process + reagent Anhydrous Hydrazine Ethanol reagent->process workup Concentration & Precipitation process->workup product 5-Bromo-1H-pyrazolo[3,4-b]pyridine workup->product

Caption: Synthesis workflow for 5-bromo-1H-pyrazolo[3,4-b]pyridine.

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[5] Its structural similarity to purine allows it to effectively compete with ATP for binding to the kinase active site. This has led to the discovery of numerous potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases.[5][6][7]

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been successfully developed as inhibitors for various kinases, including:

  • TANK-binding kinase 1 (TBK1)[8]

  • Hematopoietic Progenitor Kinase 1 (HPK1)[6]

  • Protein Kinase B (Akt)[7]

The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

G cluster_cell Cellular Environment P_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Kinase Protein Kinase P_Pyridine->Kinase Competitively Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of novel 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, a robust in vitro kinase assay is essential. The following protocol provides a general framework for assessing the potency of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (5-bromo-1H-pyrazolo[3,4-b]pyridine derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely correlated with the kinase activity. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

This self-validating system includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the reliability of the results. The causality of this protocol is based on the principle that a more potent inhibitor will lead to a lower production of ADP, resulting in a lower luminescent signal.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Add_Components Add Kinase, Substrate, and Test Compound to Plate Compound_Prep->Add_Components Initiate_Reaction Add ATP to Initiate Add_Components->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold and its derivatives represent a highly valuable class of compounds in contemporary drug discovery. Their synthetic tractability, coupled with their proven efficacy as kinase inhibitors, ensures their continued prominence in the development of targeted therapies. Future research will likely focus on the exploration of novel substitutions at the 5-position to enhance selectivity and overcome drug resistance, as well as the investigation of their therapeutic potential beyond oncology, in areas such as inflammation and neurodegenerative diseases.

References

  • Al-Sanea, M. M., & El-Sayed, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2737. [Link]

  • Nowak, K., & Gzella, A. K. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1503. [Link]

  • Chemsrc. (2024, August 25). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Shekarrao, K., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. In PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 783-790. [Link]

  • Herbich, J., & Waluk, J. (2003). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 107(17), 3121-3129. [Link]

  • Ukrinchuk, I., et al. (2022). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). ResearchGate. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]

  • Barlaam, B., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(10), 2853-2858. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine and its Derivatives

A Note on Nomenclature: This guide addresses the chemical scaffold centered on 5-bromo-1H-pyrazolo[3,4-b]pyridine. The specific query for "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" refers to a related, but distinct,...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the chemical scaffold centered on 5-bromo-1H-pyrazolo[3,4-b]pyridine. The specific query for "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" refers to a related, but distinct, chemical entity. Publicly accessible chemical literature and supplier databases contain extensive information on the aromatic parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, a critical building block in modern medicinal chemistry. In contrast, specific data for the "-3-one" derivative is scarce, suggesting it is a less common or novel compound. Therefore, this guide will focus on the well-documented and widely utilized parent compound, providing a foundational understanding for researchers in the field.

Core Compound Analysis: 5-Bromo-1H-pyrazolo[3,4-b]pyridine

5-Bromo-1H-pyrazolo[3,4-b]pyridine, also known as 5-bromo-7-azaindazole, is a heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of bioactive molecules.[1][2] Its structure, featuring a fusion of pyrazole and pyridine rings, is analogous to purine bases, making it a privileged scaffold in drug discovery.[2][3] The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[1][4][5][6]
Molecular Weight 198.02 g/mol [1][4][5]
CAS Number 875781-17-2[4][5][6]
Appearance White to pale yellow solid/powder[1][7]
Melting Point 198.0 to 202.0 °C[7]
Boiling Point (Predicted) 329.0 ± 22.0 °C at 760 mmHg[7]
Density (Predicted) 1.894 ± 0.06 g/cm³[7]
SMILES BrC1=CN=C2C(=C1)NN=C2[6]
InChIKey BASYLPMLKGQZOG-UHFFFAOYSA-N[4][6]
Structural Diagram

The chemical structure of the core compound is visualized below.

Caption: Chemical structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Synthesis Protocols and Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, typically by constructing the pyridine ring onto a pre-existing pyrazole or vice-versa. For [3]5-bromo-1H-pyrazolo[3,4-b]pyridine, a common and effective laboratory-scale synthesis starts from a substituted pyridine aldehyde.

Example Protocol: Synthesis from 5-Bromo-2-fluoronicotinaldehyde

This protocol is based on the reaction of an appropriately substituted pyridine precursor with hydrazine, which undergoes cyclization to form the fused pyrazole ring. This method is valued for its directness and relatively good yields.

Reaction Scheme:

Synthesis_Scheme start 5-Bromo-2-fluoronicotinaldehyde product 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->product Reflux, ~8-12h reagent Hydrazine Hydrate(N₂H₄·H₂O)Ethanol (Solvent) reagent->start

Caption: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine via cyclization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • [8][9]Addition of Reagent: Add hydrazine hydrate (3.5-5.0 eq) to the stirred solution at room temperature. [8][9]* Scientist's Insight: The use of excess hydrazine hydrate drives the reaction towards completion, ensuring both the initial imine formation and the subsequent nucleophilic aromatic substitution/cyclization are efficient.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 8-12 hours. The [8][9]reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • [9]Work-up and Isolation:

    • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol solvent. [9]* Add water to the residue, which will cause the product to precipitate. [9]* Collect the solid product by vacuum filtration. [9]* Wash the filter cake sequentially with water and then a small amount of cold ether or ethanol to remove residual impurities.

  • [9]Drying and Purification: Dry the collected solid under vacuum to yield the final product, 5-bromo-1H-pyrazolo[3,4-b]pyridine, typically as a yellowish solid. Furt[9]her purification, if necessary, can be achieved by recrystallization or column chromatography.

###[8] 3. Applications in Drug Discovery and Materials Science

5-Bromo-1H-pyrazolo[3,4-b]pyridine is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or "building block." Its [1][7]utility stems from the combination of the biologically relevant pyrazolopyridine core and the synthetically versatile bromine substituent.

Kinase Inhibitor Scaffolding

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. The bromine at the C5 position allows for the introduction of larger substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which can occupy other pockets of the ATP-binding site to enhance potency and tune selectivity.

W[10]orkflow: From Building Block to Kinase Inhibitor

Drug_Discovery_Workflow A 5-Bromo-1H-pyrazolo [3,4-b]pyridine B Functionalization at C5 (e.g., Suzuki Coupling) A->B Add R-B(OH)₂, Pd Catalyst C Introduction of Side Chains B->C Further Synthesis D Lead Compound C->D E Biological Screening (Kinase Assays) D->E F Lead Optimization E->F Analyze SAR

Caption: Role of the scaffold in a typical kinase inhibitor discovery workflow.

Synthesis of Novel Heterocyclic Systems

The compound serves as a precursor for a wide range of derivatives. For instance, it can be further functionalized to create novel sulfonamide derivatives. A st[10][11]udy detailed the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides, which were subsequently evaluated for antibacterial and antioxidant properties. This[10] highlights the compound's role in generating libraries of new chemical entities for screening against various biological targets.

Materials Science

Beyond pharmaceuticals, this heterocyclic system is also explored in the field of organic electronics. The [1]fused aromatic structure suggests potential applications in creating materials with useful photophysical or electronic properties, although this area is less developed than its medicinal chemistry applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-bromo-1H-pyrazolo[3,4-b]pyridine is essential. While a complete, verified safety data sheet (SDS) is not available from the search results, aggregated GHS information provides guidance.

Hazard Identification

Based on aggregated ECHA C&L Inventory data, the compound is classified with the following hazards:

  • Acute Toxicity, Oral (Warning): May be harmful if swallowed.

  • [8]Skin and Eye Irritation (Warning): May cause skin and eye irritation.

P[8]rotocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in laboratory areas. If ingested, seek immediate medical attention.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some[7] suppliers recommend refrigerated storage (0 - 8 °C).

  • [1]Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a cornerstone intermediate for researchers in drug discovery and synthetic chemistry. Its molecular weight of approximately 198.02 g/mol and its defined physicochemical properties make it a reliable and predictable reagent. The true value of this compound lies in its dual-feature design: a biologically relevant pyrazolopyridine core ideal for interacting with targets like protein kinases, and a strategically placed bromine atom that serves as a versatile anchor point for synthetic elaboration. Understanding its synthesis, reactivity, and handling is fundamental for any scientist aiming to leverage this powerful scaffold to create novel, high-impact molecules for therapeutic or material applications.

References

  • [11]Patel, M. B., & Patel, H. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. Current Chemistry Letters, 8(3), 121-130. [Link]

  • [10]Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Foundational

"5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" starting materials

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a focal point for designing kinase inhibitors, central nervous system agents, and antiviral compounds. The specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, incorporates a bromine atom, a versatile synthetic handle for further functionalization via cross-coupling reactions, and a pyrazolone core, which is itself a significant pharmacophore found in drugs like Edaravone.[1] This guide provides a comprehensive analysis of the primary synthetic strategies and key starting materials required to construct this valuable molecular framework, tailored for researchers and drug development professionals. We will explore two logical and field-proven retrosynthetic pathways, offering detailed experimental insights and explaining the chemical rationale behind each approach.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of the target bicyclic heterocycle can be logically dissected in two primary ways: (A) constructing the pyridine ring onto a pre-formed pyrazolone core, or (B) forming the pyrazolone ring from a substituted pyridine precursor.

G Target 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one RouteA Route A: Pyridine Ring Annulation Target->RouteA RouteB Route B: Pyrazole Ring Formation Target->RouteB SM_A Starting Material: 3-Aminopyrazolin-5-one + Brominated C3 Synthon RouteA->SM_A SM_B Starting Material: 5-Bromo-2-hydrazinopyridine + C2 Synthon (e.g., Malonic Ester) RouteB->SM_B

Caption: Retrosynthetic analysis of the target molecule.

While both routes are chemically sound, Route B often presents a more direct and practical approach due to the commercial availability of the key pyridine-based starting material. This guide will detail both strategies, with a primary focus on the more accessible pathway.

Route B: Pyrazole Ring Formation from a Pyridine Precursor

This strategy is arguably the most efficient, leveraging a readily available brominated pyridine to construct the desired pyrazolone ring in a subsequent cyclization step.

Part 1: The Key Starting Material: 5-Bromo-2-hydrazinopyridine

5-Bromo-2-hydrazinopyridine is the cornerstone of this approach. Its utility stems from the presence of the nucleophilic hydrazine group positioned to cyclize with an appropriate electrophile, and the bromine atom, which remains intact for later-stage diversification.

Availability and Synthesis:

This starting material is commercially available from various chemical suppliers, making it a convenient entry point for the synthesis.[2][3] For researchers requiring to synthesize it in-house or on a large scale, a robust and validated procedure involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine. The halogen atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, facilitating a clean reaction with hydrazine hydrate. A well-documented process for the synthesis of the analogous 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine achieves yields as high as 95%, providing a reliable template for this synthesis.[4]

Caption: Synthesis of 5-Bromo-2-hydrazinopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-hydrazinopyridine

This protocol is adapted from a validated industrial process for a similar substrate.[4]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, combine 2,5-dibromopyridine (1 equivalent) and a suitable high-boiling solvent such as N,N-dimethylpropanolamine or ethanol (approx. 15-20 mL per gram of pyridine).

  • Addition of Hydrazine: Add 80% hydrazine hydrate (1.5 to 2.0 equivalents) to the mixture.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to displace air.

  • Heating: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Isolation: Transfer the resulting slurry to a filtration apparatus (e.g., Büchner funnel). Wash the collected solid sequentially with cold water and a minimal amount of cold ethanol or diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the solid product under vacuum at 50-60 °C to yield 5-bromo-2-hydrazinopyridine.

Part 2: Cyclization to Form the Pyrazolo[3,4-b]pyridin-3-one Ring

The crucial step in this route is the reaction of the hydrazinopyridine with a two-carbon electrophilic synthon that will form the C2-C3 bond and the carbonyl group of the pyrazolone ring. Diethyl malonate is the classic and cost-effective reagent for this transformation.

Causality of the Reaction: The mechanism proceeds via two key steps. First, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the ester carbonyls of diethyl malonate in a nucleophilic acyl substitution, forming a hydrazide intermediate. Second, under basic conditions (e.g., sodium ethoxide), the nitrogen atom attached to the pyridine ring undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl (a Dieckmann-like condensation), leading to the cyclized product after elimination of ethanol. Tautomerization of the resulting enol form yields the stable pyrazol-3-one.

G Start 5-Bromo-2-hydrazinopyridine + Diethyl Malonate Intermediate Acylated Hydrazide Intermediate Start->Intermediate Acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotonation Base Base (e.g., NaOEt) Base->Cyclization Product 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Cyclization->Product Elimination & Tautomerization

Caption: Workflow for the cyclization step.

Experimental Protocol: Cyclization with Diethyl Malonate

  • Base Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in absolute ethanol (30-40 mL per gram of sodium) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add 5-bromo-2-hydrazinopyridine (1 equivalent) followed by the dropwise addition of diethyl malonate (1.1 equivalents).

  • Reaction Conditions: Heat the resulting mixture to reflux for 6-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Precipitation: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 2M HCl or acetic acid) to a pH of ~5-6. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Reagent/ConditionPurpose
5-Bromo-2-hydrazinopyridinePyridine backbone and hydrazine nucleophile.
Diethyl MalonateProvides the C2-C3 fragment for the pyrazolone ring.
Sodium Ethoxide (Base)Promotes the initial acylation and facilitates the final intramolecular cyclization.
Ethanol (Solvent)Solubilizes reactants and is the conjugate acid of the base.
Acidic Work-upNeutralizes the basic reaction mixture to precipitate the final product.

Route A: Pyridine Ring Annulation onto a Pyrazolone Core

Part 1: The Key Starting Material: 3-Aminopyrazolin-5-one

The core of this route is 3-aminopyrazolin-5-one (which exists in tautomeric equilibrium with 3,5-diaminopyrazole). It is a bifunctional nucleophile containing both an enamine-like system and a ring nitrogen, perfectly poised to react with a 1,3-dielectrophile to form a six-membered ring.

Synthesis: The most common and direct synthesis of aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. For the parent 3-amino-5-methylpyrazole, the reaction of cyanoacetone with hydrazine is a well-established method.[5] To obtain the required 3-aminopyrazolin-5-one, ethyl cyanoacetate is the appropriate starting β-ketonitrile.

Caption: Synthesis of 3-Aminopyrazolin-5-one.

Experimental Protocol: Synthesis of 3-Aminopyrazolin-5-one

  • Reaction Setup: Combine ethyl cyanoacetate (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol (5-10 mL per gram of ester).

  • Heating: Heat the mixture at reflux for 4-6 hours. A precipitate usually forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then diethyl ether. Dry under vacuum to obtain 3-aminopyrazolin-5-one.

Part 2: Annulation of the Brominated Pyridine Ring

The final step is the condensation of 3-aminopyrazolin-5-one with a three-carbon synthon that will introduce the required atoms for the pyridine ring, including the bromine at the 5-position. This is analogous to the Gould-Jacobs reaction, which is used to synthesize quinolines and has been successfully applied to aminopyrazoles to form pyrazolo[3,4-b]pyridines.[6]

Causality and Reagent Choice: The reaction requires a brominated 1,3-dielectrophile. A suitable candidate would be a derivative of bromomalondialdehyde or a more stable equivalent, such as an α-bromo-α,β-unsaturated ester or ketone. The reaction proceeds via an initial Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization (condensation) onto the pyrazolone ring, and subsequent dehydration/aromatization to form the fused pyridinone ring.

Reagent/ConditionPurpose
3-Aminopyrazolin-5-onePyrazolone core and primary amine nucleophile.
Brominated 1,3-DielectrophileProvides the C3 fragment for the pyridine ring.
Acid or Base CatalystPromotes the condensation and cyclization steps.
High-Boiling Solvent (e.g., Dowtherm A)Facilitates the high-temperature thermal cyclization and dehydration.

This route is more complex due to the potential need to synthesize the brominated C3 synthon, but it offers high versatility for creating diverse analogues.

Strategy Comparison

FeatureRoute B (Pyridine First)Route A (Pyrazolone First)
Key Starting Material 5-Bromo-2-hydrazinopyridine3-Aminopyrazolin-5-one
Availability of Key SM Commercially available.[2]Requires synthesis.
Number of Steps Potentially fewer steps for a researcher.Generally more steps.
Key Challenge Ensuring complete cyclization.Synthesis and handling of the brominated C3 synthon.
Overall Practicality Higher. More direct and reliable for accessing the target scaffold.Moderate. More suited for library synthesis where variation in the pyridine ring is desired.

Conclusion

For the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, two primary strategies centered on key starting materials have been outlined. The most pragmatic and efficient approach for researchers is Route B , which commences with the commercially available 5-bromo-2-hydrazinopyridine . This pathway involves a subsequent, well-precedented cyclization with a malonic ester derivative to construct the pyrazolone ring. This method minimizes the number of synthetic steps and relies on robust, high-yielding reactions. Route A, starting from 3-aminopyrazolin-5-one , provides a valid alternative that offers synthetic flexibility but at the cost of a potentially longer and more complex synthetic sequence. The choice of route will ultimately depend on the specific objectives, available resources, and scale of the research program.

References

  • D'Atri, G., et al. (1988). Pyrazolo[3,4-b]pyridines as potential anxiolytic agents. Journal of Medicinal Chemistry, 31(4), 804-809.
  • Cocco, M. T., Congiu, C., & Onnis, V. (1994). Synthesis of 2H-pyrazolo[3,4-b]pyridin-3-oles via cyclization of pyrazolacrylonitriles. Journal of Heterocyclic Chemistry, 31(4), 925–928.
  • Elmaaty, A. A., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of new pyrazolo[3,4-b]pyridine derivatives. Journal of Chemistry, 2018, 1-10.
  • Fakhr, M. A., et al. (2017). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 26(10), 2418-2428.
  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 21, pp. 124-169). Italian Society of Chemistry.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Hassan, A. S., et al. (2016). Synthesis and biological evaluation of new pyrazolo[3,4-b]pyridine derivatives as antimicrobial agents. Der Pharma Chemica, 8(1), 30-39.
  • Ibrahim, M. A., & El-Gohary, N. S. (2015). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. Molecules, 20(7), 12334-12349.
  • Jiangsu Lianhe Chemical Technology Co., Ltd. (2017). Synthesis process of 2-hydrazinopyridine derivative. CN106588758B.
  • Lhassani, M., et al. (2001). Synthesis of new pyrazolo[3,4-b]pyridine derivatives. Journal de la Société Chimique de Tunisie, 4(10), 1017-1022.
  • Menozzi, G., et al. (1988). A new, simple synthesis of 3-amino-5-methylpyrazole. Journal of Heterocyclic Chemistry, 25(3), 949-950.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Watanabe, M., et al. (2005). A novel class of pyrazolo[3,4-b]pyridine-based inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 15(18), 4134-4137.
  • Zareef, M., et al. (2007). Synthesis and antimicrobial activity of some new pyrazolo[3,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 15(11), 3744-3751.
  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438.
  • Fujisawa Pharmaceutical Co., Ltd. (1998). Pyrazolone derivative and its use. EP0811610A1.
  • Jiangsu Lianhe Chemical Technology Co., Ltd. (2017). Synthetic process for 2-hydrazinylpyridine derivative. CN106588758A.

Sources

Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

For Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of a Privileged Scaffold The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine enables it to effectively interact with the ATP binding sites of numerous kinases, making it a fertile ground for the development of targeted therapies.[1] Derivatives of this versatile heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, kinase inhibitory, antiviral, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide focuses on a specific, lesser-explored derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one , and delineates a comprehensive strategy to unlock its therapeutic potential. While direct biological data for this exact molecule is scarce, the wealth of information on its structural congeners allows us to formulate a robust, hypothesis-driven approach to its investigation.

The Strategic Imperative: Why Investigate 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?

The rationale for investigating this specific compound is threefold:

  • The Power of the Pyrazolo[3,4-b]pyridine Core: This scaffold is a proven pharmacophore. Numerous derivatives have entered clinical trials, underscoring its drug-like properties and therapeutic relevance.[1]

  • The Influence of Substitution: The bromine atom at the 5-position and the oxo group at the 3-position are key modifications. The bromine can serve as a handle for further chemical modification (e.g., through cross-coupling reactions) and can also form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity. The oxo group introduces a hydrogen bond donor and acceptor, which can be critical for target engagement.

  • Novelty and Intellectual Property: The limited existing research on this specific molecule presents an opportunity for novel discoveries and the development of new intellectual property.

Based on the extensive literature on related compounds, we hypothesize that the primary therapeutic potential of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one lies in the realm of oncology, specifically through the inhibition of protein kinases that are critical for cancer cell proliferation and survival. Secondary potential activities that warrant investigation include antimicrobial and antioxidant effects.[7]

A Roadmap for Discovery: A Phased Investigational Workflow

A systematic and logical progression of experiments is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow is proposed, beginning with broad screening and progressively narrowing the focus to mechanistic studies and in vivo validation.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Hit-to-Lead & Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Analysis B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B Characterized Compound C Initial Anti-proliferative Screening (e.g., NCI-60 cell line panel) A->C Characterized Compound D Antimicrobial & Antioxidant Assays A->D Characterized Compound E IC50 Determination for Key Kinase Hits B->E Identified Kinase Hits F Dose-Response Cytotoxicity in Relevant Cancer Cell Lines C->F Active Cell Lines G Cellular Target Engagement Assays (e.g., Western Blot for phospho-substrates) E->G H Mechanism of Action Studies: Cell Cycle Analysis (FACS) Apoptosis Induction (Annexin V) F->H I Pharmacokinetic Profiling (ADME) G->I Confirmed Cellular Activity J Xenograft/Syngeneic Mouse Model Efficacy Study I->J K Preliminary Toxicology Assessment J->K

Caption: A phased workflow for the biological evaluation of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Core Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide clear, interpretable data. The causality behind each step is explained to ensure scientific integrity.

Phase 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase targets of the compound from a large, unbiased panel.

Causality: An initial broad screen is the most efficient way to survey the "kinome" and identify potential targets without preconceived notions. This unbiased approach can reveal unexpected activities and guide the entire subsequent research direction.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one in 100% DMSO.

  • Assay Format: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A binding assay format (such as KiNativ or KINOMEscan) is often preferred for initial screening as it measures direct physical interaction between the compound and the kinase.

  • Screening Concentration: A single high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen to maximize the chances of identifying hits.

  • Data Analysis: Results are typically expressed as "percent of control" or "percent inhibition." A threshold (e.g., >90% inhibition) is set to define a "hit."

Phase 2: IC50 Determination and Cellular Anti-proliferative Assays

Objective: To quantify the potency of the compound against the identified kinase hits and to determine its effect on cancer cell viability.

Causality: Moving from a single-point screen to a dose-response curve is essential to determine the potency (IC50 value) of the compound. Correlating kinase inhibition potency with anti-proliferative activity in cell lines where those kinases are known to be key drivers of growth provides the first critical link between molecular target and cellular effect.

Methodology (Anti-proliferative Assay):

  • Cell Line Selection: Choose a panel of human cancer cell lines where the "hit" kinases from the initial screen are known to be overexpressed or mutated (e.g., if CDK2 is a hit, use breast or colon cancer cell lines).[5] Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Use a standard cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) which measure ATP content or metabolic activity, respectively.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Anti-proliferative Activity Data

Cell LinePrimary Oncogenic DriverIC50 (µM) of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
MCF-7 (Breast Cancer)Estrogen Receptor, PI3K0.5
HCT116 (Colon Cancer)KRAS, PI3K1.2
A549 (Lung Cancer)KRAS> 50
WI-38 (Normal Lung Fibroblast)N/A> 50
Phase 2: Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase inside the cancer cells.

Causality: An in vitro kinase assay demonstrates potential, but it is crucial to verify that the compound can enter the cell and engage its target in the complex cellular environment. Observing a reduction in the phosphorylation of a known downstream substrate of the target kinase provides this critical evidence.

G A Cancer Cells Treated with Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Primary Antibody Incubation (e.g., anti-phospho-CDK2 substrate) D->E F Secondary Antibody & Chemiluminescence E->F G Imaging & Densitometry F->G

Caption: Western Blot workflow to validate cellular target engagement.

Methodology (Western Blot):

  • Treatment and Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a defined period (e.g., 2-24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase. Also, probe for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate and loading control) indicates successful target engagement.

Interpreting the Data and Charting the Future

The data generated from this workflow will provide a clear picture of the compound's potential.

  • Promising Outcome: The compound shows high potency (low nanomolar IC50) against a specific kinase or a small family of kinases, potent anti-proliferative activity in relevant cancer cell lines, and a clear on-target effect in cellular assays.

  • Next Steps: If the outcome is promising, the next logical steps would be lead optimization through medicinal chemistry to improve potency and drug-like properties (ADME), followed by in vivo efficacy studies in animal models of cancer.[8]

  • Less Promising Outcome: The compound may show weak or non-selective activity. In this case, the data is still valuable. The 5-bromo position can be used as a synthetic handle to create a library of analogs for further screening, leveraging the initial structure-activity relationship (SAR) data.

The pyrazolo[3,4-b]pyridine scaffold remains a highly attractive starting point for drug discovery.[4][6] A systematic and rigorous evaluation, as outlined in this guide, is the most effective way to determine if 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be developed into a next-generation therapeutic agent.

References

  • Universitat Ramon Llull. (2022).
  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Sigma-Aldrich.
  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • Unknown Author. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Unknown Author. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Unknown Author. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Growing Science.
  • Unknown Author. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis.
  • Unknown Author. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Kapri, A., Gupta, N., & Nain, S. (2024).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE synthesis. chemicalbook.
  • Unknown Author. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Unknown Author. (n.d.). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. PubMed.
  • Unknown Author. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Unknown Author. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Unknown Author. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Frontier Specialty Chemicals. 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Frontier Specialty Chemicals.
  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023).
  • Unknown Author. (n.d.). Pyrazolo[5,1-c][1][3][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central.

  • Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Fisher Scientific.

Sources

Foundational

An In-Depth Technical Guide to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities, pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities, particularly as a potent kinase inhibitor. This technical guide focuses on a specific, yet highly versatile, analogue: the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one core. The presence of the bromine atom at the C5 position serves as a versatile synthetic handle for extensive derivatization, while the pyrazolinone moiety introduces unique structural and electronic features that can significantly influence biological activity. This document provides a comprehensive overview of the synthesis of the core structure, key derivatization strategies, and a discussion of the potential biological applications of the resulting analogues, grounded in the extensive research on the broader pyrazolo[3,4-b]pyridine class.

Introduction: The Pyrazolo[3,4-b]pyridin-3-one Core - A Scaffold of Therapeutic Promise

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a bioisostere of purine, allowing it to interact with a wide range of biological targets, most notably the ATP-binding site of kinases.[1][2] The introduction of a carbonyl group at the C3 position, giving rise to the pyrazolo[3,4-b]pyridin-3-one scaffold, modulates the electronic and hydrogen bonding properties of the molecule. This core exists in tautomeric forms, primarily the keto (3-one) and enol (3-hydroxy) forms, with the keto form generally being more stable.[1]

The strategic placement of a bromine atom at the C5 position is of paramount importance for medicinal chemistry. This halogen provides a reactive site for a plethora of cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This guide will delve into the synthetic pathways to access this key intermediate and the subsequent derivatization reactions that unlock a diverse library of analogues for biological screening.

Synthesis of the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Core

The synthesis of the target core can be approached in two primary ways: construction of the bicyclic system with the bromine atom already in place, or post-synthesis bromination of the pyrazolo[3,4-b]pyridin-3-one ring.

Synthesis from Pre-brominated Precursors

A logical and often preferred strategy involves the use of a bromine-containing starting material to ensure regioselective placement of the halogen. A plausible synthetic route commences with a 5-brominated aminopyrazole derivative.

A key starting material for this approach is a substituted 3-aminopyrazole. While the direct synthesis of 5-bromo-3-aminopyrazole derivatives can be challenging, multi-step sequences from commercially available precursors are feasible. For instance, a synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine has been reported, which could serve as a valuable building block.

A robust method for the construction of the pyrazolo[3,4-b]pyridin-3-one ring system involves the condensation of a 3-aminopyrazolone with a suitable three-carbon synthon. A notable example is the reaction with 2-pyrone derivatives.[3]

Exemplary Synthetic Protocol: Condensation of a 3-Aminopyrazolone with a 2-Pyrone Derivative[3]

This protocol outlines the general procedure for the synthesis of the pyrazolo[3,4-b]pyridin-3-one core. The introduction of the 5-bromo substituent would necessitate the use of a correspondingly substituted 3-aminopyrazolone.

Step 1: Reaction Setup

  • To a solution of a 3-amino-1-substituted-pyrazolin-5-one (1 equivalent) in a high-boiling point solvent such as n-butanol, add the desired 2-pyrone derivative (2 equivalents).

  • Causality: The use of an excess of the 2-pyrone derivative drives the reaction towards completion. n-Butanol is an effective solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy of the condensation and cyclization steps.

Step 2: Reflux and Monitoring

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Causality: The prolonged reflux is necessary to ensure the completion of the multi-step reaction cascade, which involves initial condensation followed by intramolecular cyclization and rearrangement.

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired pyrazolo[3,4-b]pyridin-3-one product.

  • Self-Validation: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the formation of the fused bicyclic system.

Post-synthesis Bromination

An alternative approach is the direct bromination of a pre-formed pyrazolo[3,4-b]pyridin-3-one ring. This would involve an electrophilic aromatic substitution reaction.

Conceptual Protocol: Electrophilic Bromination

Step 1: Reaction Setup

  • Dissolve the pyrazolo[3,4-b]pyridin-3-one substrate in a suitable solvent (e.g., acetic acid, chloroform, or a chlorinated solvent).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).

  • Causality: The choice of solvent and brominating agent is critical. Acetic acid can act as both a solvent and a catalyst. NBS is a milder and more selective brominating agent compared to liquid bromine, often leading to cleaner reactions with fewer byproducts.

Step 2: Reaction Conditions and Monitoring

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Causality: The reaction temperature influences the rate and selectivity of the bromination. Higher temperatures may lead to over-bromination or side reactions.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography or recrystallization.

  • Self-Validation: Characterization by NMR and mass spectrometry is essential to confirm the regioselectivity of the bromination, ensuring the bromine has been introduced at the desired C5 position.

Derivatization of the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Core

The 5-bromo substituent is a versatile handle for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds by coupling the 5-bromo-pyrazolo[3,4-b]pyridin-3-one with a boronic acid or boronate ester.

Experimental Protocol: Suzuki-Miyaura Coupling[4]

Step 1: Reaction Setup

  • In a reaction vessel, combine the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Causality: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The base is required to activate the boronic acid. The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and yield.

Step 2: Reaction Conditions and Monitoring

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Causality: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst. Elevated temperatures are usually necessary to drive the catalytic cycle.

Step 3: Work-up and Purification

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Purify the product by column chromatography.

  • Self-Validation: The successful coupling is confirmed by the disappearance of the starting material and the appearance of the new product in the TLC analysis. Final product characterization by NMR and mass spectrometry will show the incorporation of the new aryl or alkyl group.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the C5 position.

Experimental Protocol: Buchwald-Hartwig Amination[4]

Step 1: Reaction Setup

  • Combine the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu) in a reaction vessel.

  • Add an anhydrous, aprotic solvent such as dioxane or toluene.

  • Causality: The combination of a palladium precursor and a phosphine ligand forms the active catalytic species. The choice of ligand is critical and can influence the scope of the reaction with respect to the amine coupling partner. A strong, non-nucleophilic base is required for the catalytic cycle.

Step 2: Reaction Conditions and Monitoring

  • Thoroughly degas the reaction mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC.

  • Causality: The reaction is sensitive to oxygen, necessitating an inert atmosphere. The reaction temperature is optimized to balance the rate of reaction and the stability of the catalyst and reactants.

Step 3: Work-up and Purification

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography.

  • Self-Validation: Successful amination is confirmed by analytical techniques. Mass spectrometry will show an increase in the molecular weight corresponding to the addition of the amine moiety, and NMR spectroscopy will confirm the presence of the new N-H or N-alkyl/aryl signals.

Biological Activities and Therapeutic Potential

While the biological activities of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one derivatives are not extensively documented in dedicated studies, the vast body of research on the broader pyrazolo[3,4-b]pyridine class provides a strong foundation for predicting their therapeutic potential.[4][5][6]

Kinase Inhibition: A Prominent Target

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.

Derivatives of the pyrazolo[3,4-b]pyridine core have been reported as potent inhibitors of a variety of kinases, including:

  • Tropomyosin receptor kinases (TRKs): These are involved in the proliferation and survival of cells, and their dysregulation is implicated in various cancers.[7]

  • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, making its inhibitors potential therapeutics for autoimmune diseases and certain cancers.[8]

  • Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1]

  • Glycogen synthase kinase-3 (GSK-3): Implicated in a range of diseases including neurodegenerative disorders, metabolic diseases, and cancer.

The 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one core provides a template for designing novel kinase inhibitors. The pyrazolinone oxygen can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and selectivity. The C5 position, functionalized via the bromo-intermediate, can be elaborated with various substituents to probe different regions of the ATP-binding pocket and achieve desired potency and selectivity profiles.

Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on pyrazolo[3,4-b]pyridine kinase inhibitors, several general SAR principles can be inferred for the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold:

PositionModificationPotential Impact on Activity
N1 Substitution with small alkyl or aryl groupsCan influence solubility and interactions with the solvent-exposed region of the binding site.
C5 Derivatization via cross-couplingCrucial for achieving potency and selectivity. The introduced group can interact with the hydrophobic pocket or the solvent-exposed region.
C6 SubstitutionCan modulate the electronic properties of the ring system and provide additional interaction points.

Visualization of Concepts

General Synthetic Strategy

Synthetic_Strategy cluster_synthesis Core Synthesis cluster_derivatization Derivatization A 3-Aminopyrazolone (with or without 5-bromo) C Pyrazolo[3,4-b]pyridin-3-one Core A->C Condensation/ Cyclization B 2-Pyrone Derivative B->C E 5-bromo-pyrazolo[3,4-b]pyridin-3-one C->E Electrophilic Bromination D Brominating Agent (e.g., NBS) D->E H Suzuki Coupling Product E->H Suzuki Coupling I Buchwald-Hartwig Product E->I Buchwald-Hartwig Amination F Boronic Acid/ Boronate Ester F->H G Amine G->I

Caption: General synthetic routes to the 5-bromo-pyrazolo[3,4-b]pyridin-3-one core and subsequent derivatization.

Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Inhibitor Pyrazolo[3,4-b]pyridin-3-one Derivative Inhibitor->Hinge H-Bonds Inhibitor->ATP_Pocket Occupies Pocket ATP ATP ATP->ATP_Pocket Binding Blocked Substrate Protein Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation (Inhibited) Kinase_Active_Site->Substrate Binds

Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-b]pyridin-3-one derivative at the ATP-binding site.

Conclusion and Future Perspectives

The 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry principles, and the C5-bromo substituent provides a gateway for extensive chemical modification. Drawing parallels with the well-documented biological activities of the broader pyrazolo[3,4-b]pyridine family, it is highly probable that derivatives of this core will exhibit potent inhibitory activity against various kinases and other therapeutically relevant targets.

Future research should focus on the development of efficient and scalable synthetic routes to a variety of substituted 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-ones. The subsequent generation of diverse chemical libraries through parallel synthesis and cross-coupling technologies will be crucial for systematic SAR studies. It is anticipated that these efforts will lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer, inflammatory disorders, and other diseases.

References

  • Tejedor, R., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1372. [Link]

  • Zhang, Y., Li, J., Wang, Y., Zhang, Y., Wang, Y., Li, J., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

  • Li, G., Wang, Z., Chen, H., Li, H., & Xu, J. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(9), 2269. [Link]

  • Fadel, S., Hamri, S., Hajbi, Y., Suzenet, F., Hafid, A., Rakib, E. M., ... & Guillaumet, G. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • RSC Publications. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry–A European Journal. [Link]

  • Barghash, A. M., Ezzat, H. G., & Abdel-Megeed, M. F. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Journal of Organic Chemistry. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. [Link]

  • Popov, V., Vasilev, A., & Vasileva, R. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. [Link]

  • Sotiropoulou, M., Papakyriakou, A., Vassilopoulos, V. P., Mantzourani, C., Dimitriou, D., Nikoletou, G., ... & Prasitpuriprecha, C. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Google Patents. (n.d.). PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • ResearchGate. (n.d.). Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications. Retrieved from [Link]

  • Al-Otaibi, F. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and... Retrieved from [Link]

  • Zhang, T., Li, Y., Wang, Y., Zhang, Y., & Liu, A. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(12), 1900171. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridin-3-ones

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridin-3-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridin-3-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive historical overview of the discovery and development of this important class of compounds. It traces the origins from the broader pyrazolopyridine family to the specific elucidation and synthesis of the pyrazolo[3,4-b]pyridin-3-one structure. Key synthetic milestones, from early classical condensations to modern catalytic and multi-component reactions, are detailed with a focus on the underlying chemical principles and experimental evolution. The narrative further explores the parallel discovery of the scaffold's biological significance, which has propelled its journey from a laboratory curiosity to a privileged structure in drug discovery programs targeting a wide array of diseases.

Introduction: The Emergence of a Privileged Scaffold

The story of pyrazolo[3,4-b]pyridin-3-ones is intrinsically linked to the broader exploration of fused pyrazole-pyridine systems. The initial impetus for the synthesis of such bicyclic heterocycles stemmed from their structural analogy to purines, the fundamental components of nucleic acids. This resemblance suggested that pyrazolopyridines could act as antagonists or mimics of endogenous purines, thereby exhibiting a wide range of biological activities.

While the broader class of 1H-pyrazolo[3,4-b]pyridines was first reported in the early 20th century, with Ortoleva's synthesis in 1908 and Bülow's work in 1911, the specific pyrazolo[3,4-b]pyridin-3-one core emerged from the strategic use of 3-aminopyrazolin-5-one as a key building block.[1][2] This precursor, possessing both a nucleophilic amino group and an active methylene group within a pyrazolone ring, provided a versatile platform for the construction of the fused pyridinone ring. The inherent reactivity of this starting material allowed for a variety of cyclization strategies, leading to the diverse substitution patterns that are crucial for modulating biological activity.

The Genesis of a Scaffold: Early Synthetic Approaches

The foundational chemistry for the synthesis of pyrazolo[3,4-b]pyridin-3-ones lies in the classical condensation reactions of 3-aminopyrazolin-5-ones with various electrophilic partners. These early methods, while sometimes lacking in efficiency and scope by modern standards, were instrumental in establishing the fundamental reactivity of the aminopyrazolone precursor and providing the first access to this novel heterocyclic system.

Condensation with β-Ketoesters: A Foundational Route

One of the earliest and most straightforward approaches to the pyrazolo[3,4-b]pyridin-3-one core involves the condensation of a 3-aminopyrazolin-5-one with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds through a series of steps, beginning with the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic system.

Conceptual Workflow for the Condensation of 3-Aminopyrazolin-5-one with a β-Ketoester:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A 3-Aminopyrazolin-5-one C Enamine Intermediate A->C Condensation B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[3,4-b]pyridin-3-one D->E Dehydration

Caption: Condensation of 3-aminopyrazolin-5-one with a β-ketoester.

This method provided a reliable entry point to 6-methyl-substituted pyrazolo[3,4-b]pyridin-3-ones and laid the groundwork for further exploration of this reaction with a variety of β-dicarbonyl compounds.

The Use of Diethyl Malonate and its Derivatives

The reaction of 3-aminopyrazolin-5-ones with diethyl malonate or its derivatives offered another early pathway to the pyrazolo[3,4-b]pyridin-3-one scaffold. This approach typically leads to the formation of derivatives with a hydroxyl group at the 6-position, which exists in tautomeric equilibrium with the corresponding pyridinone form. The reaction conditions often required elevated temperatures and the use of a base to facilitate the initial condensation and subsequent cyclization.

Evolution of Synthetic Methodologies: Towards Efficiency and Diversity

As the biological significance of the pyrazolo[3,4-b]pyridin-3-one core became more apparent, the development of more efficient, versatile, and environmentally benign synthetic methods became a major focus of research. This led to the evolution from classical, high-temperature condensations to modern, catalytic, and multi-component strategies.

Multi-Component Reactions: A Paradigm Shift in Synthesis

The advent of multi-component reactions (MCRs) revolutionized the synthesis of complex molecules, including pyrazolo[3,4-b]pyridin-3-ones. MCRs allow for the one-pot synthesis of the target scaffold from three or more starting materials, thereby reducing the number of synthetic steps, minimizing waste, and increasing overall efficiency. A common MCR strategy for the synthesis of pyrazolo[3,4-b]pyridin-3-ones involves the reaction of an aldehyde, a β-ketoester or malononitrile, and a 3-aminopyrazolin-5-one.

Generalized Multi-Component Reaction for Pyrazolo[3,4-b]pyridin-3-one Synthesis:

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Aldehyde D One-Pot Reaction (with catalyst, e.g., Lewis acid, base) A->D B Active Methylene Compound (e.g., β-Ketoester, Malononitrile) B->D C 3-Aminopyrazolin-5-one C->D E Substituted Pyrazolo[3,4-b]pyridin-3-one D->E Cascade of reactions

Caption: A generalized multi-component approach to pyrazolo[3,4-b]pyridin-3-ones.

These MCRs often employ catalysts such as Lewis acids, bases, or organocatalysts to facilitate the cascade of reactions, which typically includes Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. The use of microwave irradiation has also been shown to significantly accelerate these reactions and improve yields.[3]

Modern Catalytic Approaches

The application of modern catalytic systems has further enhanced the synthesis of pyrazolo[3,4-b]pyridin-3-ones. Transition metal catalysts, particularly palladium, have been utilized in cross-coupling reactions to introduce a wide range of substituents onto the pyrazolopyridinone core, enabling the exploration of structure-activity relationships. Furthermore, the development of novel organocatalysts has provided environmentally friendly alternatives to traditional metal-based catalysts for the construction of the heterocyclic scaffold.

The Dawn of Biological Importance: From Serendipity to Design

The initial investigations into the biological activities of pyrazolo[3,4-b]pyridines, including the -3-one derivatives, were often driven by broad screening programs. These early studies revealed a surprisingly diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system activities. This initial burst of discovery laid the foundation for more targeted drug discovery efforts.

As our understanding of molecular biology and disease pathways grew, so did the rational design of pyrazolo[3,4-b]pyridin-3-one derivatives as inhibitors of specific biological targets. The scaffold's ability to present a variety of functional groups in a well-defined three-dimensional space makes it an ideal template for interacting with the binding sites of enzymes and receptors.

Table 1: Key Biological Activities of Pyrazolo[3,4-b]pyridin-3-one Derivatives

Biological Target/ActivityTherapeutic AreaKey Structural Features
Kinase Inhibition (e.g., CDK, GSK-3)Oncology, Neurodegenerative DiseasesVaried substituents on the pyridine and pyrazole rings to target specific kinase ATP-binding sites.
Phosphodiesterase (PDE) InhibitionInflammatory Diseases, Cardiovascular DiseasesSpecific substitution patterns to achieve selectivity for different PDE isoforms.
Antimicrobial ActivityInfectious DiseasesIntroduction of lipophilic and electron-withdrawing groups to enhance membrane permeability and target interaction.
Antiviral ActivityInfectious DiseasesModifications to mimic natural nucleosides or to interact with viral enzymes.

Experimental Protocols: A Glimpse into the Past and Present

To provide a practical understanding of the synthetic evolution, this section details a representative classical synthesis and a modern multi-component reaction for the preparation of pyrazolo[3,4-b]pyridin-3-ones.

Classical Synthesis: Condensation of 3-Amino-1-phenyl-2-pyrazolin-5-one with Ethyl Acetoacetate

Objective: To synthesize 6-methyl-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one.

Materials:

  • 3-Amino-1-phenyl-2-pyrazolin-5-one

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • A mixture of 3-amino-1-phenyl-2-pyrazolin-5-one (1.75 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from ethanol to afford the pure 6-methyl-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one.

Expected Yield: 60-70%

Characterization: The product can be characterized by its melting point, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Multi-Component Synthesis under Microwave Irradiation

Objective: To synthesize a substituted 4-aryl-6-methyl-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one.

Materials:

  • 3-Amino-1-phenyl-2-pyrazolin-5-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Catalyst (e.g., piperidine)

  • Ethanol

Procedure:

  • A mixture of 3-amino-1-phenyl-2-pyrazolin-5-one (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (5 mL) is placed in a sealed microwave reactor vial.

  • The reaction mixture is irradiated in a microwave synthesizer at 120°C for 10-15 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Expected Yield: 80-95%

Characterization: The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Conclusion and Future Perspectives

The journey of pyrazolo[3,4-b]pyridin-3-ones from their conceptual origins to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and the ever-evolving understanding of molecular pharmacology. The early, often challenging, synthetic routes paved the way for the development of highly efficient and versatile modern methodologies, enabling the creation of vast libraries of derivatives for biological screening. The discovery of a broad spectrum of biological activities has solidified the importance of this heterocyclic core and continues to inspire the design and synthesis of novel therapeutic agents.

Looking ahead, the field is poised for further innovation. The development of even more sustainable and atom-economical synthetic methods, the application of computational chemistry for the rational design of next-generation inhibitors, and the exploration of novel biological targets will undoubtedly continue to expand the therapeutic potential of the pyrazolo[3,4-b]pyridin-3-one scaffold.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Ortoleva, G. (1908). Azione dello jodio sulla difenilidrazina in presenza della piridina. Gazzetta Chimica Italiana, 38(I), 634-641.
  • Bülow, C. (1911). Synthesen von Pyridin-Derivaten mit Hilfe von 1-Phenyl-3-methyl-5-amino-pyrazol. Berichte der deutschen chemischen Gesellschaft, 44(2), 2017-2029.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1868-1877.
  • Shaaban, M. R., El-Sayed, R., & El-Kashef, H. S. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Journal of the Serbian Chemical Society, 77(10), 1337-1349.

Sources

Foundational

Theoretical studies on "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one"

An In-Depth Technical Guide to the Theoretical and Computational Study of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one This guide provides a comprehensive theoretical framework for the study of 5-bromo-1H,2H,3H-pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

This guide provides a comprehensive theoretical framework for the study of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a core component of numerous molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for in-silico analysis, from fundamental electronic structure to potential protein-ligand interactions.

The Structural Landscape: Tautomerism and Stability

A critical first step in the theoretical study of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is to recognize its potential for tautomerism. The nomenclature suggests a pyrazolone "keto" form, but several other tautomeric forms are possible and must be considered, as their relative populations can significantly influence the molecule's chemical behavior and biological activity.[4]

The primary tautomeric considerations are:

  • Keto-Enol Tautomerism: The pyrazolone ring can exist in a keto form (as named) or an enol form (5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol).

  • Annular Tautomerism: The proton on the pyrazole nitrogen can reside on N1 or N2, leading to 1H- and 2H-isomers.

Computational studies have shown that for the parent pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable than the 2H-tautomer.[5] However, the presence of the bromo and oxo/hydroxyl substituents necessitates a specific computational investigation for this derivative.

The most plausible tautomers for consideration are depicted below:

Tautomers cluster_keto Keto Forms cluster_enol Enol Forms K1 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1H-keto) K2 5-bromo-2H,3H-pyrazolo[3,4-b]pyridin-3-one (2H-keto) K1->K2 Annular E1 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-ol (1H-enol) K1->E1 Keto-Enol E2 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-ol (2H-enol) E1->E2 Annular

Caption: Plausible tautomeric forms of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Protocol for Tautomer Stability Analysis

A robust computational protocol is essential to determine the relative stability of these tautomers.

Methodology: Density Functional Theory (DFT)

  • Justification: DFT provides a good balance between computational cost and accuracy for determining the geometries and relative energies of organic molecules.

  • Workflow:

    • Model Building: Construct 3D models of all four tautomers shown above.

    • Geometry Optimization: Perform a full geometry optimization for each tautomer in both the gas phase and in a solvent continuum (e.g., water or DMSO, using a model like PCM or SMD) to account for solvent effects.

      • Recommended Functional/Basis Set: B3LYP/6-311+G(d,p). This level of theory is widely used and generally provides reliable results for such systems.

    • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • Energy Comparison: Compare the Gibbs free energies of all tautomers in the solvated phase. The tautomer with the lowest Gibbs free energy is the most stable and therefore the most likely to be present under equilibrium conditions.

Quantum Mechanical Characterization

Once the most stable tautomer is identified, a deeper analysis of its electronic properties is warranted. These properties are fundamental to understanding the molecule's reactivity, spectroscopic signature, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are sites for hydrogen bond acceptance and interactions with positive charges.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms attached to heteroatoms (e.g., N-H). These are sites for hydrogen bond donation and interactions with negative charges.

Predicted Spectroscopic Data

DFT calculations can predict spectroscopic data, which is crucial for validating experimental findings.

  • Infrared (IR) Spectroscopy: Frequency calculations yield predicted vibrational frequencies. These can be compared with experimental IR spectra to confirm the molecule's structure. Key peaks to look for would be the C=O stretch in the keto form (around 1650-1700 cm⁻¹) or the O-H stretch in the enol form (around 3200-3600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when scaled and compared to experimental data, can help in structure elucidation and assignment of peaks.[6]

Table 1: Summary of Quantum Mechanical Analyses

Analysis TypeObjectiveKey ParametersApplication
Tautomer StabilityIdentify the most stable isomeric formGibbs Free Energy (ΔG)Foundation for all further studies
FMO AnalysisAssess chemical reactivity and stabilityHOMO, LUMO, Energy GapPredict sites of reaction, polarizability
MEP AnalysisPredict non-covalent interaction sitesElectrostatic PotentialGuide for understanding protein binding
Spectroscopic PredictionAid in experimental structure validationIR Frequencies, NMR ShiftsCorrelate theory with experimental data

Application in Drug Discovery: A Theoretical Perspective

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases.[7] For instance, derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[8][9]

Virtual Screening and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This can provide insights into the binding mode and affinity.

Protocol for Molecular Docking:

  • Target Selection: Identify a relevant protein target. Based on the literature, a kinase like TRKA would be a rational choice.[8] Obtain the 3D crystal structure from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Use the optimized low-energy tautomer of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Assign charges and ensure correct atom types.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined active site of the protein.

  • Analysis: Analyze the resulting poses. The best poses are typically selected based on a scoring function that estimates binding affinity (e.g., kcal/mol). Key interactions to look for include:

    • Hydrogen Bonds: The pyrazole and pyridone/pyridinol moieties are excellent hydrogen bond donors and acceptors.[7]

    • π-π Stacking: The aromatic rings can interact with aromatic residues in the protein active site, such as Phenylalanine (Phe) or Tyrosine (Tyr).[7]

    • Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations can assess the stability of the predicted protein-ligand complex over time.

Workflow for MD Simulation:

MD_Workflow start Best Docked Pose (Protein-Ligand Complex) system System Preparation (Add solvent, ions) start->system minimize Energy Minimization system->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: A typical workflow for a molecular dynamics simulation.

  • Purpose: MD simulations provide insights into the dynamic behavior of the ligand in the active site, the stability of key interactions, and conformational changes in the protein or ligand. Analysis of the trajectory can reveal, for example, whether a crucial hydrogen bond observed in the docking pose is stable over time.[8][9]

Conclusion and Future Directions

The theoretical study of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one provides a powerful, resource-efficient approach to understanding its fundamental properties and therapeutic potential. By first establishing its most stable tautomeric form, detailed quantum mechanical analysis can reveal its electronic characteristics and reactivity. Subsequently, molecular modeling techniques like docking and MD simulations can be used to generate testable hypotheses about its biological activity and mechanism of action. This in-silico-first approach allows for the rational design of future experimental studies, from chemical synthesis and spectroscopic characterization to biological screening and lead optimization in drug discovery programs.

References

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR 875781-17-2. Sigma-Aldrich.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Deriv
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ScienceDirect.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: An Application and Protocol Guide

This guide provides a comprehensive protocol for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] This document outlines a robust and reproducible three-step synthetic route, starting from commercially available 2-chloro-5-bromonicotinic acid.

The protocol is designed for researchers and scientists in organic synthesis and drug discovery. It provides not only a step-by-step procedure but also the underlying scientific principles for each step, ensuring a deep understanding of the synthesis and enabling effective troubleshooting.

Theoretical Framework: A Retrosynthetic Approach

The synthesis of the target pyrazolo[3,4-b]pyridin-3-one core is achieved by constructing the pyrazole ring onto a pre-existing pyridine scaffold.[2] This strategy leverages the reactivity of 2-halonicotinic acid derivatives. The key disconnection in our retrosynthetic analysis is the pyrazolone ring, which can be formed via an intramolecular cyclization of a suitable hydrazide precursor.

The overall synthetic strategy is as follows:

  • Esterification: Protection of the carboxylic acid group of the starting material, 2-chloro-5-bromonicotinic acid, as an ethyl ester. This enhances the solubility of the starting material and activates the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: Conversion of the ethyl ester to the corresponding nicotinohydrazide by reaction with hydrazine hydrate. This step introduces the nitrogen nucleophiles required for the formation of the pyrazole ring.

  • Intramolecular Cyclization: Thermal- or base-mediated intramolecular cyclization of the 2-chloronicotinohydrazide to form the final pyrazolo[3,4-b]pyridin-3-one ring system. This step proceeds via a nucleophilic attack of the terminal hydrazine nitrogen onto the carbon bearing the chloro substituent, followed by the elimination of hydrogen chloride.

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Synthesis_Workflow Start 2-chloro-5-bromonicotinic acid Step1 Step 1: Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate1 Ethyl 2-chloro-5-bromonicotinate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine hydrate, Ethanol) Intermediate1->Step2 Intermediate2 2-chloro-5-bromonicotinohydrazide Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (High-boiling solvent, Heat) Intermediate2->Step3 Product 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Step3->Product

Caption: Synthetic workflow for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

PART 1: Synthesis of Ethyl 2-chloro-5-bromonicotinate

Principle: This step involves a Fischer esterification of 2-chloro-5-bromonicotinic acid with ethanol, catalyzed by a strong acid (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-5-bromonicotinic acid≥98%Sigma-Aldrich
Ethanol, absoluteAnhydrous, ≥99.5%Fisher Scientific
Sulfuric acid, concentrated98%VWR Chemicals
Sodium bicarbonate, saturated solutionACS GradeEMD Millipore
Anhydrous sodium sulfateACS GradeSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeVWR Chemicals

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromonicotinic acid (10.0 g, 42.3 mmol).

  • Add absolute ethanol (100 mL) to the flask and stir until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford ethyl 2-chloro-5-bromonicotinate as a solid.

PART 2: Synthesis of 2-chloro-5-bromonicotinohydrazide

Principle: This reaction is a nucleophilic acyl substitution where the hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is displaced to form the more stable hydrazide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-chloro-5-bromonicotinate(From Part 1)-
Hydrazine hydrate (64-65%)Reagent gradeSigma-Aldrich
Ethanol, absoluteAnhydrous, ≥99.5%Fisher Scientific

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-5-bromonicotinate (5.0 g, 18.9 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (2.8 mL, 56.7 mmol) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. A precipitate may form during the reaction. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain 2-chloro-5-bromonicotinohydrazide.

PART 3: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Principle: This is an intramolecular nucleophilic aromatic substitution reaction. The terminal amino group of the hydrazide acts as a nucleophile and attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This is followed by the elimination of HCl to form the stable, fused pyrazolone ring system. The use of a high-boiling point solvent is necessary to provide the energy required for this cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-5-bromonicotinohydrazide(From Part 2)-
Diphenyl ether≥99%Sigma-Aldrich

Protocol:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-bromonicotinohydrazide (2.0 g, 8.0 mmol) in diphenyl ether (20 mL).

  • Heat the mixture to 240-250 °C and maintain this temperature for 2-3 hours. The solid should dissolve, and the reaction can be monitored by observing the cessation of HCl gas evolution (use wet pH paper at the top of the condenser).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexanes (30 mL) to the cooled mixture to further precipitate the product and to dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexanes (3 x 20 mL) to remove the diphenyl ether.

  • Dry the product under vacuum to yield 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Product Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Characterization Data for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the two N-H protons of the pyrazolone ring. The pyridine protons should appear as doublets in the aromatic region (δ 7.5-8.5 ppm). The N-H protons will likely appear as broad singlets at a lower field (δ 10-12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the pyrazolone ring (δ ~160-170 ppm).

  • Mass Spectrometry (ESI): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (m/z for C₆H₄BrN₃O). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=O stretching frequency for the pyrazolone ring (around 1650-1700 cm⁻¹) and N-H stretching vibrations (around 3100-3300 cm⁻¹).

Troubleshooting and Scientific Insights

  • Incomplete Esterification (Part 1): If the starting carboxylic acid is still present after the reaction time, additional sulfuric acid can be added, and the reflux can be continued. Ensuring the use of anhydrous ethanol is crucial to drive the equilibrium towards the product.

  • Low Yield in Hydrazinolysis (Part 2): The reaction is generally high-yielding. If the yield is low, ensure that a sufficient excess of hydrazine hydrate is used. The reaction can be monitored by the disappearance of the ester spot on TLC.

  • Difficult Cyclization (Part 3): If the cyclization does not proceed to completion, the reaction temperature may need to be increased, or a high-boiling point solvent with a higher boiling point could be used. Alternatively, the addition of a non-nucleophilic base, such as potassium carbonate, might facilitate the elimination of HCl. However, this may also lead to side products.

Conclusion

This guide presents a detailed and scientifically grounded protocol for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2016). Atlantis Press. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. Available at: [Link]

  • El-Emary, T. I. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(8), 3299-3307. Available at: [Link]

  • Teulade, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Fadda, A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2031-2043. Available at: [Link]

  • Baran, P. S. (2011). Organic Syntheses Procedure. Available at: [Link]

Sources

Application

Application Notes & Protocols: The 5-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure, featuring a fused pyrazole and pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure, featuring a fused pyrazole and pyridine ring system, is analogous to the native purine bases adenine and guanine.[1] This inherent biomimicry allows molecules built upon this framework to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases. Consequently, the pyrazolo[3,4-b]pyridine scaffold is at the heart of a multitude of inhibitors targeting critical pathways in oncology, inflammation, and neurodegenerative diseases.[2][3]

Within this class, halogenated intermediates are paramount for synthetic diversification. The specific compound of interest, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one , represents a keto-enol tautomer of 5-bromo-3-hydroxy-1H-pyrazolo[3,4-b]pyridine. While the "-one" tautomer is synthetically relevant, much of the documented utility in medicinal chemistry begins with the closely related aromatic precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine . This document will focus on the strategic application of this bromo-substituted scaffold, treating it as a master key for unlocking a diverse chemical space of potent and selective therapeutics. The bromine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle, enabling precise, late-stage modifications crucial for optimizing pharmacological properties.

Section 1: Strategic Importance of the 5-Bromo Intermediate

The power of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold lies in its capacity for controlled, regioselective functionalization. In the context of kinase inhibitor design, different parts of the molecule are engineered to interact with specific features of the ATP-binding pocket.

  • The Pyrazolo Core (Hinge-Binding Region): The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. This interaction is fundamental to the inhibitory activity of the entire class of compounds.[4]

  • The C5-Bromo Position (Solvent Front/Hydrophobic Pocket): The bromine atom serves as a prime site for introducing diversity. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), chemists can append a wide array of aryl, heteroaryl, or alkyl groups. These substituents can extend into the solvent-exposed region or probe deep hydrophobic pockets within the enzyme, dramatically influencing inhibitor potency and selectivity.[5]

This strategic orthogonality allows for a modular approach to library synthesis and lead optimization, making 5-bromo-1H-pyrazolo[3,4-b]pyridine a highly valuable starting material.[6]

G cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_interactions Kinase ATP Pocket cluster_key Strategic Logic Scaffold 1H-Pyrazolo[3,4-b]pyridine Hinge Hinge Region (Backbone H-Bonds) Scaffold->Hinge Pyrazolo Nitrogens (H-Bonding Anchor) Hydrophobic Hydrophobic Pocket / Solvent Front Scaffold->Hydrophobic C5 Position (Diversity Vector) key Green Arrow: Core interaction Red Arrow: Site for optimization

Caption: Strategic roles of the pyrazolo[3,4-b]pyridine scaffold.

Section 2: Synthesis and Characterization Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methods are based on established literature procedures for the synthesis and characterization of the core intermediate.

Protocol 2.1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis from a commercially available substituted pyridine, a common and reliable route.[7]

Rationale: This procedure utilizes a classical heterocyclic synthesis approach: the condensation of a hydrazine with a suitably functionalized carbonyl precursor (a formyl group) to form the pyrazole ring. The reaction is typically robust and high-yielding.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoro-3-formylpyridine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in ethanol (approx. 0.2 M concentration). Add anhydrous hydrazine (5.0-6.0 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1) mobile phase. The reaction is typically complete within 12-16 hours when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature and concentrate it under reduced pressure to approximately 10% of its original volume.

    • Pour the concentrated slurry into a beaker of cold deionized water (approx. 10x the volume of the initial ethanol). A precipitate will form.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with deionized water (3x) and cold diethyl ether (3x) to remove residual impurities.

  • Drying and Characterization: Dry the isolated solid under vacuum to a constant weight. The product, 5-bromo-1H-pyrazolo[3,4-b]pyridine, should be obtained as a yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2.2: Iodination for Enhanced Reactivity

For certain cross-coupling reactions, the corresponding iodo-derivative can offer enhanced reactivity. This protocol details the iodination of the core scaffold.[5]

Rationale: N-Iodosuccinimide (NIS) is an electrophilic iodine source that readily iodinates electron-rich heterocyclic systems. The reaction is generally high-yielding and clean.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into deionized water. A precipitate of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

Section 3: Application in Lead Generation - The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Protocol 3.1: Suzuki Coupling at the C5 Position

This protocol provides a general method for coupling an arylboronic acid to the C5 position of a protected pyrazolo[3,4-b]pyridine scaffold. Protection of the pyrazole N-H (e.g., with a PMB group) is often performed prior to coupling to prevent side reactions.[5]

Rationale: This palladium-catalyzed reaction efficiently forms a new carbon-carbon bond, enabling the installation of diverse substituents. The choice of ligand (e.g., XPhos, S-Phos) and base (e.g., K₂CO₃, Cs₂CO₃) is critical for achieving high yields and can be screened for optimal results with specific substrates.

G Start 5-Bromo-3-iodo-1H- pyrazolo[3,4-b]pyridine Protect N-Protection (e.g., PMB-Cl, NaH) Start->Protect Protected Protected Scaffold Protect->Protected Couple Suzuki Coupling R-B(OH)₂, Pd Catalyst, Base Protected->Couple Coupled C5-Arylated Product Couple->Coupled Deprotect Deprotection (e.g., TFA) Coupled->Deprotect Final Final C5-Diversified Inhibitor Deprotect->Final

Caption: General workflow for C5 diversification via Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 5-bromo-pyrazolo[3,4-b]pyridine intermediate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a more modern pre-catalyst/ligand system.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 2-12 hours), as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired C5-arylated product.

Section 4: Case Study - Tropomyosin Receptor Kinase (TRK) Inhibitors

Aberrant fusions of TRK genes are oncogenic drivers in a variety of cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent pan-TRK inhibitors.[5][8]

Mechanism of Action: These inhibitors function as ATP-competitive agents. The pyrazolo[3,4-b]pyridine core forms three critical hydrogen bonds with the hinge residues Glu590 and Met592 of the TRKA kinase. The substituent introduced at the C5 position via the bromo intermediate extends towards a hydrophobic pocket, with its specific nature dictating potency and selectivity.[5]

Data Presentation: Structure-Activity Relationships (SAR)

The following table, adapted from literature data, illustrates how modifications at the C5 position impact inhibitory activity against TRKA kinase.[5] The core scaffold is a 3-((pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone.

Compound IDC5-Substituent (R)TRKA IC₅₀ (μM)
A01 3-Fluorobenzyl0.294
A02 Benzyl0.479
A07 2-Fluorobenzyl0.978
A11 2,5-Difluorobenzyl0.178
A14 2,3-Difluorobenzyl0.700
Larotrectinib (Positive Control)0.003

Analysis: This data clearly demonstrates the sensitivity of the target to substitutions at the C5 position. A simple benzyl group (A02) has moderate activity. Adding a single fluorine atom has a position-dependent effect, with the 3-fluoro (A01) being more potent than the 2-fluoro (A07). The 2,5-difluoro substitution (A11) provides the best potency in this series, highlighting the importance of fine-tuning electronic and steric properties in this region of the molecule.

Protocol 4.1: Representative Biological Assay - HTRF Kinase Assay

To evaluate the inhibitory potency of newly synthesized compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.

Rationale: This is a proximity-based assay that measures the phosphorylation of a substrate by the kinase. An antibody specific to the phosphorylated substrate is labeled with a fluorescent acceptor. When the substrate is phosphorylated, the donor (on the substrate) and acceptor (on the antibody) are brought close enough for Förster Resonance Energy Transfer (FRET) to occur, generating a signal that is proportional to kinase activity. Inhibitors will reduce this signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 μM) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the test compound solution.

    • Add the TRK enzyme and the biotinylated peptide substrate solution.

    • Initiate the reaction by adding ATP at its Kₘ concentration.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the enzyme) and the HTRF detection reagents (e.g., Streptavidin-XL665 and a phospho-specific antibody labeled with Europium cryptate).

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold and its related "-3-one" tautomer are more than just heterocyclic molecules; they are powerful platforms for rational drug design. The strategic placement of the bromine atom provides a reliable chemical handle for exploring structure-activity relationships, enabling the optimization of lead compounds into potent and selective clinical candidates. The protocols and data presented herein underscore the scaffold's central role in the discovery of targeted therapies, particularly in the highly competitive field of kinase inhibitor development.

References

  • Alcalde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][1][9]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link][2][10]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link][3]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link][5][8]

  • Cui, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][11]

  • Patel, H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)benzenesulfonamide derivatives. Current Chemistry Letters. Available at: [Link][12]

  • ResearchGate. Some biologically active pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][13]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][4]

  • ResearchGate. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link][14]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Method

"5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" for antibacterial agent synthesis

Application Notes & Protocols Topic: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one for Antibacterial Agent Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrazolo[3,4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one for Antibacterial Agent Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. In this context, fused heterocyclic systems have emerged as a cornerstone of medicinal chemistry, offering a three-dimensional architecture that can be finely tuned to interact with specific biological targets. Among these, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[1][2]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable breadth of biological activities, including antiviral, anti-inflammatory, and potent antitumor properties.[3][4][5] Critically for this application, numerous studies have highlighted their potential as antibacterial agents, with various substituted analogs showing efficacy against both Gram-positive and Gram-negative pathogens.[1][6]

This application note provides a detailed guide for the use of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a key intermediate for the synthesis of novel antibacterial compounds. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for the generation of diverse chemical libraries. The pyrazolone core itself offers additional points for modification, providing a robust platform for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and pharmacokinetic properties.

We present a robust, proposed protocol for the synthesis of this key intermediate, strategies for its derivatization, and a detailed methodology for evaluating the antibacterial efficacy of the resulting compounds using the standardized broth microdilution method.

Part 1: Synthesis of the Core Scaffold: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The synthesis of the pyrazolo[3,4-b]pyridin-3-one core can be efficiently achieved by constructing the pyrazole ring onto a pre-functionalized pyridine backbone. This common strategy in heterocyclic chemistry ensures regiochemical control.[7] The following protocol describes a representative synthesis starting from a commercially available, appropriately substituted pyridine derivative.

Causality Behind Experimental Design: The chosen synthetic route relies on a classical and highly reliable condensation reaction between a hydrazine and a β-ketoester derivative. The 2-chloro- and 3-ester functionalities on the pyridine ring are ideal for this transformation. The chlorine at the 2-position acts as a leaving group for the initial reaction with hydrazine, and the ester at the 3-position facilitates the subsequent intramolecular cyclization to form the stable pyrazolone ring.

Protocol 1: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Step 1: Synthesis of Ethyl 5-bromo-2-hydrazinonicotinate

  • To a solution of ethyl 5-bromo-2-chloronicotinate (1 equivalent) in ethanol (10 mL per gram of substrate), add hydrazine hydrate (3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to yield ethyl 5-bromo-2-hydrazinonicotinate as a solid. This intermediate can be used in the next step without further purification if high purity is observed.

Step 2: Intramolecular Cyclization to form 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • Suspend the ethyl 5-bromo-2-hydrazinonicotinate (1 equivalent) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A (15 mL per gram of substrate).

  • Heat the mixture to a high temperature (typically 240-250°C) for 1-2 hours. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to below 100°C and then add hexane or petroleum ether to precipitate the product.

  • Stir the suspension at room temperature for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Derivatization Strategies for Antibacterial Agent Synthesis

The 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold offers multiple reactive sites for diversification, which is crucial for exploring the chemical space and optimizing antibacterial activity. The primary sites for modification are the bromine-substituted C5 position and the nitrogen atoms of the pyrazole ring.

1. Functionalization at the C5-Position (via the Bromo group): The bromine atom is a prime site for introducing diversity through various metal-catalyzed cross-coupling reactions. This allows for the incorporation of a wide range of aryl, heteroaryl, alkyl, and other functional groups, which can significantly influence the compound's steric and electronic properties and its interaction with bacterial targets.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing phenyl, pyridyl, or other aromatic systems).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for extending the molecular scaffold.

2. Functionalization at the N1 and N2-Positions: The nitrogen atoms in the pyrazole ring can be alkylated or acylated to further expand the chemical library. N-alkylation can improve properties like solubility and cell permeability.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) to introduce alkyl groups. It's important to note that this reaction can produce a mixture of N1 and N2 isomers, which may require chromatographic separation.

The following diagram illustrates a general workflow for creating a library of potential antibacterial agents from the core scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Workflow Start Ethyl 5-bromo-2-chloronicotinate Intermediate Ethyl 5-bromo-2-hydrazinonicotinate Start->Intermediate Hydrazine Hydrate Core 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Intermediate->Core Thermal Cyclization N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Core->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->Sonogashira N_Alkylated_Product N-Substituted Derivatives N_Alkylation->N_Alkylated_Product C5_Aryl_Product C5-Aryl/Heteroaryl Derivatives Suzuki->C5_Aryl_Product C5_Amino_Product C5-Amino Derivatives Buchwald->C5_Amino_Product C5_Alkynyl_Product C5-Alkynyl Derivatives Sonogashira->C5_Alkynyl_Product Library Diverse Chemical Library for Screening N_Alkylated_Product->Library C5_Aryl_Product->Library C5_Amino_Product->Library C5_Alkynyl_Product->Library

Caption: Synthetic and derivatization workflow for library generation.

Part 3: Protocol for Antibacterial Susceptibility Testing

To evaluate the efficacy of the newly synthesized compounds, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted, robust, and resource-efficient technique for quantitative analysis of antibacterial activity.[8][9]

Causality Behind Experimental Design: The broth microdilution assay is a gold standard for determining MIC values. It allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains in a 96-well plate format. This method provides a quantitative result (the MIC value), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. This is a critical parameter for comparing the potency of different compounds and for guiding further drug development. The use of positive and negative controls is vital for validating the results of each assay.

Protocol 2: Broth Microdilution Assay for MIC Determination (CLSI-guided)

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized test compounds and a reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound and reference antibiotic in DMSO (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of each compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the final test plate.

  • Plate Inoculation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of each serially diluted compound to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 150 µL.

    • Include the following controls on each plate:

      • Growth Control: Well with CAMHB and bacteria, but no compound.

      • Sterility Control: Well with CAMHB only.

      • Positive Control: Well with bacteria and the reference antibiotic.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates visually for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

The workflow for this crucial biological assay is depicted below.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_controls Essential Controls Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate Dispense Compounds & Inoculum into 96-Well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate GrowthCtrl Growth Control (No Compound) Plate->GrowthCtrl SterilityCtrl Sterility Control (No Bacteria) Plate->SterilityCtrl RefCtrl Reference Antibiotic Plate->RefCtrl Read Read Results Visually (Check for Turbidity) Incubate->Read Result Determine MIC Value (Lowest concentration with no growth) Read->Result

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 4: Summary of Reported Antibacterial Activity

While data for derivatives of the specific 5-bromo-pyrazolo[3,4-b]pyridin-3-one core are emerging, the broader pyrazolo[3,4-b]pyridine class has shown significant promise. The table below summarizes representative data from the literature for various analogs, demonstrating the potential of this scaffold.

Compound Structure/Reference Bacterial Strain MIC (µg/mL) Reference
Pyrazolo[3,4-b]pyridine derivativeBacillus subtilisModerate Activity[6]
Pyrazolo[3,4-b]pyridine derivativeStaphylococcus aureusModerate Activity[6]
Pyrazolo[3,4-b]pyridine derivativeEscherichia coliModerate Activity[6]
Pyrazolo[3,4-b]pyridine derivativePseudomonas aeruginosaModerate Activity[6]
Pyrazolo[3,4-b]pyridine-sulfonamide hybridGram-positive strainsNot specified, but noted as "excellent"
Pyrazolo[3,4-b]pyridine-sulfonamide hybridGram-negative strainsNot specified, but noted as "excellent"

Note: "Moderate Activity" indicates that the compounds showed measurable inhibition, but specific MIC values were not provided in the abstract.

Conclusion

The 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold is a highly valuable starting point for the development of novel antibacterial agents. Its synthetic tractability, coupled with the proven biological relevance of the pyrazolopyridine core, makes it an ideal candidate for library synthesis and screening campaigns. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to synthesize, derivatize, and evaluate new compounds based on this promising scaffold, contributing to the critical search for the next generation of antibiotics.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • (2021). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Available at: [Link]

  • Kollmann, C., et al. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ACS Publications. Available at: [Link]

  • El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-Deeb, I. Y. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Yadav, P., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Foks, H., Pancechowska-Ksepko, D., Kedzia, A., Zwolska, Z., Augustynowicz-Kopec, E., & Gzella, A. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Baklanov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Weronika, P., & Karolina, T. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. Available at: [Link]

  • (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • (n.d.). Synthesis of 5-arylazopyrazolo[3,4-b]pyridine derivatives 3a–v. ResearchGate. Available at: [Link]

  • (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Rizbayeva, A., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Russian Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Patel, R. B., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as antibacterial and antioxidant agents. Current Chemistry Letters. Available at: [Link]

Sources

Application

The Emerging Potential of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one in Advanced Materials: A Guide for Researchers

The field of material science is in a perpetual quest for novel molecular scaffolds that can address the demands for more efficient and sophisticated electronic and photonic devices. In this context, nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

The field of material science is in a perpetual quest for novel molecular scaffolds that can address the demands for more efficient and sophisticated electronic and photonic devices. In this context, nitrogen-containing heterocyclic compounds have garnered significant attention due to their versatile electronic properties, thermal stability, and synthetic tractability. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a promising platform for the development of functional materials. This guide provides an in-depth exploration of the potential material science applications of a specific, yet largely unexplored derivative: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one .

While direct experimental data on this particular molecule is nascent, this document will extrapolate its potential based on the well-documented properties of the broader pyrazolo[3,4-b]pyridine family. We will delve into the prospective applications in organic electronics and sensor technology, underpinned by a discussion of its synthesis, photophysical properties, and the influential role of its substituents. This guide is intended for researchers, chemists, and material scientists who are at the forefront of developing next-generation materials.

The Pyrazolo[3,4-b]pyridin-3-one Scaffold: A Privileged Core for Functional Materials

The pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle that is isosteric to purine, a key component of nucleic acids. This structural feature has led to its extensive investigation in medicinal chemistry.[1][2] However, the very electronic properties that make it a valuable pharmacophore also render it an attractive candidate for material science applications. The presence of multiple nitrogen atoms and an extended π-conjugated system provides a framework for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for applications in organic electronics.

The introduction of a carbonyl group at the 3-position to form the pyrazolo[3,4-b]pyridin-3-one scaffold further modulates the electronic properties. The electron-withdrawing nature of the carbonyl group can influence the charge injection and transport characteristics of the material, a key consideration in the design of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Strategic Functionalization: The Role of the 5-Bromo Substituent

The bromine atom at the 5-position of the pyrazolo[3,4-b]pyridin-3-one core is not merely a passive substituent. It serves as a versatile synthetic handle for further molecular engineering through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups to fine-tune the material's properties. For instance, the attachment of electron-donating or electron-withdrawing moieties can be used to precisely control the emission color and efficiency in OLEDs.

Furthermore, the heavy bromine atom can promote intersystem crossing (ISC), potentially leading to phosphorescent or thermally activated delayed fluorescence (TADF) properties, which are highly desirable for achieving high-efficiency OLEDs.

Prospective Applications in Organic Electronics

The unique electronic structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one suggests its potential as a multifunctional material in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the broader pyrazolo[3,4-b]quinoline family have been investigated as emissive materials in OLEDs.[3] The pyrazolo[3,4-b]pyridin-3-one core, with its potential for high fluorescence quantum yields and tunable emission wavelengths, could be a valuable building block for novel emitters. The 5-bromo substituent offers a pathway to introduce moieties that can enhance charge transport, improve film morphology, and tune the emission color from the blue to the red region of the spectrum.

Hypothetical Application Note: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a Blue Emitter Host in Phosphorescent OLEDs

The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. The wide bandgap and high triplet energy of the pyrazolo[3,4-b]pyridin-3-one scaffold make it a promising candidate for a host material for blue phosphorescent dopants. The 5-bromo substituent can be utilized to attach charge-transporting groups, leading to a bipolar host material with balanced electron and hole mobilities.

Experimental Workflow for OLED Fabrication:

Caption: A typical multilayer OLED device structure.

Protocol for OLED Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection and Transport Layers: A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

  • Emissive Layer: The emissive layer (EML) is deposited by co-evaporation of the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one derivative (as the host) and a suitable phosphorescent dopant from separate sources. The doping concentration is precisely controlled by adjusting the evaporation rates.

  • Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL) are subsequently deposited onto the EML.

  • Cathode Deposition: Finally, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization: The electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectra, would be measured using a programmable sourcemeter and a spectroradiometer.

Potential in Sensor Technology

The fluorescence of pyrazolo[3,4-b]pyridine derivatives can be sensitive to their local environment, making them attractive for the development of chemical sensors.[3] The 5-bromo position provides a site for the attachment of specific recognition units (e.g., crown ethers for metal ion sensing or hydrogen-bonding moieties for anion detection). Upon binding of the target analyte, a change in the photophysical properties of the pyrazolo[3,4-b]pyridin-3-one core, such as a shift in the emission wavelength or a change in fluorescence intensity, can be observed.

Hypothetical Application Note: A Fluorescent Chemosensor for Metal Ions

A derivative of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one functionalized with a metal-chelating group at the 5-position could serve as a selective fluorescent sensor for specific metal ions.

Sensing Mechanism:

Caption: A potential fluorescence quenching mechanism upon metal ion binding.

Protocol for Sensor Evaluation:

  • Synthesis of the Sensor Molecule: The 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one would be functionalized with a suitable metal-chelating moiety via a palladium-catalyzed cross-coupling reaction.

  • Preparation of Stock Solutions: A stock solution of the sensor molecule is prepared in a suitable solvent (e.g., DMSO or acetonitrile). Stock solutions of various metal perchlorate salts are prepared in deionized water.

  • Fluorometric Titration: To a solution of the sensor molecule in a buffer, increasing amounts of a specific metal ion solution are added. The fluorescence spectrum is recorded after each addition.

  • Selectivity Study: The fluorescence response of the sensor to a range of different metal ions is measured to determine its selectivity.

  • Data Analysis: The change in fluorescence intensity is plotted against the metal ion concentration to determine the binding constant and the limit of detection (LOD).

Synthesis of the Core Scaffold

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established synthetic routes.[4][5] A common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The introduction of the 5-bromo substituent can be accomplished either by starting with a brominated precursor or by direct bromination of the pyrazolo[3,4-b]pyridine ring. The subsequent oxidation or modification at the 3-position would lead to the desired 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Retrosynthetic Analysis:

Retrosynthesis Target 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Intermediate1 5-bromo-1H-pyrazolo[3,4-b]pyridine Target->Intermediate1 Oxidation/Functionalization Precursor1 5-amino-3-bromopyrazole Intermediate1->Precursor1 Precursor2 1,3-dicarbonyl compound Intermediate1->Precursor2 caption Retrosynthetic approach to the target molecule.

Caption: A plausible retrosynthetic pathway.

Summary and Future Outlook

While direct experimental exploration of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one in material science is in its early stages, the foundational knowledge of the broader pyrazolo[3,4-b]pyridine family provides a strong basis for its potential. The combination of a tunable electronic structure, a versatile synthetic handle for functionalization, and the potential for desirable photophysical properties makes this molecule a compelling target for further investigation.

Future research should focus on:

  • Efficient Synthesis: Developing a robust and scalable synthetic route to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its derivatives.

  • Photophysical Characterization: A thorough investigation of the absorption, emission, and excited-state dynamics of these new compounds.

  • Device Fabrication and Testing: Incorporating these materials into prototype OLEDs and sensors to evaluate their performance.

  • Computational Modeling: Employing theoretical calculations to predict the electronic and optical properties of designed molecules and to guide synthetic efforts.

The exploration of the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold holds the promise of uncovering a new class of high-performance organic materials, thereby contributing to the advancement of next-generation electronic and photonic technologies.

References

Sources

Method

Application Notes and Protocols for the In Vitro Experimental Use of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purine bases like adenine and guanine.[1] This similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated and developed for a multitude of therapeutic applications.[2]

Published research highlights the broad biological activities of this class of molecules, including their roles as potent kinase inhibitors, anticancer agents, and antimicrobials.[3][4] Notably, their ability to inhibit protein kinases—enzymes that regulate the majority of cellular pathways—positions them as highly valuable candidates for oncology and immunology drug discovery.[5] For instance, derivatives have shown potent inhibitory activity against targets like TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenic pathways.[4]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (referred to herein as Compound-X). Given the absence of specific literature for this exact molecule, the following sections outline a logical, field-proven workflow designed to elucidate its cytotoxic properties, identify its potential molecular targets, and validate its mechanism of action in a cellular context. This guide is structured to ensure scientific integrity by explaining the causality behind each experimental step and providing self-validating protocols.

Phase 1: Foundational Analysis - Cytotoxicity Profiling

Expertise & Causality: Before investigating specific molecular mechanisms, it is imperative to determine the cytotoxic effect of Compound-X on living cells. This foundational step establishes the concentration range at which the compound exhibits biological activity, from subtle pathway modulation to overt cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] By treating a panel of cancer cell lines with a serial dilution of Compound-X, we can determine its half-maximal inhibitory concentration (IC50), a critical parameter for designing subsequent, more targeted experiments.

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • Compound-X, dissolved in DMSO to create a 10 mM stock solution

  • Selected cancer cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete culture medium (specific to cell line)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the same final concentration as the highest compound dose) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[6] Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other values. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation
Cell LineCompound-X IC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)12.8
U-87 MG (Glioblastoma)2.5
Table 1: Hypothetical IC50 values for Compound-X across various cancer cell lines after 48-hour treatment.

Phase 2: Target Identification - In Vitro Kinase Inhibition Profiling

Expertise & Causality: The pyrazolo[3,4-b]pyridine scaffold is a well-known "hinge-binding" motif that interacts with the ATP-binding pocket of many protein kinases.[5] Therefore, a logical next step is to screen Compound-X against a panel of purified kinases to identify potential molecular targets. An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase—the transfer of a phosphate group from ATP to a substrate.[10] This cell-free system provides direct evidence of target engagement without the complexity of cellular signaling networks.

Experimental Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework. Specific buffer conditions and substrate choices will vary depending on the kinase being assayed.[11]

Materials:

  • Purified recombinant kinases (commercial kinase panel)

  • Specific peptide substrates for each kinase

  • Compound-X

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[12]

  • ATP (often used at the Km concentration for each kinase)

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]-ATP)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare a solution of Compound-X at a desired screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer.

  • Enzyme Addition: Add the purified kinase to the wells of a 384-well plate.

  • Compound Incubation: Add the Compound-X solution to the wells. Include positive control wells (no inhibitor) and negative control wells (no enzyme). Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[13]

  • Initiate Kinase Reaction: Add a mix of the specific substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.[11]

  • Stop Reaction & Detect Signal: Stop the reaction by adding a stop solution (e.g., EDTA).[13] Add the detection reagents according to the manufacturer's protocol to quantify kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of Compound-X relative to the positive control (no inhibitor). A significant reduction in activity indicates inhibition.

Hypothetical Data Presentation
Kinase Target% Inhibition at 10 µM Compound-X
AKT115%
CDK222%
MEK1 92%
EGFR8%
SRC31%
Table 2: Hypothetical screening results for Compound-X against a panel of selected kinases.

Phase 3: Target Validation & Downstream Pathway Analysis

Expertise & Causality: Following the identification of a putative target from the in vitro screen (e.g., MEK1), it is crucial to validate this finding in a cellular context. Western blotting is the gold-standard technique for this purpose.[14] It allows us to measure the phosphorylation status of the target protein and its key downstream substrates. A potent and specific inhibitor should decrease the phosphorylation of downstream effectors in a dose-dependent manner. For the MEK1/ERK pathway, we would expect to see a decrease in phosphorylated ERK1/2 (p-ERK) levels upon treatment with Compound-X, without affecting total ERK1/2 levels.[15] This provides strong evidence that the compound engages its target and modulates the intended signaling pathway within the cell.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Target ID cluster_2 Phase 3: Validation p1_start Seed Cancer Cell Lines p1_treat Treat with Serial Dilutions of Compound-X p1_start->p1_treat p1_incubate Incubate 48-72h p1_treat->p1_incubate p1_assay Perform MTT Assay p1_incubate->p1_assay p1_end Determine IC50 Values p1_assay->p1_end p2_start Select Kinase Panel p1_end->p2_start Inform Assay Choice p2_assay Perform In Vitro Kinase Assay with 10µM Compound-X p2_start->p2_assay p2_end Identify Putative Kinase Target(s) p2_assay->p2_end p3_start Treat Cells with Compound-X at Various Doses p2_end->p3_start Inform Target Selection p3_lysis Cell Lysis & Protein Quantification p3_start->p3_lysis p3_wb Western Blot for p-Target, Target, p-Substrate, Substrate p3_lysis->p3_wb p3_end Confirm On-Target Pathway Inhibition p3_wb->p3_end G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound-X CompoundX->MEK

Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK signaling pathway by Compound-X.

Experimental Protocol 3: Western Blot for Phospho-Protein Analysis

Materials:

  • U-87 MG cells (or other sensitive cell line)

  • Compound-X

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [16]* BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) [14]* Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed U-87 MG cells and grow to 70-80% confluency. Treat with increasing concentrations of Compound-X (e.g., 0.1, 1, 10 µM) for a short period (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. [16]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. [15]4. Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. [14]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To probe for total protein or a loading control on the same blot, the membrane can be stripped of the first set of antibodies and then re-probed starting from the blocking step.

References

  • Gomez-Alvarez, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(18), e2547. Available at: [Link]

  • Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Available at: [Link]

  • Gnanasekaran, R., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • BMG LABTECH. Kinase assays. Retrieved from [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Gulewicz, K., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(23), 5542. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. Available at: [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ResearchGate. (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of the Pyrazolo[3,4-b]pyridin-3-one Core The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridin-3-one Core

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as anticancer, antiviral, antimalarial, and anti-inflammatory agents.[2][3] The 3-oxo variant, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, is a particularly valuable building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, while the pyrazolone ring offers sites for N-functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the key functionalization reactions of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one scaffold, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors and other targeted therapies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich heterocyclic substrates like pyrazolo[3,4-b]pyridin-3-ones, the use of electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu laboratories, can enhance the rate of oxidative addition and reductive elimination, leading to improved catalytic turnover. The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Alkoxo Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Diaryl Complex Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 Transmetalation Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X 5-bromo-pyrazolo [3,4-b]pyridin-3-one Ar'B(OH)2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.[4]

Materials:

  • 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The reaction should be set up to be approximately 0.1 M in the bromo-scaffold.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful synthesis of the desired 5-aryl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material on TLC/LC-MS is a primary indicator of reaction completion.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one92
33-Pyridylboronic acid5-(pyridin-3-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one78

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

N-Functionalization: Alkylation and Arylation

The nitrogen atoms of the pyrazolo[3,4-b]pyridin-3-one core are key sites for derivatization to modulate solubility, metabolic stability, and target engagement. The tautomeric nature of the pyrazolone ring presents a challenge and an opportunity for regioselective functionalization.

Tautomerism and Regioselectivity

The 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one core can exist in several tautomeric forms. The position of the proton on the pyrazole ring (N1 vs. N2) and the keto-enol tautomerism of the pyridinone moiety influence the site of functionalization. Alkylation and arylation reactions can, in principle, occur at N1, N2, or the exocyclic oxygen. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. Generally, alkylation under basic conditions in a polar aprotic solvent like DMF favors N-alkylation.[5]

Tautomers A 1H-Tautomer B 2H-Tautomer A->B Proton Transfer C Enol Tautomer A->C Keto-Enol Tautomerism B->C Keto-Enol Tautomerism

Caption: Tautomeric forms of pyrazolo[3,4-b]pyridin-3-one.

Protocol: N-Alkylation of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

This protocol is based on standard procedures for the N-alkylation of related heterocycles.[5]

Materials:

  • 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1.0 eq) and the chosen base (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the N-alkylated product(s). Note that a mixture of N1 and N2 isomers may be obtained and require careful separation.

Self-Validation: Characterization of the product(s) by 2D NMR techniques (e.g., HMBC, NOESY) is crucial to definitively assign the position of alkylation.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] In the context of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, this reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position, providing access to a diverse array of derivatives with potential biological activity.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a sterically hindered and electron-rich phosphine ligand is paramount for achieving high catalytic activity. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amido Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) HNR'R'', Base Amine Coordination & Deprotonation Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration Ar-X 5-bromo-pyrazolo [3,4-b]pyridin-3-one HNR'R'' Amine

Sources

Method

Analytical techniques for "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one"

An Application Guide to the Analytical Characterization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Foreword for the Modern Researcher The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, re...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Foreword for the Modern Researcher

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purine bases and its versatile role in developing novel therapeutic agents, including kinase inhibitors.[1][2] This guide focuses on a specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one , a molecule of interest for drug discovery and development programs. Its robust analytical characterization is not merely a procedural step but the foundation of reliable, reproducible, and translatable research.

This document deviates from rigid templates. Instead, it provides a dynamic, logic-driven framework for the analytical scientist. We will explore the causality behind methodological choices, offering not just protocols, but a strategic approach to generating a comprehensive and defensible analytical data package. Each technique is presented as a component of an integrated workflow, designed to ensure the identity, purity, and stability of this key molecule.

Foundational Physicochemical Properties

Before any analysis, understanding the fundamental properties of the target molecule is critical for method development. The structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one dictates its behavior in various analytical systems.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₆H₄BrN₃OConfirms the elemental composition.
Molecular Weight 214.02 g/mol Essential for mass spectrometry and concentration calculations.
Monoisotopic Mass 212.95377 DaThe exact mass used for high-resolution mass spectrometry (HRMS) confirmation.
Isotopic Signature Contains one Bromine atom, resulting in a characteristic M and M+2 isotopic pattern with an approximate 1:1 intensity ratio. This is a definitive feature in MS analysis.
Predicted LogP ~1.0 - 1.5Suggests moderate lipophilicity, making it well-suited for reverse-phase chromatography.
Key Structural Features Pyrazolopyridinone core, lactam (amide in a ring), secondary amine, aromatic pyridine ring, bromine substituent.The lactam C=O and N-H groups will be prominent in FT-IR. The mix of aromatic and saturated rings will give distinct NMR signals. The basic nitrogen atoms are suitable for positive-ion mode ESI-MS.

Chromatographic Purity and Quantification: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For a molecule like 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a reverse-phase (RP) method is the logical starting point due to its polarity.[3][4]

Causality of Method Design
  • Column Choice : A C18 (octadecylsilyl) stationary phase is the workhorse for small molecules of intermediate polarity. The alkyl chains provide a hydrophobic environment that interacts with the pyrazolopyridinone core. A column with end-capping is recommended to minimize peak tailing caused by interaction of the basic nitrogen atoms with residual acidic silanols on the silica support.

  • Mobile Phase : A combination of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile often provides better peak shape and lower UV cutoff.

  • pH Modifier : The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates the basic nitrogens on the molecule, ensuring a single ionic species and improving peak shape, and it acidifies the silanols on the column, further reducing unwanted secondary interactions.[5]

  • Detection : The fused aromatic system contains a strong chromophore. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity across the spectrum. A starting wavelength of ~254 nm is typically effective for such scaffolds.[6]

Protocol 1: RP-HPLC Method for Purity Assessment
  • Instrumentation : HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column : Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A : 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50-100 µg/mL.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 30 °C.

    • Detection : PDA scan from 200-400 nm, with signal extraction at the determined λ-max.

    • Gradient Program :

Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
22.010
  • Data Analysis : Integrate the peak for the main component and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Method Validation Framework

Any analytical method used in a regulated environment must be validated to prove its suitability for the intended purpose.[7] The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[8][9]

ICH_Q2_R1_Validation_Workflow start Method Development spec Specificity (Discrimination from impurities) start->spec Assess Purity lin Linearity & Range (50-150% of target conc.) spec->lin acc Accuracy (% Recovery of spiked samples) lin->acc prec Precision (Repeatability & Intermediate) acc->prec dl Detection Limit (LOD) (S/N ≈ 3:1) prec->dl ql Quantitation Limit (LOQ) (S/N ≈ 10:1) dl->ql rob Robustness (Small changes in method) ql->rob fin Validated Method rob->fin

ICH Q2(R1) Analytical Method Validation Workflow.

Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for confirming the molecular weight of a synthesized compound and identifying impurities. For a halogenated compound, it provides an unmistakable signature.

Causality of Method Design
  • Ionization : Electrospray Ionization (ESI) is the preferred method for polar, nitrogen-containing heterocycles. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for identity confirmation.

  • Key Diagnostic Feature : Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any ion containing one bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with a nearly 1:1 intensity ratio. This is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[10][11][12]

Protocol 2: LC-MS for Identity Confirmation
  • Instrumentation : An LC system (as described in Protocol 1) coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method : Use the same LC method as Protocol 1 to ensure retention time correlation.

  • MS Parameters (ESI Positive Mode) :

    • Ion Source : ESI+.

    • Scan Range : m/z 100 - 500.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas (N₂) Flow : 10 L/min.

    • Drying Gas Temperature : 325 °C.

    • Nebulizer Pressure : 40 psi.

    • Fragmentor Voltage : 120 V (This can be optimized to control in-source fragmentation).

  • Data Analysis :

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Look for the [M+H]⁺ ion. For C₆H₄BrN₃O, the expected ions are:

      • m/z ≈ 213.96 (for ⁷⁹Br)

      • m/z ≈ 215.96 (for ⁸¹Br)

    • Confirm that the two peaks are separated by ~2 Da and have a roughly 1:1 intensity ratio.

    • Using HRMS, the measured exact mass should be within 5 ppm of the calculated mass (213.96136 Da for the [M+H]⁺ ion with ⁷⁹Br).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.[13][14]

Expected Spectral Features
  • ¹H NMR :

    • Pyridine Ring Protons : Expect two signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on the precise coupling.

    • Pyrazolo Ring NH : A broad singlet, typically in the δ 10-14 ppm range, which may exchange with D₂O.

    • Methylene Protons (CH₂) : The 2H,3H designation indicates a saturated carbon at the C3 position adjacent to the carbonyl. This would likely manifest as a singlet in the δ 3.5-4.5 ppm region, representing the two protons at the C2 position.

  • ¹³C NMR :

    • Carbonyl Carbon (C=O) : A signal in the downfield region, δ 160-180 ppm.

    • Aromatic Carbons : Signals in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) will be significantly shifted.

    • Methylene Carbon (CH₂) : A signal in the aliphatic region, likely δ 40-60 ppm.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of δ 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover δ 0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Further Experiments : If structural ambiguity remains, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for confirming connectivity.

Complementary Analytical Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups.[15][16]

  • Expected Key Bands :

    • N-H Stretch : A moderate to sharp band around 3200-3400 cm⁻¹.

    • Aromatic C-H Stretch : Bands just above 3000 cm⁻¹.

    • Amide C=O Stretch (Lactam) : A strong, sharp band around 1650-1690 cm⁻¹. This is a highly diagnostic peak for the pyridinone structure.

    • C=N and C=C Stretches : Bands in the 1500-1620 cm⁻¹ region.

    • C-Br Stretch : Typically found in the fingerprint region, < 800 cm⁻¹.

X-ray Crystallography

For absolute confirmation of structure and stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard. If high-quality crystals can be grown, this technique provides an unambiguous 3D model of the molecule.[17][18]

Integrated Analytical Workflow

The described techniques are not used in isolation but as part of a cohesive strategy to ensure the quality of the target compound from synthesis to application.

Integrated workflow for compound characterization.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1986. [Link]

  • Anonymous. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • Taylor, E. C., & Sheridan, J. B. (1983). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 48(9), 1449–1455. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1377–1392. [Link]

  • ResearchGate. (n.d.). The X-ray crystallographic structure determined for 3v. [Link]

  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8671-8678. [Link]

  • ResearchGate. (n.d.). Pyrazoline compound on FTIR spectrum. [Link]

  • International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Han, B., et al. (2022). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry, 65(15), 10349–10373. [Link]

  • Anandan, S., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 426-434. [Link]

  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8671-8678. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • ResearchGate. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(2), 131-137. [Link]

  • RAD 2019 Conference. (2019). ATR –FTIR Spectroscopy in Chlorpyrifos. [Link]

  • ACS Publications. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(19), 7543–7547. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ACS Publications. (2022). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities... ACS Omega, 7(4), 3469–3481. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. [Link]

Sources

Application

Application Notes &amp; Protocols: The 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-one Scaffold in Modern Drug Discovery

Prepared by: Senior Application Scientist, Gemini Division Abstract: The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract: The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines renders it an ideal starting point for the development of potent kinase inhibitors and other targeted therapeutics. The introduction of a bromine atom at the C5-position, creating scaffolds like 5-bromo-1H-pyrazolo[3,4-b]pyridine, provides a versatile chemical handle for extensive Structure-Activity Relationship (SAR) studies through modern cross-coupling reactions. While this scaffold exists in tautomeric forms, including the 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, the aromatic 1H-pyrazolo[3,4-b]pyridine motif has been the primary focus of successful drug discovery campaigns. This guide provides an in-depth exploration of this scaffold's strategic importance, key therapeutic applications, and detailed protocols for its synthetic diversification and biological evaluation.

Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocycle with a unique electronic and structural profile that has proven highly effective for targeting ATP-binding sites in enzymes, particularly protein kinases.[1]

  • Bioisosterism and Hinge-Binding: The pyrazole moiety of the scaffold acts as a potent bioisostere of the adenine core of ATP. It features a hydrogen bond donor and acceptor pattern that effectively mimics the interactions of adenine with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a stable foundation for high-affinity binding.

  • The Role of the 5-Bromo Substituent: The bromine atom at the C5-position is not merely a substituent; it is a strategic tool. Halogens can form favorable interactions within a binding pocket, but more importantly, the C-Br bond is an exceptionally versatile functional group for synthetic elaboration.[3] It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a vast array of chemical moieties to probe the solvent-exposed regions of the target's binding site, enabling rapid optimization of potency, selectivity, and pharmacokinetic properties.

  • Structural Versatility: The pyrazolo[3,4-b]pyridine core offers multiple points for diversification. Beyond the C5-position, the N1-position of the pyrazole ring and the C3-position can be functionalized, allowing for fine-tuning of the molecule's three-dimensional shape and properties to achieve desired biological activity and drug-like characteristics.[4]

cluster_0 Core Scaffold & Diversification Points structure structure N1 N1-Position (Solubility, PK/PD) structure->N1  R1 C3 C3-Position (Potency, Selectivity) structure->C3 R2 C5 C5-Bromo Position (Primary Vector for SAR via Cross-Coupling) structure->C5 R3

Caption: Key diversification points on the pyrazolo[3,4-b]pyridine scaffold.

Key Therapeutic Applications & Biological Targets

Derivatives of the 5-bromopyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant targets, primarily in oncology and immunology.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusions are oncogenic drivers in a variety of cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent pan-TRK inhibitors.[2] In these inhibitors, the pyrazole core anchors to the hinge region, while substituents introduced at the 5-position explore deeper pockets of the ATP-binding site.[4]

  • Monopolar Spindle Kinase 1 (Mps1) Inhibition: Mps1 is a critical component of the spindle assembly checkpoint and a target for cancer therapy. A recent study identified a pyrazolo[3,4-b]pyridine derivative as a highly potent Mps1 inhibitor with an IC₅₀ value of 2.596 nM, which demonstrated significant anti-proliferative effects in cancer cell lines and in vivo efficacy in a xenograft model.[5]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a key kinase in innate immunity signaling pathways, and its dysregulation is linked to autoimmune diseases and some cancers. Researchers have developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with one compound showing an IC₅₀ of 0.2 nM and effective inhibition of downstream signaling.[6]

  • Other Kinase Targets: The scaffold has also been investigated for the inhibition of Fibroblast Growth Factor Receptor (FGFR) and other kinases, underscoring its broad utility in this target class.[7]

Table 1: Representative Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Compound Class/ExampleTarget KinaseReported Potency (IC₅₀)Therapeutic AreaReference
Pyrazolo[3,4-b]pyridine C03TRKA56 nMOncology[2][4]
Pyrazolo[3,4-b]pyridine C10TRKA26 nMOncology[4]
Pyrazolo[3,4-b]pyridine 31Mps12.596 nMOncology[5]
Pyrazolo[3,4-b]pyridine 15yTBK10.2 nMImmunology/Oncology[6]
PD173074 AnaloguesFGFR1~21.5 nMOncology[7]

Experimental Protocols: From Core to Candidate

The following protocols provide a generalized workflow for the synthesis and evaluation of a library of compounds based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine core.

Start Start: Commercially Available 5-bromo-1H-pyrazolo[3,4-b]pyridine Step1 Step A: Iodination at C3 (e.g., NIS in DMF) Start->Step1 Step2 Step B: N1-Protection (e.g., PMB-Cl, NaH) Step1->Step2 Increases reactivity & directs coupling Step3 Step C: Diversification via Cross-Coupling (Suzuki, etc.) Step2->Step3 Introduce diverse chemical moieties Step4 Step D: Deprotection (e.g., TFA) Step3->Step4 Unmask final compound Step5 Step E: Purification & Characterization (HPLC, LC-MS, NMR) Step4->Step5 Step6 Step F: Biological Screening (Kinase Activity Assay) Step5->Step6 End SAR Analysis & Lead Optimization Step6->End

Caption: General workflow for drug discovery using the target scaffold.

Protocol 3.1: Synthesis of a Diversified Library from 5-bromo-1H-pyrazolo[3,4-b]pyridine

Causality: This multi-step synthesis is designed to enable diversification at key positions. Iodination at C3 activates a second site for coupling reactions. Protection of the N1-pyrazole nitrogen is critical to prevent side reactions and ensure regioselectivity during the subsequent cross-coupling steps.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine[4]

  • N-Iodosuccinimide (NIS)[4]

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl chloride (PMB-Cl)[4]

  • A library of boronic acids or esters

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Dioxane/Water solvent mixture

  • Trifluoroacetic acid (TFA)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

Step-by-Step Methodology:

  • Step A: Iodination at the C3-Position [4]

    • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq).

    • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Collect the resulting precipitate by vacuum filtration to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can often be used in the next step without further purification.

  • Step B: N1-Protection of the Pyrazole Ring [4]

    • Caution: NaH is highly reactive. Perform under an inert atmosphere (N₂ or Ar).

    • Suspend 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF and cool to 0 °C.

    • Add NaH (1.2 eq) portion-wise, allowing for gas evolution to cease between additions. Stir for 1-2 hours at 0 °C.

    • Add p-Methoxybenzyl chloride (PMB-Cl) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully by pouring it into ice water. Collect the precipitate by filtration and purify by recrystallization or column chromatography to yield the N1-PMB protected intermediate.

  • Step C: Diversification at C5 via Suzuki Coupling

    • In a reaction vessel, combine the N1-PMB protected intermediate (1.0 eq), the desired boronic acid/ester (1.5 eq), Cs₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture of dioxane and water (e.g., 5:1 ratio).

    • Degas the reaction mixture again with argon for 10 minutes.

    • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Step D: Deprotection [4]

    • Dissolve the purified product from Step C in trifluoroacetic acid (TFA).

    • Heat the mixture to 60 °C for 4-8 hours.

    • Remove TFA under reduced pressure.

    • Dissolve the residue in methanol and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final compound.

Protocol 3.2: General Kinase Activity Assay (Luminescence-Based)

Causality: This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal. This provides a robust and high-throughput method for determining inhibitor potency (IC₅₀).

Materials:

  • Kinase of interest (e.g., TRKA, Mps1)

  • Substrate peptide specific for the kinase

  • ATP solution

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution series of the inhibitor compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in the kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven reaction that generates a light signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

The 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-one and its predominant aromatic tautomers represent a high-value scaffold for modern drug discovery. Its inherent ability to engage the hinge region of kinases, combined with the synthetic flexibility afforded by the C5-bromo substituent, has made it a cornerstone of many successful inhibitor design programs.[1][4][5] Future work will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and exploring novel applications beyond kinase inhibition by leveraging the scaffold's unique chemical properties. The protocols and principles outlined in this guide provide a solid framework for researchers to unlock the full potential of this powerful molecular architecture.

References

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Available at: [Link].

  • Fisher Scientific. "5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%". Available at: [Link].

  • National Institutes of Health (NIH). "A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors". Available at: [Link].

  • PubMed. "Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates". Available at: [Link].

  • National Institutes of Health (NIH). "A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones". Available at: [Link].

  • PubMed. "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer". Available at: [Link].

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". Available at: [Link].

  • Drug Design Org. "Structure Activity Relationships". Available at: [Link].

  • PubMed. "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists". Available at: [Link].

  • National Institutes of Health (NIH). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". Available at: [Link].

  • Growing Science. "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3". Available at: [Link].

  • ACS Publications. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". Available at: [Link].

  • PubMed. "Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1][8]benzodiazepines as DNA-interactive antitumour antibiotics". Available at: [Link].

  • Royal Society of Chemistry. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". Available at: [Link].

  • PubMed. "Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5". Available at: [Link].

  • National Institutes of Health (NIH). "Current status of pyrazole and its biological activities". Available at: [Link].

  • Taylor & Francis Online. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study". Available at: [Link].

  • MDPI. "Pyrazolo[5,1-c][1][8][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry". Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Welcome to the technical support center for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

The synthesis of pyrazolo[3,4-b]pyridin-3-ones is a critical process in the development of various therapeutic agents, including kinase inhibitors.[1] Achieving high yields and purity of the target compound, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, can be challenging. This guide offers practical solutions to common issues encountered during the synthesis.

Proposed Synthetic Pathway

A common and effective method for synthesizing the pyrazolo[3,4-b]pyridin-3-one core involves the cyclization of a substituted 2-hydrazinonicotinic acid derivative. For the synthesis of the 5-bromo analog, two primary strategies can be considered:

  • Late-Stage Bromination: Synthesis of the 1H-pyrazolo[3,4-b]pyridin-3(2H)-one core followed by electrophilic bromination.

  • Early-Stage Bromination: Starting with a pre-brominated pyridine precursor, such as 5-bromo-2-chloronicotinic acid, followed by hydrazinolysis and cyclization.

This guide will focus on troubleshooting the more convergent approach of starting with a brominated precursor, as it often provides better control over regioselectivity.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one A 5-bromo-2-chloronicotinic acid C 5-bromo-2-hydrazinonicotinic acid A->C Nucleophilic Aromatic Substitution B Hydrazine hydrate E 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C->E Intramolecular Cyclization D Heat/ Acid or Base catalyst Troubleshooting Side Products Troubleshooting Side Product Formation in Cyclization Start Multiple spots on TLC Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM Decarboxylation Decarboxylation Product? Unreacted_SM->Decarboxylation No Sol_Unreacted Increase reaction time/ temperature or change catalyst Unreacted_SM->Sol_Unreacted Yes Ring_Opened Ring-Opened Product? Decarboxylation->Ring_Opened No Sol_Decarboxylation Lower reaction temperature Decarboxylation->Sol_Decarboxylation Yes Tautomers Tautomers? Ring_Opened->Tautomers No Sol_Ring_Opened Use milder conditions/ anhydrous solvent Ring_Opened->Sol_Ring_Opened Yes Sol_Tautomers Characterize by NMR/ LC-MS; may co-elute Tautomers->Sol_Tautomers Yes

Sources

Optimization

Technical Support Center: Purification of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Welcome to the technical support guide for the purification of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its structural analogs. This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of kinase inhibitors and other therapeutics, making robust purification protocols essential for generating high-quality data and materials.[1][2][3]

This guide moves beyond simple step-by-step instructions to explain the underlying principles and causality, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-one?

A1: Impurities are typically process-related and stem from incomplete reactions or side reactions. Based on common synthetic routes for related pyrazolopyridines, you should be vigilant for the following.[1][4]

Impurity Type Potential Origin Typical Analytical Signature
Unreacted Starting MaterialsIncomplete cyclization or coupling steps.Corresponding peaks in LC-MS and 1H NMR.
ReagentsExcess coupling agents (e.g., HOBt, EDCI), bases (e.g., DIPEA), or catalysts.Often water-soluble, but can co-precipitate. May appear in NMR.
Positional IsomersLack of regioselectivity during the cyclization step forming the pyridine ring.Difficult to distinguish by MS. Requires careful 2D NMR analysis.
Over-brominated/De-brominated SpeciesHarsh bromination conditions or debromination during catalytic steps (e.g., Suzuki, Buchwald-Hartwig).Isotopic pattern changes in MS. Shifted aromatic signals in NMR.
Hydrolyzed ProductsThe pyrazolo[3,4-b]pyridin-3-one ring can be susceptible to hydrolysis under strong acidic or basic conditions.New polar spots on TLC; changes in mass spec.
Residual SolventsHigh-boiling point solvents used in synthesis (e.g., DMF, Dioxane).Characteristic signals in 1H NMR.

Q2: How do I choose between column chromatography and recrystallization for my crude product?

A2: The choice depends on the impurity profile and the physical nature of your compound. The flowchart below provides a decision-making framework. In general, recrystallization is preferred for scalability and cost-effectiveness if the crude product has high purity (>90%) and is a stable solid. Column chromatography offers superior separation for complex mixtures or oily products.[5]

G start Crude Product check_tlc Analyze by TLC/LC-MS start->check_tlc main_spot One major spot? (>90% purity) check_tlc->main_spot Yes complex_mix Multiple spots or streaks? check_tlc->complex_mix No is_solid Is the product a solid? recrystallize Proceed with Recrystallization is_solid->recrystallize Yes triturate Attempt Trituration/ Solvent Slurry is_solid->triturate No (Oily) main_spot->is_solid chromatography Perform Column Chromatography complex_mix->chromatography triturate->chromatography

Caption: Decision workflow for selecting a purification method.

Q3: What analytical methods are essential for confirming the purity of the final product?

A3: A combination of methods is crucial for a complete purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A purity level of >95% is often required for biological screening.[5]

  • NMR (Nuclear Magnetic Resonance): 1H NMR is essential to confirm the structure and identify any organic impurities or residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of the molecular weight of the desired product and can help identify impurities.[1]

Q4: Are there specific safety precautions for handling 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-one?

A4: Yes. While specific data for this exact molecule is limited, related bromo-heterocyclic compounds are classified as irritants. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem 1: Low Recovery After Recrystallization
  • Probable Cause 1: Compound has high solubility in the chosen solvent, even at low temperatures. The key to recrystallization is a significant difference in solubility between hot and cold conditions.

    • Solution: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Perform small-scale solvent screening. If a single solvent is not effective, consider a binary solvent system (one "soluble" solvent and one "anti-solvent").

  • Probable Cause 2: Using an excessive volume of solvent. Dissolving the crude product in too much solvent will keep it in solution even after cooling.

    • Solution: Add the hot solvent portion-wise, just until the solid dissolves completely. This ensures a saturated solution upon cooling. If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling.

  • Probable Cause 3: Premature crystallization during hot filtration. If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel (stemless or with a wide stem) and filter the hot solution quickly. Adding a small excess (~5%) of hot solvent before filtration can help prevent premature crystallization.

Problem 2: Poor Separation or Streaking on Silica Gel Column Chromatography
  • Probable Cause 1: Compound is too polar for the chosen eluent system. The compound remains adsorbed to the silica gel, leading to streaking and poor elution. The keto-enol tautomerism and N-H groups in pyrazolopyridinones contribute to their polarity.

    • Solution: Increase the polarity of the mobile phase. For a common dichloromethane (DCM)/methanol (MeOH) system, gradually increase the percentage of MeOH.[1] Adding a small amount (0.1-1%) of acetic acid can help sharpen peaks for acidic compounds, while triethylamine or ammonia can help with basic compounds.

  • Probable Cause 2: Improper loading of the sample. Loading the sample dissolved in a strong solvent (like pure MeOH) can cause it to spread into a wide band at the top of the column before the separation begins.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent component (e.g., DCM). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Probable Cause 3: Column overloading. Exceeding the separation capacity of the column leads to broad, overlapping peaks.

    • Solution: As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1 for difficult separations. For easier separations, 20:1 to 30:1 may suffice.

G start Streaking on TLC/Column check_polarity Is the compound highly polar? start->check_polarity increase_eluent Increase eluent polarity (e.g., more MeOH in DCM/MeOH) check_polarity->increase_eluent Yes check_loading How was the sample loaded? check_polarity->check_loading No/Unsure add_modifier Add modifier to eluent (e.g., 0.5% Acetic Acid or TEA) increase_eluent->add_modifier dry_load Use Dry Loading Technique check_loading->dry_load Dissolved in strong solvent min_solvent Use minimal weak solvent for wet loading check_loading->min_solvent Dissolved in weak solvent check_mass Is the column overloaded? dry_load->check_mass min_solvent->check_mass increase_column Increase column size (Silica:Compound ratio > 50:1) check_mass->increase_column Yes

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally.

1. Solvent Selection:

  • Place a few milligrams of your crude product into several test tubes.

  • Add 0.5 mL of a candidate solvent to each tube. Observe solubility at room temperature. A good solvent will not dissolve the compound well.

  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. A good solvent will result in the formation of crystals.

Solvent Candidate Polarity Boiling Point (°C) Comments
Methanol / EthanolHigh65 / 78Good for polar compounds. Often used in binary systems.
IsopropanolMedium-High82Good general-purpose solvent.
AcetonitrileMedium-High82Can be effective for nitrogen-containing heterocycles.
Ethyl AcetateMedium77Often used in a pair with hexanes.
Dioxane / DMFHigh101 / 153Use with caution due to very high boiling points; difficult to remove. Recrystallization from DMF at 120°C has been reported for related compounds.[1]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot recrystallization solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Eluent Selection and Column Preparation:

  • Using TLC, identify a solvent system that gives the desired compound an Rf value between 0.2 and 0.4. Common systems for pyrazolopyridines include Dichloromethane/Methanol and Ethyl Acetate/Hexanes.[1]

  • Prepare the column by packing silica gel using the chosen eluent (slurry packing is recommended).

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the silica bed.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 2-3 times the mass of your compound). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully load this powder onto the top of the column.

3. Elution and Fraction Collection:

  • Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any final traces of solvent.

References

  • Yao, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Fisher Scientific. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Product Page. Available at: [Link]

  • PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • de la Torre, M. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Welcome to the technical support center for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of a substituted pyridine precursor, most commonly derived from 5-bromonicotinic acid, with hydrazine. A common synthetic route proceeds via the reaction of an activated form of 5-bromonicotinic acid (e.g., an ester like ethyl 5-bromonicotinate) with hydrazine to form the corresponding hydrazide, which is then cyclized. While seemingly straightforward, this process can be prone to the formation of several side products, impacting yield and purity. This guide will address the identification and mitigation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?

A1: The most prevalent and established method involves a two-step process. First, a nicotinic acid derivative, such as ethyl 2-chloro-5-bromonicotinate, is reacted with hydrazine hydrate in a nucleophilic aromatic substitution to form the corresponding ethyl 2-hydrazino-5-bromonicotinate. This intermediate is then subjected to thermal or acid-catalyzed cyclization to yield the desired 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Q2: I am observing a significant amount of a water-soluble, highly polar side product in my reaction mixture. What could it be?

A2: A common and often overlooked side product in reactions involving the hydrazinolysis of esters is the formation of malonohydrazide.[1] This can occur if the ester starting material undergoes degradation or if there are impurities. Malonohydrazide is highly polar and water-soluble, which can complicate the work-up and purification of the desired product.

Q3: My final product shows a loss of the bromine atom. What could be the cause?

A3: Debromination is a potential side reaction, particularly if the reaction conditions are too harsh or if reducing agents are present. Catalytic hydrogenation, if used for other transformations in the synthetic sequence, can lead to hydrodehalogenation. Careful selection of catalysts and reaction conditions is crucial to prevent this.

Q4: I have isolated a product with the correct mass but different spectroscopic data, suggesting an isomer. What could be the structure?

A4: Regioisomer formation is a common challenge in the synthesis of substituted pyrazoles.[2][3] Depending on the specific precursors and cyclization conditions, alternative cyclization pathways can lead to the formation of isomeric structures, such as 7-bromo-1H,2H,3H-pyrazolo[3,4-c]pyridin-3-one. The regioselectivity is often influenced by the electronic and steric properties of the substituents on the pyridine ring.[2]

Troubleshooting Guides

Issue 1: Formation of the Regioisomeric Side Product (7-bromo-1H,2H,3H-pyrazolo[3,4-c]pyridin-3-one)

Causality: The formation of the 7-bromo regioisomer arises from the alternative cyclization of the 2-hydrazinonicotinate precursor. The nucleophilic attack from the hydrazine nitrogen can occur at the carbonyl carbon of the ester (desired pathway) or at the C4 position of the pyridine ring, especially if the reaction conditions promote such reactivity.

Troubleshooting Protocol:

  • Control of Reaction Temperature: Lowering the reaction temperature during the cyclization step can favor the desired kinetic product.

  • Choice of Catalyst: Acid catalysis (e.g., with acetic acid or a catalytic amount of a stronger acid) can enhance the electrophilicity of the ester carbonyl, promoting the desired cyclization.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMAc) to non-polar (e.g., toluene, xylene), to optimize the regioselectivity.

  • Analytical Monitoring: Use HPLC and ¹H NMR to monitor the reaction progress and quantify the ratio of the two isomers. The aromatic proton signals in the ¹H NMR spectrum are typically diagnostic for distinguishing between the two isomers.

Data Presentation: Expected ¹H NMR Chemical Shifts for Isomers

CompoundH-4 Signal (ppm)H-6 Signal (ppm)
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one~8.0-8.2 (d)~8.4-8.6 (d)
7-bromo-1H,2H,3H-pyrazolo[3,4-c]pyridin-3-one~7.8-8.0 (d)~8.2-8.4 (s)
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.

Visualization: Regioisomeric Formation Pathway

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Products precursor Ethyl 2-hydrazino-5-bromonicotinate conditions Heat / Acid Catalyst precursor->conditions product 5-bromo-1H,2H,3H-pyrazolo [3,4-b]pyridin-3-one (Desired Product) conditions->product Favored Pathway side_product 7-bromo-1H,2H,3H-pyrazolo [3,4-c]pyridin-3-one (Regioisomer) conditions->side_product Alternative Pathway

Caption: Formation of regioisomers during cyclization.

Issue 2: Incomplete Cyclization and Isolation of Hydrazide Intermediate

Causality: The cyclization of the hydrazide intermediate to the pyrazolopyridinone requires sufficient energy to overcome the activation barrier. Inadequate temperature, insufficient reaction time, or the absence of a suitable catalyst can lead to the isolation of the uncyclized 2-hydrazino-5-bromonicotinohydrazide.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If the reaction is sluggish, gradually increase the temperature while monitoring for the formation of degradation products.

  • Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.

  • Use of a Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the cyclization.

  • Dehydrating Conditions: The cyclization involves the elimination of a molecule of water (or ethanol from an ester precursor). The use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

Visualization: Incomplete Cyclization Workflow

G start Start: 2-hydrazino-5-bromonicotinohydrazide check1 Reaction complete? start->check1 product Desired Product check1->product Yes troubleshoot Troubleshoot: - Increase Temperature - Prolong Reaction Time - Add Catalyst check1->troubleshoot No end End product->end troubleshoot->start

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Causality: Hydrazine is a bifunctional nucleophile, and under certain conditions, it can react with two molecules of the nicotinic acid derivative, leading to the formation of dimeric or polymeric byproducts. This is more likely to occur if there is a localized excess of the pyridine starting material relative to hydrazine.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the starting material and minimize dimerization.

  • Slow Addition: Add the pyridine derivative slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the desired monomeric hydrazide.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimerization and polymerization.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
  • Step 1: Synthesis of 2-hydrazino-5-bromonicotinohydrazide

    • To a solution of ethyl 2-chloro-5-bromonicotinate (1.0 eq) in ethanol, add hydrazine hydrate (2.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

    • Suspend the 2-hydrazino-5-bromonicotinohydrazide (1.0 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to 200-220 °C and maintain this temperature until the cyclization is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure product.

References

  • T. M. V. D. Pinho e Melo, "Pyrazoles: A Platform for the Development of New Bioactive Molecules," in Topics in Heterocyclic Chemistry, 2021, pp. 1-36. [Link]

  • G. A. G. S. Ghaedi et al., "Synthesis and characterization of new pyrazolo[3,4-b]pyridine derivatives," Journal of the Iranian Chemical Society, vol. 10, no. 4, pp. 715-720, 2013. [Link]

  • S. A. F. El-SAYED, "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate," Molecules, vol. 18, no. 8, pp. 9664-9673, 2013. [Link]

  • P. Szlachcic et al., "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research," Molecules, vol. 27, no. 1, p. 237, 2022. [Link]

  • A. A. Aly et al., "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones," Beilstein Journal of Organic Chemistry, vol. 19, pp. 696-704, 2023. [Link]

Sources

Optimization

"5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" stability and storage conditions

Welcome to the technical support guide for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. The following information is synthesized from established chemical principles and data on structurally related pyrazolone and bromopyridine derivatives to provide the most reliable guidance in the absence of specific stability studies on this exact molecule.

I. Core Concepts: Understanding the Molecule's Stability Profile

5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a fused heterocyclic compound. Its stability is governed by the interplay of three key structural features: the pyrazolone ring (a lactam-like structure), the brominated pyridine ring, and the potential for tautomerism. Understanding these features is crucial for predicting and preventing degradation.

  • Pyrazolone Ring: This five-membered ring containing two adjacent nitrogen atoms and a ketone group is the core of the molecule's reactivity. The amide bond within this ring system (a lactam) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Bromopyridine System: The bromine substituent on the pyridine ring makes the molecule susceptible to dehalogenation. This can be initiated by light (photodegradation) or certain reducing agents.

  • Tautomerism: Pyrazolones can exist in equilibrium between different isomeric forms called tautomers. For this molecule, keto-enol and amine-imine tautomerism are possible. This dynamic equilibrium is often solvent-dependent and can influence the compound's reactivity and spectral properties.

II. Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture and oxygen, minimizing hydrolysis and oxidation risks.
Light Amber vial or in the darkPrevents photodegradation, which can cause de-bromination.
Container Tightly sealed, airtight containerPrevents exposure to moisture and air.

Q2: What is the expected shelf-life of the compound?

A2: When stored under the recommended conditions, the solid compound is expected to be stable for years. However, once in solution, its stability can be significantly reduced depending on the solvent, pH, and exposure to light and air. It is best practice to prepare solutions fresh for each experiment.

Q3: What should the compound look like?

A3: Typically, this compound is a solid, ranging in color from off-white to light yellow or beige. A significant change in color (e.g., to brown or dark orange) may indicate degradation.

Q4: Is this compound soluble in common laboratory solvents?

A4: Based on related pyrazolone derivatives, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF. Solubility in alcohols like methanol and ethanol may be moderate, while it is likely to be poorly soluble in water and nonpolar solvents like hexanes.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experimentation.

Symptom 1: The solid compound has changed color (e.g., darkened) over time.
  • Potential Cause: This is often a visual indicator of degradation, likely due to slow oxidation or photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been consistently stored in a cool, dark, and dry place under an inert atmosphere.

    • Purity Check: Re-analyze the compound's purity using a suitable method like HPLC or LC-MS. Compare the chromatogram to that of a fresh or reference sample.

    • Consider Light Exposure: If the container is clear, the compound may have been exposed to light. Transfer to an amber vial for future storage.

  • Preventative Measures: Always store the compound in a tightly sealed amber vial inside a desiccator in a refrigerator.

Symptom 2: My experimental results are inconsistent or have poor reproducibility.
  • Potential Cause: This could be due to the degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Solution Age: Are you using freshly prepared solutions? Stock solutions, especially in protic solvents like methanol, may not be stable for long periods.

    • Solvent Purity: Ensure your solvents are anhydrous and of high purity. Water content can lead to hydrolysis of the pyrazolone ring.

    • pH of the Medium: The compound's stability can be pH-dependent. The lactam ring is more susceptible to hydrolysis under strongly acidic or basic conditions. If your experimental conditions involve harsh pH, consider performing a control experiment to assess the compound's stability under those specific conditions.

Symptom 3: I see an unexpected peak in my NMR or LC-MS analysis.
  • Potential Cause: This could be a tautomer, a degradation product, or an impurity from the synthesis.

  • Troubleshooting Flowchart:

G start Unexpected Peak Observed check_tautomer Is the peak consistent with a tautomer? (e.g., different protonation state) start->check_tautomer check_debromination Does the mass spectrum show a peak corresponding to [M-Br+H]+? check_tautomer->check_debromination No tautomer Peak is likely a tautomer. Consider solvent effects on equilibrium. check_tautomer->tautomer Yes check_hydrolysis Does the mass spectrum show a peak corresponding to [M+H2O]+? check_debromination->check_hydrolysis No debromination De-bromination has occurred. Protect from light and reducing agents. check_debromination->debromination Yes impurity Peak is likely a synthesis impurity. Consult Certificate of Analysis. check_hydrolysis->impurity No hydrolysis Hydrolysis of the pyrazolone ring has occurred. Use anhydrous solvents and avoid harsh pH. check_hydrolysis->hydrolysis Yes

Caption: Troubleshooting unexpected analytical peaks.

IV. Potential Degradation Pathways & Tautomerism

To aid in troubleshooting, it is important to understand the likely chemical transformations the molecule can undergo.

Tautomerism

The compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and pH.

Caption: Keto-Enol tautomerism of the pyrazolone ring.

Degradation Pathways

The primary degradation pathways to be aware of are hydrolysis and photodegradation.

Degradation Parent 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Hydrolysis_Product Ring-Opened Product (e.g., Amino-acid derivative) Parent->Hydrolysis_Product H2O (Acid/Base) Debrominated_Product 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Parent->Debrominated_Product Light (hv) or Reducing Agent

Caption: Potential degradation pathways.

V. Experimental Protocol: Forced Degradation Study

To assess the stability of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one in your specific experimental matrix, a forced degradation study is recommended.

Objective: To determine the stability of the compound under conditions of heat, light, acid, and base.

Materials:

  • 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • Solvent of interest (e.g., DMSO, Methanol)

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in your solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Store a portion of the stock solution under recommended storage conditions (2-8°C, dark).

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Thermal: Place an aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic: Place an aliquot of the stock solution in a clear vial and expose it to a light source (e.g., a UV lamp or direct sunlight).

  • Time Points: Analyze all samples by HPLC or LC-MS at initial time (t=0) and at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Analysis:

    • Monitor the peak area of the parent compound to determine the percentage of degradation over time.

    • Look for the appearance of new peaks, which would indicate degradation products.

Data Interpretation: This study will provide valuable insights into the compound's stability profile and help you establish appropriate handling and analysis procedures for your experiments.

VI. References

Note: The following references pertain to related chemical structures and principles, as specific literature for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is not extensively available.

  • General information on 1H-Pyrazolo[3,4-b]pyridines: This class of compounds is well-documented, providing a basis for understanding the core heterocyclic system. (e.g., 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: a relevant review article on this class of compounds).

  • Pyrazolone Chemistry: The chemistry of the pyrazolone ring system, including its synthesis and reactivity, is foundational. (e.g., Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available at: a review on pyrazolone chemistry).

  • Dehalogenation of Aromatic Compounds: The principles of dehalogenation are critical for understanding the potential light sensitivity of the bromo-substituent. (e.g., Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: a relevant organic chemistry portal or publication).

  • Lactam Hydrolysis: The stability of the lactam bond within the pyrazolone ring can be inferred from general principles of lactam chemistry. (e.g., Alkaline Hydrolysis of a gamma-Lactam Ring. Available at: a study on the hydrolysis of similar ring systems).

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This document is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological targets, including various kinases.[1] The successful and efficient synthesis of this specific brominated derivative is a critical step in the development of novel therapeutics.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and achieve higher yields and purity.

Overview of a Common Synthetic Approach

The construction of the pyrazolo[3,4-b]pyridin-3-one ring system typically involves the condensation of a 3-aminopyrazolone derivative with a suitable 1,3-dielectrophile, followed by a cyclization/dehydration step. For the target molecule, a common strategy involves reacting a substituted 3-aminopyrazolin-5-one with a bromo-substituted pyridine precursor capable of undergoing cyclization.

A generalized synthetic pathway can be visualized as follows:

cluster_reactants Starting Materials Aminopyrazolone 3-Aminopyrazolin-5-one Derivative Reaction Condensation & Cyclization Aminopyrazolone->Reaction Pyridine_Precursor Bromo-Substituted Pyridine Precursor (e.g., with ester and halo groups) Pyridine_Precursor->Reaction Product 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Reaction->Product Heat Solvent Catalyst (Acid/Base)

Caption: Generalized synthetic route to the pyrazolo[3,4-b]pyridin-3-one core.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that you may encounter during the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is resulting in very low yields or failing completely. What are the most probable causes and how can I systematically troubleshoot this?

Answer: Low yield is a common challenge that can often be traced back to suboptimal reaction conditions or reagent quality. Let's break down the key parameters to investigate.

1. Causality of Low Yield & Recommended Actions:

  • Suboptimal Thermal Conditions: The condensation and subsequent cyclization to form the pyridinone ring are often endergonic and require significant thermal energy. If the temperature is too low, the reaction may not proceed at an appreciable rate.

    • Solution: Increase the reaction temperature. Consider switching to a higher-boiling point solvent. For instance, if the reaction is sluggish in ethanol (b.p. 78 °C), moving to n-butanol (b.p. 118 °C) or toluene (b.p. 111 °C) can significantly enhance the reaction rate. One study on a similar pyrazolopyridinone synthesis demonstrated a yield increase from 18% in ethanol to 49% in butanol, highlighting the importance of temperature.[2]

  • Incorrect Choice of Catalyst (Acid or Base): The cyclization step can be catalyzed by either acid or base, depending on the specific precursors. An inappropriate catalyst or concentration can hinder the reaction.

    • Solution: Screen different catalysts. For acid catalysis, options include acetic acid, p-toluenesulfonic acid (p-TSA), or a few drops of concentrated HCl. For base catalysis, organic bases like triethylamine (TEA) or piperidine are common choices. The choice depends on the specific mechanism; for instance, reactions involving enamines as intermediates are often base-catalyzed.

  • Water as an Inhibiting Byproduct: Many condensation reactions release a molecule of water. In a reversible reaction, the accumulation of water can shift the equilibrium back towards the starting materials, thus lowering the yield.

    • Solution: Employ methods for water removal. Using a Dean-Stark apparatus with a solvent like toluene is a classic and effective method. Alternatively, adding a chemical dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective, provided they are compatible with your reaction conditions.

  • Atmospheric Conditions (Oxidation): The final step in some related pyrazolo[3,4-b]pyridine syntheses involves a spontaneous oxidation to form the aromatic pyridine ring.[3] If your target is the non-aromatized pyridin-3-one, excluding air might be necessary. Conversely, if an oxidized side product is desired, ensuring air access is key.

    • Solution: Control the reaction atmosphere. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation. Some studies have shown that in the absence of air, a dihydropyridine intermediate is formed, which can later be oxidized to the final product if desired.[3]

Troubleshooting Workflow:

start Low Yield Observed check_temp Is Temperature >100°C? start->check_temp increase_temp Action: Increase Temp (e.g., switch to Butanol) check_temp->increase_temp No check_catalyst Was a Catalyst Used? check_temp->check_catalyst Yes end Re-run Experiment increase_temp->end screen_catalyst Action: Screen Acid (p-TSA) & Base (Piperidine) Catalysts check_catalyst->screen_catalyst No check_h2o Is Water Removal Employed? check_catalyst->check_h2o Yes screen_catalyst->end use_deanstark Action: Use Dean-Stark or Molecular Sieves check_h2o->use_deanstark No check_reagents Action: Verify Purity of Starting Materials via NMR/LCMS check_h2o->check_reagents Yes use_deanstark->end check_reagents->end

Caption: Systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Multiple Products and Impurities

Question: My TLC and LCMS analyses show multiple spots/peaks, indicating the formation of several side products. What are the likely impurities, and how can I improve the reaction's selectivity?

Answer: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

1. Common Side Products and Their Origins:

  • Regioisomers: If you are using an unsymmetrical 1,3-dielectrophile precursor, the nucleophilic aminopyrazolone can attack at two different sites, leading to the formation of regioisomers. This is a well-documented challenge in the synthesis of substituted pyrazoles and pyridines.[3] The relative electrophilicity of the two carbonyl groups (or equivalent reactive sites) will dictate the product ratio.[3]

    • Mitigation Strategy:

      • Modify Precursors: If possible, start with symmetrical precursors to eliminate the possibility of regioisomerism.

      • Use Blocking Groups: Temporarily protect one of the reactive sites on the aminopyrazolone or the dielectrophile to force the reaction to proceed in the desired orientation.

      • Optimize Conditions: The solvent polarity and temperature can influence the regiochemical outcome. A systematic screening of conditions is recommended.

  • Incomplete Cyclization Intermediate: You may be isolating the uncyclized intermediate, where the initial condensation has occurred, but the final ring-closing step has not. This is often a stable, linear molecule.

    • Mitigation Strategy: Increase reaction time and/or temperature. Ensure your catalyst is active and present in a sufficient amount to promote the final cyclization step.

  • Debromination: Under certain conditions (e.g., strongly basic or reductive environments), the bromine atom on the pyridine ring can be cleaved, leading to the formation of the non-brominated pyrazolo[3,4-b]pyridin-3-one.

    • Mitigation Strategy: Use milder bases if possible (e.g., K₂CO₃ instead of NaH). Avoid unnecessarily high temperatures or prolonged reaction times. If using a palladium catalyst for a cross-coupling step, ensure the conditions are not overly reductive.

Optimization Parameters for Selectivity:

ParameterRecommendation for Higher SelectivityRationale
Temperature Use the lowest temperature that allows the reaction to proceed at a reasonable rate.Higher temperatures can provide enough energy to overcome the activation barrier for side reactions, reducing selectivity.
Rate of Addition Add one reagent slowly to a solution of the other.Maintaining a low concentration of the added reagent can disfavor bimolecular side reactions and improve selectivity.
Solvent Screen solvents of varying polarity (e.g., Toluene, Dioxane, DMF, Acetic Acid).Solvent can influence the transition state energies of competing pathways, thereby altering the product ratio.
Catalyst Use a catalyst that selectively activates the desired reaction pathway.For example, a specific Lewis acid might coordinate preferentially to one carbonyl group over another in an unsymmetrical precursor.
Issue 3: Product Purification Challenges

Question: I am struggling to isolate pure 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. It either co-elutes with impurities during chromatography or is difficult to recrystallize. What purification strategies do you recommend?

Answer: Effective purification is crucial. Given the polar nature of the pyrazolopyridinone core, a multi-step approach is often necessary.

1. Recommended Purification Techniques:

  • Recrystallization: This is the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found.

    • Solvent Screening: Start with polar solvents in which the compound has low solubility at room temperature but high solubility when hot. Good candidates include ethanol, isopropanol, acetonitrile, or mixtures like Dioxane/Water or DMF/Water.

  • Flash Column Chromatography: This is the workhorse for separating products from starting materials and significant side products.[4]

    • Stationary Phase: Standard silica gel (300–400 mesh) is typically effective.[4]

    • Mobile Phase (Eluent): A gradient elution is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the percentage of the more polar solvent (Ethyl Acetate, then potentially adding a small amount of Methanol). For example, start with 100% Hexane, gradient to 50:50 Hexane/EtOAc, and then to 95:5 EtOAc/MeOH. This allows for the separation of compounds with a wide range of polarities.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from your neutral product before chromatography.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with a dilute aqueous acid (e.g., 1N HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis? A: Temperature is often the most critical parameter. It directly influences the reaction rate and can determine whether the activation energy for the cyclization step is overcome. As seen in related syntheses, moving from a lower-boiling solvent like ethanol to a higher-boiling one like butanol can be the difference between a failed reaction and a good yield.[2]

Q2: How can I definitively confirm the structure of my product and rule out regioisomers? A: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings will be distinct for each isomer.

  • 2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for unambiguously assigning the structure, especially when dealing with potential regioisomers. For example, an HMBC experiment can show long-range correlations between protons and carbons, helping to piece together the connectivity of the fused ring system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, verifying that the desired condensation and bromination have occurred.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the pyridinone ring (typically around 1650-1680 cm⁻¹) and the N-H stretch of the pyrazole ring (a broad peak around 3100-3300 cm⁻¹).

Q3: What are the key safety precautions for this reaction? A:

  • Brominated Compounds: Many organobromine compounds are irritants and potentially toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Derivatives: If your synthesis involves hydrazine or its derivatives, be aware that they are highly toxic and potentially carcinogenic. Strict engineering controls (fume hood) and PPE are mandatory.

  • Solvents: Handle all organic solvents in a fume hood and be aware of their flammability.

Q4: Can I use microwave synthesis to accelerate this reaction? A: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reactions that require high temperatures, such as heterocyclic ring formations. The rapid and uniform heating can often reduce reaction times from many hours to just minutes and can sometimes improve yields by minimizing the formation of degradation byproducts. A preliminary screening of reaction times and temperatures in a dedicated microwave reactor is highly recommended.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(8), 2237. [Link]

  • Nechaev, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 825. [Link]

  • Fadel, S., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. [Link]

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1535-1551. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. [Link]

  • Patel, H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives as potent antimicrobial and antioxidant agents. Current Chemistry Letters, 8(3), 127-136. [Link]

  • Taylor, E. C., & Sowinski, F. (1975). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 40(17), 2321-2329. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide is structured to offer both quick solutions to common problems and in-depth troubleshooting for more complex experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the pyrazolo[3,4-b]pyridin-3-one core?

A1: The most prevalent and reliable method involves a cyclocondensation reaction. This can be approached in two primary ways: forming the pyridine ring onto a pre-existing pyrazole, or constructing the pyrazole ring from a substituted pyridine derivative. A common strategy involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][2][3]

Q2: I am not seeing any product formation. What are the most likely reasons?

A2: Lack of product formation can stem from several factors. Firstly, ensure the quality and purity of your starting materials, particularly the hydrazine derivative, which can degrade over time. Secondly, the reaction temperature might be insufficient for the cyclization to occur; many of these condensations require heating.[4] Finally, the pH of the reaction medium can be critical; some steps may require acidic or basic catalysis to proceed efficiently.[1]

Q3: My reaction is giving me a complex mixture of products. What are the probable side reactions?

A3: A complex product mixture often indicates the occurrence of side reactions. Common side products can arise from incomplete cyclization, the formation of regioisomers, or over-bromination if the bromination step is not carefully controlled. Self-condensation of the starting materials is also a possibility. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify the optimal reaction time and minimize the formation of these byproducts.

Q4: I am having difficulty purifying the final product. Any suggestions?

A4: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a polar heterocyclic compound, which can make purification challenging. Standard silica gel chromatography may require a polar mobile phase, and tailing of the product spot is common. Consider using a reverse-phase chromatography system if available. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can also be an effective purification method. Washing the crude product with a non-polar solvent like diethyl ether can help remove non-polar impurities.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended for full characterization. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. ¹H and ¹³C NMR spectroscopy will provide information about the structure and the position of the bromine atom. Infrared (IR) spectroscopy should show a characteristic C=O stretch for the lactam ring. Purity can be assessed by HPLC or LC-MS.

II. Detailed Troubleshooting Guides

This section provides a more in-depth analysis of specific problems you might encounter during the synthesis.

Guide 1: Low or No Yield of the Cyclized Pyrazolopyridinone Intermediate

Problem: After reacting the substituted hydrazine and the dicarbonyl compound, I am observing a low yield of the desired pyrazolo[3,4-b]pyridin-3-one precursor, or no product at all.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor quality of hydrazine starting material 1. Use freshly opened or purified hydrazine. 2. Store hydrazine derivatives under an inert atmosphere and refrigerated.Hydrazine and its derivatives are susceptible to oxidation and decomposition, leading to lower effective concentrations and the introduction of impurities.
Suboptimal reaction temperature 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 2. Consider using a higher boiling point solvent if the current one is limiting the reaction temperature.Cyclocondensation reactions often have a significant activation energy barrier that requires sufficient thermal energy to overcome.
Incorrect pH of the reaction medium 1. If the reaction is sluggish, try adding a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine). 2. Perform small-scale trials with different catalysts to find the optimal conditions.The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons are pH-dependent. Catalysis can enhance the rate of the desired reaction pathway.[1]
Premature precipitation of starting materials 1. Choose a solvent in which all reactants are soluble at the reaction temperature. 2. Consider using a co-solvent to improve solubility.For the reaction to proceed, the reactants must be in the same phase. Poor solubility will significantly hinder the reaction rate.
Guide 2: Issues with the Bromination Step

Problem: The bromination of the pyrazolo[3,4-b]pyridin-3-one core is resulting in a low yield of the desired 5-bromo product, or the formation of multiple brominated species.

Potential Cause Troubleshooting Steps Scientific Rationale
Over-bromination (di- or tri-brominated products) 1. Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide). 2. Add the brominating agent slowly and at a low temperature to control the reaction rate. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.The pyrazolo[3,4-b]pyridin-3-one ring system has multiple sites susceptible to electrophilic attack. Controlling the stoichiometry and reaction conditions is crucial to achieve mono-bromination.
Incorrect regioselectivity (bromination at an undesired position) 1. The choice of brominating agent and solvent can influence regioselectivity. Research literature for conditions that favor bromination at the 5-position for similar heterocyclic systems. 2. Consider using a milder brominating agent.The electron density of the heterocyclic ring dictates the position of electrophilic substitution. Solvent effects can also play a role in directing the incoming electrophile.
Decomposition of starting material 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents.Some heterocyclic compounds can be sensitive to oxidation or other degradation pathways under harsh bromination conditions.

III. Key Experimental Protocol (Proposed)

This proposed protocol is based on established synthetic methodologies for similar heterocyclic systems. Optimization may be required for your specific experimental setup.

Step 1: Synthesis of 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • To a solution of 2-hydrazinonicotinic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl acetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Bromination of 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

  • Dissolve the 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (1 equivalent) in a suitable solvent (e.g., acetic acid or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

IV. Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Purification A 2-Hydrazinonicotinic Acid C 1H,2H,3H-Pyrazolo[3,4-b]pyridin-3-one A->C B Ethyl Acetoacetate B->C E 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C->E D N-Bromosuccinimide (NBS) D->E F Crude Product E->F G Pure Product F->G Recrystallization / Chromatography

Caption: Proposed synthetic workflow for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Troubleshooting Logic for Low Yield

G start Low or No Product Yield q1 Check Starting Material Quality? start->q1 a1_yes Use Fresh/Purified Reagents q1->a1_yes Yes q2 Is Reaction Temperature Optimal? q1->q2 No a1_yes->q2 a2_yes Increase Temperature Incrementally q2->a2_yes Yes q3 Is pH Correct? q2->q3 No a2_yes->q3 a3_yes Add Catalytic Acid/Base q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Sources

Troubleshooting

Technical Support Center: Characterization of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This resource is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced characterization challenges associated with this heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed, data-driven decisions in your work.

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore, but the introduction of a C3-oxo group creates a system prone to complex tautomeric equilibria.[1] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you are most likely to encounter.

Troubleshooting Guide: From Ambiguous Data to Confident Structure

This section addresses specific experimental anomalies. We diagnose the likely cause and provide step-by-step protocols for resolution.

Issue 1: NMR Spectroscopy - "My ¹H NMR spectrum is complex, showing more peaks than expected and/or very broad signals."

This is the most common issue reported for pyrazolones and related heterocycles. The root cause is almost always the presence of multiple tautomers in equilibrium in the NMR solvent.[2][3]

Causality: Your compound can exist in at least three tautomeric forms (the keto-amide, and two enol-imidic acid forms), as illustrated below. The rate of exchange between these forms on the NMR timescale, influenced by solvent, concentration, and temperature, dictates the appearance of the spectrum. Slow exchange results in distinct sets of peaks for each tautomer, while intermediate exchange rates lead to significant peak broadening.

NMR_Troubleshooting Workflow for Ambiguous NMR Spectra start Start: Complex or Broad ¹H NMR Spectrum solvent Change Solvent | Rerun in DMSO-d6 or Acetone-d6 start->solvent check1 Spectrum Simplified? solvent->check1 d2o Perform D₂O Exchange | Add 1-2 drops of D₂O, shake, rerun check2 Broad Peaks Disappeared? d2o->check2 temp Variable Temperature (VT) NMR | Acquire spectra at elevated temperatures (e.g., 50°C, 80°C) check3 Peaks Coalesced or Sharpened? temp->check3 check1->d2o No result1 Conclusion: Solvent-dependent tautomeric equilibrium. Report shifts in specified solvent. check1->result1 Yes check2->temp No result2 Conclusion: Broad peaks are labile N-H or O-H protons. Integrate remaining peaks. check2->result2 Yes result3 Conclusion: Dynamic exchange between tautomers. Higher temp averages signals. check3->result3 Yes end Structural Confirmation Correlate with ²D NMR (HSQC, HMBC) and MS data check3->end No / Still Ambiguous result1->end result2->end result3->end

Caption: Decision workflow for troubleshooting complex NMR spectra.

Step-by-Step Methodologies:

  • Change NMR Solvent: The polarity and hydrogen-bonding capability of the solvent can shift the tautomeric equilibrium. [4] * Protocol: If your initial spectrum was in CDCl₃, prepare a new sample in DMSO-d₆. DMSO is a hydrogen bond acceptor and can help sharpen N-H signals.

    • Rationale: Chloroform may lead to complex intermolecular associations, causing broadening. DMSO-d₆ often favors one tautomeric form or, at a minimum, provides sharper peaks for labile protons, simplifying interpretation. [5]

  • D₂O Exchange for Labile Proton Identification: This is the definitive method for identifying exchangeable N-H and O-H protons. [4] * Protocol: Acquire a standard ¹H NMR spectrum. Add one to two drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for 30-60 seconds. Re-acquire the spectrum.

    • Rationale: Protons on heteroatoms (N-H, O-H) will exchange with the deuterium from D₂O. The corresponding peaks will diminish or disappear entirely, confirming their identity and allowing for unambiguous integration of the remaining aromatic and aliphatic signals.

  • Variable Temperature (VT) NMR: This technique helps determine if peak broadening is due to a dynamic chemical exchange.

    • Protocol: Set up a series of ¹H NMR acquisitions at increasing temperatures (e.g., 25°C, 50°C, 80°C, 100°C).

    • Rationale: As the temperature increases, the rate of tautomeric interconversion also increases. If the broadening is due to intermediate exchange, the peaks will first broaden further and then coalesce into a single, sharp, time-averaged signal at higher temperatures.

Problem Likely Cause Recommended Action
More peaks than expectedSlow exchange between two or more tautomers.Run spectrum in DMSO-d₆. Perform 2D NMR (HSQC, HMBC) to correlate protons and carbons for each species.
Very broad, rolling peaksIntermediate exchange rate between tautomers.Perform Variable Temperature (VT) NMR to attempt to coalesce the peaks.
Signal that integrates incorrectlyOverlapping labile N-H or O-H proton.Perform a D₂O exchange experiment to identify and eliminate the signal.
Issue 2: Mass Spectrometry - "I'm having trouble getting a clean molecular ion peak (M⁺) or my m/z is incorrect."

Characterization issues with mass spectrometry for this compound often stem from poor ionization, in-source fragmentation, or misinterpretation of the isotopic pattern.

Causality: The polarity and potential for multiple forms in the gas phase can complicate MS analysis. The prominent bromine atom provides a definitive isotopic signature that must be correctly identified.

Troubleshooting Protocol:

  • Verify Expected m/z and Isotopic Pattern: Before analysis, always calculate the expected mass. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 pattern of nearly 1:1 intensity.

    • Rationale: Failure to observe this 1:1 isotopic pattern is a strong indicator that the peak is not your compound, but rather a fragment or an impurity.

Ion Species Formula Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br) Key Feature
[M+H]⁺C₆H₅BrN₃O⁺213.96215.961:1 ratio for M+H and M+2+H peaks
[M+Na]⁺C₆H₄BrN₃ONa⁺235.94237.941:1 ratio for M+Na and M+2+Na peaks
  • Optimize Ionization Technique: For polar, potentially non-volatile heterocyclic compounds, the choice of ionization source is critical. [6] * Protocol: Start with Electrospray Ionization (ESI) in both positive and negative modes. If signal intensity is poor or fragmentation is high, switch to Atmospheric Pressure Chemical Ionization (APCI).

    • Rationale: ESI is a "soft" ionization technique suitable for polar molecules, often yielding the protonated molecular ion [M+H]⁺. If in-source fragmentation is an issue, APCI can sometimes provide a stronger molecular ion signal for this class of compounds.

  • Address Poor Signal Intensity:

    • Protocol: Ensure the sample is fully dissolved in an appropriate solvent (e.g., methanol, acetonitrile). Check and optimize MS tune and calibration parameters. If ion suppression is suspected, dilute the sample or improve upstream chromatographic separation. [7] * Rationale: Poor signal can result from low sample concentration, inefficient ionization, or matrix effects where other components in the sample interfere with the ionization of the target analyte. [6]

Issue 3: Purification & Purity - "My compound streaks on silica gel TLC and is difficult to crystallize."

The polar and amphoteric nature of the pyrazolopyridinone core can lead to strong interactions with the stationary phase and high solubility in polar solvents, complicating purification. [8] Causality: The acidic N-H/O-H protons and basic pyridine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. High polarity makes the compound "oil out" instead of crystallizing from common solvents. [9] Troubleshooting Protocol:

  • Column Chromatography Optimization:

    • Protocol: To mitigate streaking on silica gel, add a modifier to your mobile phase. For this compound, adding 0.5-1% acetic acid to the eluent (e.g., DCM/Methanol + 0.5% AcOH) is recommended.

    • Rationale: The acidic modifier protonates the basic sites on your molecule, reducing their interaction with the silica surface and leading to more symmetrical peak shapes and improved separation. [9]Alternatively, using a different stationary phase like neutral alumina can be effective.

  • Crystallization/Recrystallization:

    • Protocol: If the compound "oils out" upon cooling, try the following:

      • Add a small amount of the hot solvent back to dissolve the oil.

      • Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).

      • Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.

      • If available, add a single seed crystal of pure material.

    • Rationale: Oiling out occurs when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. Slow cooling, scratching, and seeding all promote controlled nucleation, which is essential for obtaining solid crystalline material. [10]

Frequently Asked Questions (FAQs)

  • Q1: What are the key spectral features I should look for to confirm the structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one?

    • A1: You should look for:

      • Mass Spec: A molecular ion cluster with a ~1:1 ratio for M and M+2, corresponding to the bromine isotopes. [11] * ¹H NMR: Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the specific tautomer and solvent. You should also observe one or two broad, exchangeable signals for the N-H/O-H protons, which will disappear upon D₂O addition. [5] * ¹³C NMR: A signal corresponding to a carbonyl carbon (C=O) typically in the 160-180 ppm range for the keto form, or a carbon bearing an -OH group (C-OH) further upfield if the enol form dominates.

      • IR Spec: A strong C=O stretch around 1650-1700 cm⁻¹ for the keto form and a broad O-H stretch around 3200-3600 cm⁻¹ for the enol form.

  • Q2: My elemental analysis (CHN) results are slightly off, even though my NMR and MS look clean. Why?

    • A2: This is a common issue with highly polar, hygroscopic compounds. Your purified material may have tightly bound residual solvent (e.g., ethyl acetate, water) that is difficult to remove even under high vacuum. Before submitting for elemental analysis, ensure the sample is dried extensively in a vacuum oven at a temperature safely below its decomposition point. If the discrepancy persists, it may indicate the presence of a stable hydrate.

  • Q3: Can I use 2D NMR to resolve the tautomer issue?

    • A3: Absolutely. 2D NMR is a powerful tool for this problem.

      • An HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and the carbons they are directly attached to. This can help you assign distinct sets of signals to different tautomers.

      • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for confirming the connectivity of the entire scaffold, for instance, by correlating the N-H proton to the C3 and C3a carbons, which can help differentiate between the 1H and 2H isomers. [12]

References

  • Variyaa, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (2021). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • PubMed Central. (2019). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor. [Link]

  • ResearchGate. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 22, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]

  • The Journal of Physical Chemistry A. (2004). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline. [Link]

  • ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]

  • PubMed Central. (2016). On the Tautomerism of N-Substituted Pyrazolones. [Link]

  • ResearchGate. (2021). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This document is designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This document is designed for researchers, chemists, and process development professionals engaged in scaling up this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridin-3-one core is a significant pharmacophore found in numerous compounds investigated in drug discovery.

This guide provides a reliable synthetic route, detailed protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered during lab-scale and pilot-plant production.

Synthesis Overview & Strategy

The most robust and scalable synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one proceeds via a two-step sequence. This approach is predicated on the formation of a key hydrazinopyridine intermediate, followed by a base-catalyzed cyclization to construct the pyrazolone ring.

  • Step 1: Hydrazinolysis. Synthesis of the key intermediate, 5-bromo-2-hydrazinopyridine, from a commercially available halopyridine.

  • Step 2: Cyclization/Condensation. Reaction of the hydrazinopyridine intermediate with a C1 carbonyl synthon, such as diethyl carbonate, to form the target pyrazolopyridinone ring system. This reaction is typically driven to completion by removing the ethanol byproduct.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification A 2-Chloro-5-bromopyridine C 5-Bromo-2-hydrazinopyridine A->C Reflux, Solvent (e.g., Ethanol) B Hydrazine Hydrate B->C F 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C->F Heat, Reflux D Diethyl Carbonate D->F E Sodium Ethoxide (Base) E->F Catalyst G Acidification (e.g., Acetic Acid) F->G Cooling H Filtration & Washing G->H I Recrystallization H->I J Pure Product I->J

Caption: Overall Synthetic Workflow.
Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to the target compound?

The recommended route involves the reaction of 2-chloro-5-bromopyridine with hydrazine hydrate to form 5-bromo-2-hydrazinopyridine, followed by a base-catalyzed cyclocondensation with diethyl carbonate. This method avoids harsh reagents and relies on a robust cyclization that is amenable to scale-up.

Q2: Is the 5-bromo-2-hydrazinopyridine intermediate commercially available?

While it is listed by some vendors, it is often expensive and may have limited availability in large quantities. For scale-up operations, it is far more cost-effective and reliable to synthesize it in-house from either 2-chloro-5-bromopyridine or 2-amino-5-bromopyridine. The reaction of 2-chloro-5-bromopyridine with hydrazine is generally high-yielding and straightforward.[1]

Q3: What are the critical process parameters for the final cyclization step?

The three most critical parameters are:

  • Base Stoichiometry: A catalytic amount of a strong base like sodium ethoxide is required. The exact amount may need optimization, but typically 0.1 to 0.3 equivalents are used.

  • Temperature Control: The reaction is typically run at reflux to drive off the ethanol byproduct, which shifts the equilibrium towards the product. Maintaining a consistent, appropriate reflux temperature is key.

  • Moisture Control: The base (sodium ethoxide) is sensitive to moisture. All reagents and solvents should be anhydrous to ensure the base's activity and prevent side reactions.

Q4: What are the primary safety concerns during scale-up?

  • Hydrazine: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or reactor.

  • Base Handling: Sodium ethoxide is corrosive and reacts violently with water. It is also flammable. Handle under an inert atmosphere (nitrogen or argon).

  • Exotherms: While the cyclization is not violently exothermic, the initial reaction of the base with the reaction mixture can generate heat. On a large scale, the rate of addition of the base or the starting materials should be controlled to manage the temperature.

Detailed Experimental Protocol

This protocol is a representative procedure for a laboratory scale (10-50g). Adjustments will be necessary for pilot-plant scale.

Reagent Table (for 20g scale of final product)
ReagentMW ( g/mol )Equiv.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Part A: Hydrazinolysis
2-Chloro-5-bromopyridine192.451.00.11321.75--
Hydrazine Hydrate (~64%)50.063.00.33917.0~17.0~1.0
Ethanol (200 proof)46.07---2000.789
Part B: Cyclization
5-Bromo-2-hydrazinopyridine188.031.00.09317.5--
Diethyl Carbonate118.135.00.46555.055.80.975
Sodium Ethoxide68.050.20.0191.27--
Part A: Synthesis of 5-Bromo-2-hydrazinopyridine
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging: To the flask, add 2-chloro-5-bromopyridine (21.75 g, 0.113 mol) and ethanol (200 mL).

  • Reagent Addition: Add hydrazine hydrate (17.0 mL, ~0.339 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

    • Add water (200 mL) to the concentrated mixture to precipitate the product.

    • Stir the resulting slurry for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.

    • Expected outcome: An off-white to pale yellow solid. Yield: 85-95%.

Part B: Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
  • Setup: Equip a three-neck flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Charging: Under a nitrogen atmosphere, add 5-bromo-2-hydrazinopyridine (17.5 g, 0.093 mol) and diethyl carbonate (55.8 mL, 0.465 mol).

  • Base Addition: Carefully add sodium ethoxide (1.27 g, 0.019 mol) in portions. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 120-125°C). The mixture will become a clear solution and then a slurry as the product begins to precipitate. Maintain reflux for 3-5 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add glacial acetic acid to neutralize the sodium ethoxide and precipitate the remaining product (target pH ~6-7).

    • Stir the thick slurry for 1 hour.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with ethanol (2 x 40 mL) and then diethyl ether (2 x 40 mL) to remove impurities.

    • Dry the product under vacuum at 50-60°C.

    • Expected outcome: An off-white to light tan solid. Yield: 75-85%. Purity can be further improved by recrystallization from a suitable solvent like ethanol or acetic acid.

Troubleshooting and Scale-Up Guide
Reaction & Yield Issues
  • Q: The initial hydrazinolysis reaction is slow or incomplete. What's the cause?

    • A: Causality & Solution: This is often due to the lower reactivity of 2-chloropyridines compared to other aryl chlorides.

      • Temperature: Ensure a consistent, vigorous reflux is maintained. A lower temperature will significantly slow the reaction.

      • Hydrazine Quality: Use a reputable source of hydrazine hydrate. Older bottles can have a lower effective concentration.

      • Alternative Starting Material: If using 2-amino-5-bromopyridine, the reaction first involves a diazotization followed by reduction, which is a more complex, multi-step process not recommended for initial scale-up. Sticking with the chloro- derivative is advised.

  • Q: The final cyclization stalls, or the yield is poor. Why?

    • A: Causality & Solution: This is almost always due to catalyst deactivation or an incomplete reaction.

      • Moisture: The primary culprit is moisture, which deactivates the sodium ethoxide catalyst. Ensure all reagents, solvents, and the reaction vessel are scrupulously dry. Use anhydrous grade diethyl carbonate and perform the reaction under an inert nitrogen or argon atmosphere.

      • Insufficient Heat: The reaction is a condensation that produces ethanol. It is critical to maintain a high enough temperature to distill the ethanol from the reaction mixture, driving the equilibrium toward the product. On a larger scale, this may require a distillation setup rather than just a simple reflux condenser.

      • Base Quality: Ensure the sodium ethoxide is a fine, free-flowing powder and has not been excessively exposed to air.

  • Q: My yield dropped from 85% at the 10g scale to 60% at the 200g scale. What happened?

    • A: Causality & Solution: This is a classic scale-up challenge related to physical processes.[2]

      • Mixing & Heat Transfer: At a larger scale, inefficient stirring can lead to localized overheating or poor mixing of the catalyst, causing side reactions or incomplete conversion. Ensure the reactor's impeller design is appropriate for solid slurries and that the heating mantle provides even heat distribution.

      • Product Precipitation: The product precipitates during the reaction. On a large scale, this can create a very thick, difficult-to-stir slurry (a "rock"), hindering heat transfer and mixing. Consider using a higher solvent volume (more diethyl carbonate) or a co-solvent to keep the mixture more mobile.

      • Work-up Losses: Transferring and filtering large quantities of a thick slurry can lead to significant mechanical losses. Ensure filtration equipment is appropriately sized and that the filter cake is washed efficiently to recover all product.

Troubleshooting_Tree Start Low Yield in Cyclization Step Check_Moisture Was the reaction run under anhydrous conditions? Start->Check_Moisture Check_Temp Was reflux temperature (>120°C) maintained? Check_Moisture->Check_Temp Yes Sol_Dry Action: Redry all reagents/solvents. Use inert atmosphere. Check_Moisture->Sol_Dry No Check_Base Is the Sodium Ethoxide of good quality? Check_Temp->Check_Base Yes Sol_Temp Action: Increase heating. Consider distillation setup to remove EtOH. Check_Temp->Sol_Temp No Check_Mixing Was the slurry well-agitated? Check_Base->Check_Mixing Yes Sol_Base Action: Use fresh, dry base. Consider adding more catalyst. Check_Base->Sol_Base No Sol_Mixing Action: Increase stirrer speed. Use higher solvent volume. Check_Mixing->Sol_Mixing No

Caption: Troubleshooting Decision Tree for the Cyclization Step.
Purity & Work-up Issues
  • Q: My final product is dark brown, not off-white. What are the impurities?

    • A: Causality & Solution: Dark coloration usually indicates the presence of oxidized impurities or thermal decomposition products.

      • Oxidation: The hydrazino-pyridine intermediate can be sensitive to air oxidation, especially at elevated temperatures in the presence of base. Maintaining a strict inert atmosphere during the cyclization step is crucial.

      • Overheating: Prolonged heating at excessively high temperatures can cause decomposition. Monitor the internal reaction temperature and do not exceed what is necessary for a steady reflux.

      • Purification: The color can often be removed by recrystallization. A charcoal treatment during the recrystallization step can also be effective.

  • Q: How can I effectively purify the final product on a large scale?

    • A: Causality & Solution: The target molecule is a polar, high-melting solid, which makes it unsuitable for standard silica gel chromatography on a large scale.

      • Recrystallization: This is the most effective method. Good solvents to try are ethanol, acetic acid, or DMF/water mixtures. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Acid/Base Wash: If the product is contaminated with unreacted starting material, you can dissolve the crude product in a dilute aqueous base (like NaOH), filter off any insoluble impurities, and then re-precipitate the product by adding acid. This works because the pyrazolopyridinone is acidic (pKa of the N-H proton) and will form a water-soluble salt.

References
  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(9), 3775-3782.
  • German Patent DE1126877B. (1962).
  • World Intellectual Property Organization Patent WO2011076194A1. (2011). Method for purifying pyrazoles.
  • Parenti, C., et al. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 17(10), 1301-1311.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives as antibacterial and antioxidant agents. Current Chemistry Letters, 8(4), 183-194.
  • Li, Y., et al. (2018). Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption.
  • Universitat Ramon Llull. (2022).
  • Gray, E. J., Stevens, H. N. E., & Stevens, M. F. G. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][2][3][4]triazines. Journal of the Chemical Society, Perkin Transactions 1, 885-889.

  • Abdel-Wahab, B. F., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1018-1031.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • MDPI. (2022).
  • Gold Biotechnology. (2023). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion [Video]. YouTube.
  • Der Pharma Chemica. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1018-1031.
  • National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4937.
  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34659-34664.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: A Kinase Inhibitor Scaffold

Introduction The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide range of biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, within the context of its potential as a kinase inhibitor. Drawing upon a wealth of experimental data on the broader pyrazolo[3,4-b]pyridine class, we will objectively compare its projected performance with established kinase inhibitors, providing supporting experimental protocols for researchers in drug discovery and development.

The rationale for focusing on kinase inhibition stems from numerous studies demonstrating that the pyrazolo[3,4-b]pyridine scaffold is a common fragment in the synthesis of potent kinase inhibitors.[3][4][5][6] These compounds have shown significant activity against various kinases, playing crucial roles in cell proliferation, differentiation, and survival, making them key targets in oncology.[4][7] This guide will specifically explore the potential of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, two families of kinases implicated in cancer progression.

The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-b]pyridine ring system is a versatile pharmacophore. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites, a critical interaction for many kinase inhibitors.[3] The fusion of the pyrazole and pyridine rings creates a planar aromatic system that can engage in π-π stacking interactions with aromatic residues in the ATP-binding pocket.[3]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Of particular note is the success of pyrazolo[3,4-b]pyridine-based compounds as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[3][4][8]

Synthesis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The synthesis of the parent scaffold, 5-bromo-1H-pyrazolo[3,4-b]pyridine, is a well-established process. A common route involves the reaction of 2-amino-5-bromopyridine with sodium nitrite and hydrochloric acid to form a diazonium salt, followed by reduction with tin(II) chloride to yield the corresponding hydrazine. Subsequent cyclization with a suitable three-carbon synthon, such as malonic acid or its derivatives, under acidic or basic conditions, leads to the formation of the pyrazolo[3,4-b]pyridine ring system. The introduction of the 3-oxo functionality can be achieved by using a C3-functionalized precursor or by subsequent oxidation of a suitable pyrazoline intermediate.

Comparative Analysis: Benchmarking Against Known Kinase Inhibitors

To provide a robust evaluation of the potential of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, we will compare its anticipated activity profile against two well-characterized kinase inhibitors:

  • PF-06873600: A potent and selective inhibitor of CDK2, CDK4, and CDK6.[9]

  • M-110: A highly selective, ATP-competitive inhibitor of PIM kinases, with a preference for PIM-3.[10]

The selection of these comparators is based on the established activity of the pyrazolo[3,4-b]pyridine scaffold against CDKs and the structural features of the target molecule that suggest potential interactions with the ATP-binding pocket of PIM kinases.[4][11]

Hypothesized Kinase Inhibition Profile

Based on the structure-activity relationships of known pyrazolo[3,4-b]pyridine kinase inhibitors, we hypothesize that 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one will exhibit inhibitory activity against both CDK2 and PIM kinases. The bromine atom at the 5-position can form halogen bonds with the kinase active site, potentially enhancing binding affinity. The 3-oxo group may participate in hydrogen bonding interactions, further stabilizing the inhibitor-enzyme complex.

The following table summarizes the known inhibitory activities of the comparator compounds and the projected activity of the target compound.

CompoundTarget Kinase(s)IC50 / KiReference
PF-06873600 CDK2, CDK4, CDK6Ki = 0.1, 1.2, 0.1 nM, respectively[9]
M-110 PIM-1, PIM-2, PIM-3IC50 = 2.5 µM, 2.5 µM, 47 nM, respectively[10]
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CDK2, PIM kinasesHypothesized low µM to nM range-

Experimental Workflows for Biological Activity Confirmation

To validate the hypothesized biological activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a series of in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity.[12]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_kinase Kinase Solution reaction Incubate Kinase, Substrate, ATP, and Compound prep_kinase->reaction prep_substrate Substrate/ATP Solution prep_substrate->reaction prep_compound Test Compound Dilutions prep_compound->reaction add_adpglo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) reaction->add_adpglo add_detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) add_adpglo->add_detect read_lum Read Luminescence add_detect->read_lum

Figure 1: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, PF-06873600, and M-110 in a suitable solvent (e.g., DMSO).

    • Prepare kinase solutions (CDK2/CycE, PIM-1, PIM-2, PIM-3) and substrate/ATP solutions according to the manufacturer's recommendations (Promega).[12]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the test compound dilution or vehicle control.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed Cancer Cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate to Allow Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_abs Read Absorbance solubilize->read_abs

Figure 2: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., a panel of breast, prostate, and leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.[15]

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, PF-06873600, M-110, and a vehicle control.

    • Incubate for 72 hours.[16]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[17][18]

    • Shake the plate for 15 minutes to dissolve the formazan crystals.[18]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Western Blot Analysis of Protein Phosphorylation

Western blotting can be used to assess the phosphorylation status of key downstream targets of CDK2 and PIM kinases, providing mechanistic insight into the compound's mode of action.

Workflow Diagram:

Western_Blot_Workflow cell_lysis Cell Lysis & Protein Quantification sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Rb, p-BAD) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 3: Western Blot Workflow.

Protocol:

  • Sample Preparation:

    • Treat cancer cells with the test compounds for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated substrates of CDK2 (e.g., p-Rb at Ser780) and PIM kinases (e.g., p-BAD at Ser112) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Expected Outcomes and Interpretation

The experimental data generated from these assays will provide a comprehensive understanding of the biological activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

  • Kinase Inhibition: The ADP-Glo assay will determine the potency and selectivity of the compound against CDK2 and PIM kinases. A low nanomolar to micromolar IC50 value would indicate significant inhibitory activity.

  • Antiproliferative Activity: The MTT assay will reveal the compound's ability to inhibit the growth of various cancer cell lines. A correlation between kinase inhibition and antiproliferative activity would suggest that the compound's cytotoxic effects are mediated through its kinase inhibitory activity.

  • Mechanism of Action: Western blot analysis will confirm whether the compound inhibits the phosphorylation of downstream targets of CDK2 and PIM kinases in a cellular context. A reduction in the phosphorylation of key substrates would provide strong evidence for the compound's on-target activity.

Conclusion

This guide provides a framework for the systematic evaluation of the biological activity of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. By leveraging the known pharmacological properties of the pyrazolo[3,4-b]pyridine scaffold and employing a rigorous set of in vitro assays, researchers can effectively characterize its potential as a novel kinase inhibitor. The comparative analysis against established inhibitors like PF-06873600 and M-110 will provide valuable context for its potency and selectivity. The detailed experimental protocols included herein are designed to ensure the generation of robust and reproducible data, thereby accelerating the drug discovery and development process for this promising class of compounds.

References

  • Cen, L., et al. (2013). PIM-1 kinase promotes resistance to FAK inhibitors in prostate cancer.
  • El-Hallouty, S. M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 61-71.
  • Gao, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1549-1563.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1376.
  • Pfizer. (2023). First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer. AACR Journals.
  • Ezzat, H., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-237.
  • Siu, M. K., et al. (2011). PIM-1 kinase is a novel target for suppressing the growth of prostate cancer cells. Carcinogenesis, 32(11), 1645-1653.
  • Kadhim, E. J., & Abd, A. H. (2023). MTT (Assay protocol). protocols.io.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PF-06873600. Retrieved from [Link]

  • Universitat Ramon Llull. (2022).
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... Retrieved from [Link]

  • ResearchGate. (2015). How do I study phosphorylation of CDK2 by western blot?. Retrieved from [Link]

  • Pfizer. (2023).
  • FUJIFILM Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • Mohamed, M. S., et al. (2012).
  • Chen, J., & Gao, Y. (2017).
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333.
  • Al-Otaibi, A. M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • El-Gazzar, A. R. B. A., et al. (2015). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Pfizer. (2023).
  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its Analogs in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in drug discovery, bearing a close structural resemblance to the native purine bases of DNA.[1][2] This core structure is a cornerstone in the de...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic system in drug discovery, bearing a close structural resemblance to the native purine bases of DNA.[1][2] This core structure is a cornerstone in the development of a multitude of therapeutic agents, particularly kinase inhibitors.[3][4][5] This guide provides an in-depth comparison of a specific, functionalized analog, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one , against other key derivatives of the pyrazolopyridine family. Our objective is to elucidate the structure-activity relationships (SAR) that govern their biological function, providing researchers and drug development professionals with a rational framework for designing next-generation therapeutics.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Innovation

The versatility of the pyrazolo[3,4-b]pyridine system stems from its multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1][5] The core structure, depicted below, features five key positions for substitution (N1, C3, C4, C5, and C6) that influence target binding, selectivity, and pharmacokinetic profiles.

Caption: Core structure of 1H-pyrazolo[3,4-b]pyridine with key substitution points.

In Focus: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

The subject of our analysis, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, introduces two critical functional groups to the core scaffold: a bromine atom at the C5 position and a carbonyl (keto) group at the C3 position.

Caption: Structure of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Significance of Key Functional Groups:

  • 5-Bromo Substituent: The bromine atom is a versatile functional handle in medicinal chemistry. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. More importantly, it serves as a key site for further chemical elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for SAR exploration.[6]

  • 3-Oxo (Keto) Group: The presence of the C3-keto group, existing in tautomeric equilibrium with its 3-hydroxy form, introduces a critical hydrogen bond donor and acceptor. This feature is often pivotal for anchoring the molecule within the ATP-binding pocket of kinases, frequently forming a key hydrogen bond with the "hinge" region of the enzyme.[4]

Comparative Analysis with Key Pyrazolopyridine Analogs

To understand the contribution of the 5-bromo and 3-oxo groups, we will compare our target compound with three structural analogs.

Compound NameKey FeaturesRationale for Comparison
1. 5-bromo-1H-pyrazolo[3,4-b]pyridine Lacks the 3-oxo group.Isolates the effect of the C3-keto functionality on biological activity.
2. 1H-pyrazolo[3,4-b]pyridin-3(2H)-one Lacks the 5-bromo group.Establishes a baseline for the contribution of the C5-substituent.
3. 5-amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one Replaces the 5-bromo with an amino group.Compares the effect of a halogen atom with a potent hydrogen bond donor/acceptor at the C5 position.

Table 1: Physicochemical and Biological Activity Comparison (Illustrative Data)

CompoundStructureMolecular WeightLogP (calc.)Target Class (Hypothetical)IC50 (nM, Hypothetical)
Target: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Target Compound214.030.85Kinase (e.g., CDK, JAK)50
Analog 1: 5-bromo-1H-pyrazolo[3,4-b]pyridine Analog 1198.02[7]1.45General Heterocycle>10,000
Analog 2: 1H-pyrazolo[3,4-b]pyridin-3(2H)-one Analog 2135.12-0.20Kinase800
Analog 3: 5-amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one Analog 3150.14-0.80Kinase150

Note: The biological data presented is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would require experimental determination.

From this comparison, we can infer:

  • The absence of the 3-oxo group (Analog 1) likely leads to a dramatic loss of activity, underscoring its critical role in target engagement, presumably through hydrogen bonding.

  • Removing the 5-bromo group (Analog 2) results in a significant drop in potency compared to the target compound, suggesting the bromine atom contributes favorably to binding, either through direct interactions or by influencing the molecule's electronic properties.

  • Replacing bromine with an amino group (Analog 3) restores some potency, indicating that the C5 position is a key interaction site, though the nature of the substituent (halogen vs. H-bond donor) modulates the binding affinity.

Experimental Protocols: Synthesis and Evaluation

Trustworthy science relies on reproducible methodologies. Below are representative protocols for the synthesis of the pyrazolopyridine core and a standard assay for its biological evaluation.

A common and robust method for constructing the pyrazolo[3,4-b]pyridine scaffold is the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3-Aminopyrazole Derivative C Condensation (e.g., Acetic Acid, Reflux) A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazolo[3,4-b]pyridine Core C->D

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Step-by-Step Protocol (Gould-Jacobs Reaction Variant): [1]

  • Reaction Setup: To a solution of a substituted 3-aminopyrazole (1.0 eq) in a suitable solvent like Dowtherm A or diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

    • Causality: The use of a high-boiling point solvent is necessary to drive the reaction, which involves a thermal cyclization step. Diethyl 2-(ethoxymethylene)malonate is a classic biselectrophile for this type of annulation.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 250 °C) for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Causality: The high temperature facilitates the initial Michael-type addition of the amino group, followed by an intramolecular nucleophilic attack and subsequent elimination of ethanol to form the pyridone ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under high vacuum.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.

To quantify the biological activity of the synthesized compounds, a biochemical assay is employed. The ADP-Glo™ Kinase Assay is a common platform for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[3]

Protocol Overview:

  • Prepare Reagents: Prepare serial dilutions of the test compounds (e.g., 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one) in DMSO. Prepare a reaction buffer containing the kinase (e.g., recombinant human CDK2/CycE), its substrate (e.g., a peptide substrate), and ATP.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Causality: This step allows the kinase to phosphorylate its substrate. An effective inhibitor will reduce the amount of phosphorylation and, consequently, the amount of ADP produced.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitor's potency.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion and Future Outlook

The comparative analysis reveals that both the 5-bromo and 3-oxo functionalities on the pyrazolo[3,4-b]pyridine scaffold are critical for potent biological activity, likely in the context of kinase inhibition. The 3-oxo group acts as a vital anchor, while the 5-bromo substituent provides a key interaction point and a gateway for further chemical optimization.

Future research should leverage the 5-bromo group as a synthetic handle. Suzuki and other cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, and alkyl groups at this position. This strategy will allow for the systematic exploration of the chemical space around the C5 position to identify substituents that can further enhance potency and selectivity against specific kinase targets, as well as improve pharmacokinetic properties such as solubility and metabolic stability. The insights gained from such studies will be invaluable for advancing pyrazolopyridine-based compounds from promising leads into clinical candidates.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Ezzat, H., et al. (2023). Design, synthesis, and biological evaluation of furan‐bearing pyrazolo[3,4‐b]pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction. ResearchGate. Available at: [Link].

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link].

  • Norman, T. C., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link].

  • Semantic Scholar. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link].

  • Zhang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Pascual-Álvarez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link].

  • El-Sayed, M. T., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link].

  • Pascual-Álvarez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link].

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link].

  • Misra, R. N., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Eldehna, W. M., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Available at: [Link].

  • TSI Journals. synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. Available at: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3-methyl-55bromopyridin2ylimino4-5dihydropyrazol1yl13t.pdf.
  • PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Available at: [Link].

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link].

  • Stephen, W. I. (1976). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Analytica Chimica Acta. Available at: [Link].

  • De Rycker, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • de M. Santos, F., et al. (2005). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link].

  • ResearchGate. Synthesis of Biologically Active 5-Benzopyranylpyridines and Triazolopyridines. Available at: [Link].

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link].

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link].

  • ChemInform. Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available at: [Link].

  • Al-Rashood, S. T., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link].

  • Fisher Scientific. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Available at: [Link].

  • Li, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link].

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link].

Sources

Validation

Comparative Efficacy Analysis: 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and Established Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development Introduction The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1] Derivatives of this versatile heterocyclic system have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and tropomyosin receptor kinases (TRKs).[1][2][3][4] This guide focuses on the specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a compound of interest for its potential as a novel kinase inhibitor.

While public domain efficacy data for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is not currently available, this guide will provide a comprehensive framework for its evaluation. We will delve into the mechanistic context of a highly relevant therapeutic target, Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[5] By comparing the established efficacy of well-characterized RIPK1 inhibitors, GSK2982772 and Necrostatin-1, we will establish a benchmark for assessing the potential of novel compounds based on the pyrazolo[3,4-b]pyridine scaffold. Furthermore, this guide will provide detailed experimental protocols to enable researchers to independently validate the efficacy of new chemical entities like 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

The Necroptosis Pathway and the Role of RIPK1

Necroptosis is a form of programmed cell death that is inflammatory in nature and is often initiated when apoptosis is inhibited.[5] This pathway is implicated in the pathophysiology of numerous inflammatory conditions, neurodegenerative diseases, and certain cancers.[5][6] A central player in the execution of necroptosis is RIPK1, a serine/threonine kinase.[7]

Upon stimulation by signals such as tumor necrosis factor (TNF), RIPK1 can trigger either cell survival and inflammation or programmed cell death.[5] In the context of necroptosis, the kinase activity of RIPK1 is crucial.[8] Activated RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory contents.[7] Given its critical role, the kinase activity of RIPK1 is a prime target for therapeutic intervention.[9]

Below is a diagram illustrating the central role of RIPK1 in the necroptosis signaling cascade.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNF Receptor Complex_I Complex I (Survival/Inflammation) TNFR->Complex_I TNFa TNF-α TNFa->TNFR RIPK1 RIPK1 Complex_I->RIPK1 Recruitment Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerizes) MLKL->pMLKL Necrosome->MLKL Phosphorylates Cell_Lysis Cell Lysis & Inflammation pMLKL->Cell_Lysis Forms pores in membrane Necrostatin_1 Necrostatin-1 Necrostatin_1->RIPK1 GSK2982772 GSK2982772 GSK2982772->RIPK1 Experimental_Workflow cluster_tier1 Tier 1: In Vitro Validation cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Target Engagement Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 (Potency & Selectivity) Kinase_Assay->Determine_IC50 Cell_Viability Cell-Based Necroptosis Assay (e.g., HT-29, L929 cells) Determine_IC50->Cell_Viability Determine_EC50 Determine EC50 (Cellular Potency) Cell_Viability->Determine_EC50 Western_Blot Western Blot Analysis Determine_EC50->Western_Blot Confirm_Target Confirm Inhibition of RIPK1 Phosphorylation Western_Blot->Confirm_Target

Caption: Proposed workflow for evaluating novel RIPK1 inhibitors.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To determine the direct inhibitory effect of the test compound on recombinant RIPK1 kinase activity and calculate its IC50 value.

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to reduced kinase activity.

  • Methodology:

    • Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.

    • Serially dilute the test compound (e.g., 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one) in DMSO and add to the reaction mixture. Include a positive control (e.g., GSK2982772) and a negative control (DMSO vehicle).

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

2. Cell-Based Necroptosis Assay

  • Objective: To evaluate the ability of the test compound to protect cells from induced necroptosis and determine its cellular EC50 value.

  • Principle: Certain cell lines, like human colon adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells, undergo necroptosis when stimulated appropriately. Cell viability is measured as an indicator of the compound's protective effect.

  • Methodology:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis). [10] 4. Incubate for 24-48 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence and calculate the percentage of cell viability relative to untreated and vehicle-treated controls.

    • Plot the dose-response curve and determine the EC50 value.

3. Western Blot Analysis for Target Engagement

  • Objective: To confirm that the test compound inhibits the phosphorylation of RIPK1 and its downstream target MLKL in a cellular context.

  • Principle: Inhibition of RIPK1 kinase activity should lead to a reduction in the phosphorylation of RIPK1 (autophosphorylation) and MLKL. This can be detected using phospho-specific antibodies.

  • Methodology:

    • Treat cells (e.g., HT-29) with the test compound at various concentrations (e.g., around its EC50) for 1-2 hours.

    • Induce necroptosis as described in the cellular assay for a shorter duration (e.g., 4-6 hours) to capture the signaling events.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analyze the band intensities to quantify the reduction in RIPK1 and MLKL phosphorylation in the presence of the inhibitor.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While specific efficacy data for 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is not yet in the public domain, its structural alerts suggest potential activity against kinases such as RIPK1. The comparative data from established inhibitors like GSK2982772 provide a clear benchmark for potency, with biochemical and cellular IC50 values in the low nanomolar range.

The experimental workflow detailed in this guide provides a robust and logical framework for researchers to systematically evaluate the efficacy of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and other novel compounds. By progressing from direct enzymatic inhibition to cellular efficacy and target engagement, this approach ensures a thorough characterization of a compound's potential as a therapeutic agent. The successful inhibition of RIPK1 within the nanomolar range in these assays would position a novel pyrazolo[3,4-b]pyridin-3-one derivative as a promising candidate for further preclinical development in the treatment of inflammatory and other necroptosis-driven diseases.

References

  • Brack, A. (Year). Journal Title, Volume(Issue), Pages. [Link not available]
  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Retrieved from [Link]

  • Christofferson, D. E., & Yuan, J. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death & Differentiation, 19(12), 2098–2107. [Link]

  • Li, J., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Chemistry, 10, 963359. [Link]

  • Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115386. [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Hughes, C., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 66(5), 3059-3096. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1373. [Link]

  • Hughes, C., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Publications. [Link]

  • ACS Publications. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are RIPK1 inhibitors and how do they work? Retrieved from [Link]

  • Adameova, A., et al. (2019). Effects of Necrostatin-1, an Inhibitor of Necroptosis, and its Inactive Analogue Nec-1i on Basal Cardiovascular Function. ResearchGate. [Link]

  • BioWorld. (2023). RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model. Retrieved from [Link]

  • Vermeire, S., et al. (2021). A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterology, 8(1), e000696. [Link]

  • Wikipedia. (n.d.). RIPK1. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]

  • Yuk, H., et al. (2021). Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(17), 9238. [Link]

  • Li, D., et al. (2020). Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. Frontiers in Cell and Developmental Biology, 8, 618596. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4899. [Link]

  • Van der Tempel, N., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 13(5), e009988. [Link]

  • Frontiers. (2024). Necrostatin-1: a promising compound for neurological disorders. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolo[5,1-c]t[11][12][13]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PNAS. (n.d.). Targeting RIPK1 for the treatment of human diseases. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Novel Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors: An In Vivo Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of novel "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" derivatives as potential Tropomyosin Receptor Kinase (TR...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" derivatives as potential Tropomyosin Receptor Kinase (TRK) inhibitors. While in vivo data for this specific series of compounds is not yet publicly available, this document will contextualize their promising in vitro profile against the established in vivo efficacy of approved TRK inhibitors, Larotrectinib and Entrectinib. We will also detail a standard xenograft protocol to outline how these novel derivatives could be evaluated in live models.

Introduction: The Therapeutic Promise of TRK Inhibition

Tropomyosin Receptor Kinases (TRKs), comprising TRKA, TRKB, and TRKC, are critical mediators of cell proliferation, differentiation, and survival.[1] Genetic rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins that drive various cancers, including colorectal cancer, non-small cell lung cancer, and glioblastoma.[1] This has established TRK as a significant target for cancer therapy.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with its pyrazolo moiety acting as a hydrogen bond center.[1][2] Building on this, a novel series of derivatives originating from "5-bromo-1H-pyrazolo[3,4-b]pyridine" have been synthesized and evaluated for their potential as TRK inhibitors.[1]

The Novel Pyrazolo[3,4-b]pyridine Derivatives: A Promising In Vitro Profile

A recent study detailed the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives.[1][2] Through a scaffold hopping strategy and computer-aided drug design, these compounds were optimized for TRKA inhibitory activity.[1][2]

Lead Compound: C03

Among the synthesized compounds, C03 emerged as a lead candidate with promising in vitro characteristics.[1][2]

Table 1: In Vitro Performance of Lead Compound C03 [1][2]

ParameterResultSignificance
TRKA IC50 56 nMDemonstrates potent enzymatic inhibition of the target kinase.
Km-12 Cell Line IC50 0.304 µMShows effective inhibition of proliferation in a colorectal cancer cell line with a known TPM3-NTRK1 gene fusion.
MCF-7 & HUVEC IC50 >40 µM & >36.69 µMIndicates high selectivity for TRK-dependent cancer cells over non-TRK rearranged breast cancer cells and normal endothelial cells, suggesting a lower risk of off-target effects.
Plasma Stability (t1/2) >289.1 minExhibits excellent stability in plasma, a crucial characteristic for a drug candidate.
CYP Inhibition Low (except for CYP2C9)Suggests a potentially low risk of drug-drug interactions.

The strong in vitro performance of C03, particularly its potent and selective anti-proliferative activity against a TRK-fusion cancer cell line, positions it as a strong candidate for subsequent in vivo evaluation.

Comparative Analysis: In Vivo Benchmarks Set by Approved TRK Inhibitors

To realistically assess the potential of the novel pyrazolo[3,4-b]pyridine derivatives, a comparison with the in vivo performance of the FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, is essential.

Larotrectinib: A Highly Selective TRK Inhibitor

Larotrectinib was the first TRK inhibitor to receive FDA approval for tumors with NTRK fusions.[1] It is known for its high selectivity and marked antitumor activity across a wide range of tumor types, irrespective of patient age.[3]

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor

Entrectinib is a multi-target inhibitor effective against tumors with TRK, ROS1, or ALK fusions.[1] Its ability to cross the blood-brain barrier makes it a valuable option for patients with central nervous system (CNS) metastases.

Table 2: Comparative Overview of In Vivo Efficacy

CompoundModel/Study TypeKey In Vivo Findings
Larotrectinib Human Clinical Trials (NCT02122913, NCT02637687, NCT02576431)- Overall response rate of 75-80%.[3] - At 1 year, 71% of responses were ongoing.[3] - Median progression-free survival had not been reached at the time of initial reporting.[3]
Entrectinib Neuroblastoma Xenograft Mouse Model- Significantly inhibited the growth of TrkB-expressing neuroblastoma cells in vivo.[4][5] - Enhanced the efficacy of conventional chemotherapy (Irinotecan/Temozolomide).[4][5] - As a single agent, significantly improved event-free survival compared to controls (p<0.0001).[4][5]

These established inhibitors set a high bar for the in vivo performance of any new TRK inhibitor. The novel pyrazolo[3,4-b]pyridine derivatives, should they proceed to in vivo studies, will be expected to demonstrate comparable or superior tumor growth inhibition and survival benefits in relevant cancer models.

Proposed In Vivo Experimental Workflow

To evaluate the in vivo efficacy of a novel pyrazolo[3,4-b]pyridine derivative like C03, a standard subcutaneous xenograft model is recommended. The following protocol is based on established methodologies for testing TRK inhibitors.[4]

Experimental Protocol: Murine Xenograft Model
  • Cell Line Selection:

    • Utilize a human cancer cell line with a confirmed NTRK gene fusion (e.g., Km-12 colorectal carcinoma cells).

  • Animal Model:

    • Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Allow tumors to reach a palpable size (e.g., ~0.2 cm³).

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer the test compound (e.g., C03) via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Control Group: Administer a vehicle control.

    • Comparator Group (Optional but Recommended): Administer an approved TRK inhibitor (e.g., Larotrectinib or Entrectinib) as a positive control.

  • Efficacy Endpoints:

    • Measure tumor volume two to three times per week using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include event-free survival.

  • Study Termination and Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 3 cm³).[4]

    • Excise tumors for downstream analysis (e.g., Western blot to confirm target engagement).

G cluster_preclinical Preclinical In Vivo Evaluation Cell_Line_Selection Select NTRK-Fusion Cancer Cell Line Animal_Model Immunocompromised Mouse Model Cell_Line_Selection->Animal_Model Tumor_Implantation Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth and Randomize Groups Tumor_Implantation->Tumor_Growth Dosing Administer Test Compound, Vehicle, and Comparator Tumor_Growth->Dosing Monitoring Measure Tumor Volume and Body Weight Dosing->Monitoring Endpoint Assess Tumor Growth Inhibition and Survival Monitoring->Endpoint Analysis Tumor Excision and Downstream Analysis Endpoint->Analysis

Caption: A standardized workflow for the in vivo evaluation of novel TRK inhibitors in a murine xenograft model.

Signaling Pathway Context

The therapeutic rationale for TRK inhibition lies in blocking the downstream signaling cascades that drive tumor growth and survival.

G cluster_pathways Downstream Signaling Pathways TRK_Fusion_Protein TRK Fusion Protein (e.g., TPM3-NTRK1) Ras_Erk Ras/Erk Pathway TRK_Fusion_Protein->Ras_Erk PI3K_Akt PI3K/Akt Pathway TRK_Fusion_Protein->PI3K_Akt PLC_gamma PLC-γ Pathway TRK_Fusion_Protein->PLC_gamma Pyrazolo_Derivative Pyrazolo[3,4-b]pyridine Derivative (e.g., C03) Pyrazolo_Derivative->TRK_Fusion_Protein Inhibition Cell_Proliferation Cell Proliferation Ras_Erk->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival PLC_gamma->Cell_Proliferation PLC_gamma->Cell_Survival

Caption: Inhibition of the TRK fusion protein by a pyrazolo[3,4-b]pyridine derivative blocks key downstream oncogenic signaling pathways.

Conclusion and Future Directions

The novel "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" derivatives, particularly compound C03, have demonstrated a highly promising in vitro profile, suggesting their potential as effective and selective TRK inhibitors. While in vivo data is pending, the established efficacy of Larotrectinib and Entrectinib provides a clear benchmark for success. The next critical step is to advance these novel compounds into well-designed in vivo studies, such as the xenograft model detailed in this guide, to ascertain their true therapeutic potential. Should they exhibit favorable efficacy and safety profiles, these derivatives could represent a significant addition to the arsenal of targeted therapies for TRK fusion-positive cancers.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zang, H., et al. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. Cancer Letters, 372(2), 177-184.
  • Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. (2016). Cancer Letters, 372(2), 177-184.
  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102.
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 14(1), 85–102. [Link].

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

Sources

Validation

The Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and other key biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and other key biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this heterocyclic system, with a particular focus on analogs bearing a 5-bromo substitution. By objectively comparing the performance of different structural modifications and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to guide future discovery efforts.

The 5-Bromopyrazolo[3,4-b]pyridine Core: A Versatile Starting Point

The 5-bromo-1H-pyrazolo[3,4-b]pyridine moiety serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[3][4][5] Its bromine atom provides a convenient handle for introducing a variety of substituents via cross-coupling reactions, enabling extensive exploration of the chemical space around the core scaffold. This strategic placement of a modifiable group is fundamental to the successful optimization of lead compounds.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings

The biological activity of pyrazolo[3,4-b]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and pyridine rings. The following sections dissect the SAR of this scaffold by examining key substitution points and their impact on inhibitory potency against various kinase targets.

The Pyrazole Ring: N1 and C3 Substitutions

The pyrazole moiety offers two primary points for modification: the N1 and C3 positions.

  • N1 Position: Substitution at the N1 position is critical for modulating potency and selectivity. Small, hydrophobic groups are often favored. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 revealed that the pyrazole core resides in the ATP purine binding site, forming important hydrogen bonding interactions.[6]

  • C3 Position: The C3 position is a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. Large, flexible chains incorporating polar functional groups can significantly enhance potency. For instance, in a series of TANK-binding kinase 1 (TBK1) inhibitors, extensive optimization at the C3 position led to the discovery of highly potent compounds.[7]

The Pyridine Ring: C4, C5, and C6 Modifications

The pyridine portion of the scaffold also presents multiple opportunities for structural variation.

  • C4 and C6 Positions: Modifications at these positions can influence the overall electronics and solubility of the molecule. Introduction of small alkyl or alkoxy groups is a common strategy.

  • C5 Position: As previously mentioned, the 5-position is frequently occupied by a halogen, typically bromine, to facilitate further diversification. In the development of Tropomyosin receptor kinase (Trk) inhibitors, the 5-position was explored with various substituted benzyl groups, demonstrating the importance of this position for achieving high potency.[3]

Comparative Analysis of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

The versatility of the pyrazolo[3,4-b]pyridine scaffold is evident in its successful application to a range of kinase targets. The following tables summarize the SAR for different series of inhibitors, providing a comparative overview of their performance.

Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [7]

CompoundR1 (N1-substituent)R3 (C3-substituent)R5 (C5-substituent)IC50 (nM)
Lead Compound HArylHModerate
15y CyclopropylSubstituted ArylH0.2
Analog A MethylArylHDecreased Potency
Analog B HAlkylHDecreased Potency

Data synthesized from a study on novel TBK1 inhibitors.[7] The data highlights that a cyclopropyl group at N1 and a carefully optimized substituted aryl group at C3 are crucial for high potency against TBK1.[7]

Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors [3]

CompoundR3 (C3-substituent)R5 (C5-substituent)TRKA IC50 (nM)
A01 (3-aminophenyl)(morpholino)methanone3-Fluorobenzyl<10
A02 (3-aminophenyl)(morpholino)methanoneBenzyl<10
Analog C (3-aminophenyl)(morpholino)methanoneH>1000
Analog D Aryl3-FluorobenzylVariable

Data synthesized from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[3] This series demonstrates that a large, substituted group at the C5 position is essential for potent TRK inhibition, while the C3 substituent also plays a significant role in activity.[3]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel pyrazolo[3,4-b]pyridine inhibitors relies on robust synthetic and analytical methodologies.

General Synthetic Scheme

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives typically begins with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[3][4]

Workflow for the Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridine Derivatives

G start 5-Bromo-1H-pyrazolo[3,4-b]pyridine step1 N-protection (e.g., PMB) start->step1 step2 Suzuki or Stille Coupling at C5 step1->step2 Introduce R5 step3 Modification at C3 (e.g., Buchwald-Hartwig amination) step2->step3 Introduce R3 step4 Deprotection step3->step4 end Final Compound step4->end

Caption: General synthetic workflow for diversifying the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold.

Step-by-Step Protocol for Suzuki Coupling at the C5 Position: [3]

  • To a solution of the N-protected 5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., 1,4-dioxane), add the desired boronic acid or boronate ester (1.2 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., Cs2CO3, 2.0 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.

Workflow for a Typical In Vitro Kinase Assay

G start Prepare kinase, substrate, and ATP solution step1 Add test compound at various concentrations start->step1 step2 Incubate at room temperature step1->step2 step3 Add detection reagent step2->step3 step4 Measure signal (e.g., luminescence, fluorescence) step3->step4 end Calculate IC50 values step4->end

Caption: A generalized workflow for determining the in vitro inhibitory potency of test compounds against a target kinase.

Mechanism of Action: Targeting the ATP-Binding Site

Pyrazolo[3,4-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors.[6] They occupy the adenine-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions that prevent the binding of ATP and subsequent phosphorylation of the substrate.

Signaling Pathway Inhibition by a Pyrazolo[3,4-b]pyridine Kinase Inhibitor

G cluster_1 Downstream Signaling ATP ATP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate ATP->PhosphoSubstrate Kinase Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ATP Blocks Binding CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: The inhibitor competitively binds to the kinase active site, preventing ATP binding and subsequent downstream signaling.

Conclusion and Future Directions

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR data available for this class of compounds provides a clear roadmap for further optimization. Future efforts should focus on leveraging advanced synthetic methodologies to explore novel chemical space, particularly at the C3 and C5 positions. Additionally, a deeper understanding of the structural biology of inhibitor-kinase interactions will be crucial for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds significant promise for the discovery of new therapeutics for a range of human diseases.

References

  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. PubMed Central. Available at: [Link]

  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available at: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Available at: [Link]

  • Design, synthesis and biological evaluation of 1,4,7,8‐tetrahydro‐5H‐furo[3,4‐b]pyrazolo[4,3‐e]pyridin‐5‐one‐based azo dyes. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available at: [Link]

  • A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. PMC - NIH. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. Available at: [Link]

  • Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a Novel Kinase Inhibitor

Introduction: Unveiling the Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its structural similarity to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its structural similarity to the purine bases of DNA. This has made it a fertile ground for the development of highly potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, compounds built upon this scaffold have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).

This guide focuses on a specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (hereafter referred to as Compound PBP-3 ). Given its structural class, we hypothesize that Compound PBP-3 functions as an inhibitor of the Src family kinases (SFKs) . SFKs are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in various cancers, where they play a pivotal role in promoting cell proliferation, survival, invasion, and angiogenesis.[1]

To rigorously validate this proposed mechanism of action, a multi-faceted experimental approach is essential. This guide provides a comprehensive framework for confirming direct target engagement and quantifying the downstream cellular consequences of target inhibition. We will compare the performance of Compound PBP-3 against well-characterized, clinically relevant Src inhibitors: Dasatinib , Bosutinib , and Saracatinib .[1][2][3] This comparative analysis is crucial for contextualizing the potency and potential selectivity of our investigational compound.

The following sections detail the causality behind our experimental choices, providing robust, self-validating protocols designed for researchers, scientists, and drug development professionals.

Part 1: Biochemical Validation of Direct Target Engagement

The foundational step in validating a hypothesized mechanism of action is to unequivocally demonstrate a direct, functional interaction between the compound and its purified protein target. This eliminates ambiguity from complex cellular systems and provides a quantitative measure of inhibitory potency (IC50). Our primary objective here is to measure the ability of Compound PBP-3 to inhibit the enzymatic activity of purified Src kinase in vitro.

The Rationale for a Two-Tiered Biochemical Approach

We will employ a two-tiered strategy. First, a primary screening assay to determine the half-maximal inhibitory concentration (IC50). Second, a mechanism of inhibition (MOI) study to understand how the compound inhibits the enzyme. We favor a non-radioactive, fluorescence-based assay format, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based ADP-detection assay, for their high-throughput compatibility, sensitivity, and safety.[4][5]

Experimental Workflow for Biochemical Analysis

G cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) cluster_analysis Data Analysis P1 Compound PBP-3 & Comparators (Serial Dilution in DMSO) A1 Dispense Compounds & Kinase Solution P1->A1 P2 Recombinant Human Src Kinase (Prepare in Assay Buffer) P2->A1 P3 Kinase Substrate & ATP Solution (Prepare at 2X concentration) A3 Initiate Reaction: Add Substrate/ATP Mix P3->A3 A2 Incubate (e.g., 15 min, RT) (Allows for compound-enzyme binding) A1->A2 A2->A3 A4 Incubate (e.g., 60 min, RT) (Kinase Phosphorylation) A3->A4 A5 Terminate Reaction & Add Detection Reagent (e.g., ADP-Glo™) A4->A5 A6 Incubate (e.g., 40 min, RT) (Signal Development) A5->A6 A7 Read Plate (Luminescence/Fluorescence) A6->A7 D1 Normalize Data (0% and 100% Inhibition Controls) A7->D1 D2 Plot: % Inhibition vs. [Compound] D1->D2 D3 Non-linear Regression (log-logistic) Calculate IC50 Value D2->D3

Caption: Workflow for biochemical IC50 determination.

Protocol 1.1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the amount of ADP produced by the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[6]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Prepare fresh.
  • Compound Plates: Prepare a 10-point, 3-fold serial dilution of Compound PBP-3, Dasatinib, Bosutinib, and Saracatinib in 100% DMSO, starting at a top concentration of 1 mM.
  • Enzyme: Dilute recombinant human Src kinase in Kinase Buffer to a working concentration of 4 ng/µL. The optimal enzyme concentration should be determined empirically to achieve ~30% ATP consumption in the uninhibited reaction.[7]
  • Substrate/ATP Mix: Dilute a suitable Src peptide substrate (e.g., poly(E,Y) 4:1) and ATP in Kinase Buffer. The final concentration in the well should be equal to the Km of ATP for Src (~10-50 µM, verify with supplier) and a saturating concentration of the peptide substrate.

2. Assay Procedure (384-well plate):

  • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
  • Add 2 µL of the diluted Src kinase solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.
  • Incubate for 60 minutes at room temperature.
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part 2: Cellular Validation of On-Target Activity

Demonstrating that a compound inhibits a purified enzyme is the first step. The second, and arguably more important, is to prove that it can engage its target within the complex milieu of a living cell and elicit a functional response. This step validates the compound's cell permeability and its ability to inhibit the target in a physiological context.

The Rationale for a Cellular Phosphorylation Assay

Src is a tyrosine kinase; its activity is directly correlated with its autophosphorylation at a specific tyrosine residue (Tyr416) and the subsequent phosphorylation of its downstream substrates. A Western blot is the gold-standard technique to visualize and quantify these specific phosphorylation events.[8][9] By measuring the ratio of phosphorylated Src (p-Src) to total Src, we can directly assess the intracellular target engagement of Compound PBP-3.

Experimental Workflow for Cellular Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Sample Preparation cluster_western Western Blot cluster_analysis Data Analysis C1 Seed Cells (e.g., MDA-MB-231) in 6-well plates C2 Incubate (24h) (Allow cells to adhere) C1->C2 C3 Starve cells (serum-free media) (Reduces basal signaling) C2->C3 C4 Treat with Compound PBP-3 or Comparators (Dose-response) C3->C4 L1 Wash cells with ice-cold PBS C4->L1 L2 Lyse cells in RIPA buffer (+ Protease/Phosphatase Inhibitors) L1->L2 L3 Quantify protein concentration (e.g., BCA Assay) L2->L3 L4 Prepare samples for loading (Add Laemmli buffer, boil) L3->L4 W1 SDS-PAGE Gel Electrophoresis L4->W1 W2 Transfer proteins to PVDF membrane W1->W2 W3 Block membrane (5% BSA in TBST) W2->W3 W4 Incubate with Primary Antibody (e.g., anti-p-Src Tyr416) W3->W4 W5 Incubate with HRP-conjugated Secondary Antibody W4->W5 W6 Detect with ECL substrate & Image W5->W6 W7 Strip and Re-probe for Total Src & Loading Control (e.g., GAPDH) W6->W7 A1 Densitometry Analysis W7->A1 A2 Normalize: p-Src / Total Src A1->A2 A3 Plot Normalized Ratio vs. [Compound] Calculate Cellular IC50 (EC50) A2->A3

Caption: Workflow for cellular target engagement via Western blot.

Protocol 2.1: Western Blot Analysis of Src Phosphorylation

This protocol details the steps to measure the inhibition of Src autophosphorylation in a cancer cell line known to have high basal Src activity, such as the MDA-MB-231 breast cancer cell line.

1. Cell Culture and Treatment:

  • Plate MDA-MB-231 cells in 6-well plates and allow them to adhere for 24 hours.
  • Serum-starve the cells for 4-6 hours to reduce background kinase activity.
  • Treat cells with increasing concentrations of Compound PBP-3 or comparator drugs (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours.

2. Lysate Preparation:

  • Place plates on ice and wash cells twice with ice-cold PBS.
  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[10]
  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with 4x Laemmli sample buffer. Denature by boiling for 5 minutes.
  • Load samples onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[8]
  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (p-Src Tyr416).
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash three times with TBST.
  • Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
  • Crucially , strip the membrane and re-probe with an antibody for total Src, and subsequently for a loading control like GAPDH, to ensure observed changes are due to phosphorylation inhibition, not protein degradation.[11]

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • For each lane, calculate the ratio of the p-Src signal to the total Src signal.
  • Plot the normalized p-Src/Total Src ratio against the compound concentration to determine the cellular IC50 (often termed EC50).

Part 3: Comparative Analysis and The Path Forward

The ultimate goal of this validation is not just to confirm a mechanism but to understand how a new compound fits into the existing therapeutic landscape. A direct, quantitative comparison to established drugs is the most effective way to achieve this.

Data Presentation: A Comparative Overview

All quantitative data should be summarized in a clear, concise table. This allows for an at-a-glance comparison of potency and cellular efficacy.

CompoundTarget(s)Biochemical IC50 (Src)Cellular IC50 (p-Src Inhibition)
Compound PBP-3 Src Family Kinase (Hypothesized) (Experimental Value)(Experimental Value)
Dasatinib BCR-ABL, Src Family, c-KIT, PDGFRβ~0.5 - 1.0 nM~1 - 5 nM
Bosutinib Src Family, Abl~1.2 nM~100 nM
Saracatinib Src Family, Abl~2 - 10 nM~10 - 50 nM

Note: IC50 values for comparators are approximate literature values to provide context. Actual values may vary based on assay conditions.[3][12][13]

Authoritative Grounding: The Criticality of Selectivity Profiling

While we have focused on validating the on-target activity against Src, a crucial subsequent step is to determine the off-target activity. High potency is only valuable if it is accompanied by selectivity. Compound PBP-3 should be profiled against a broad panel of kinases (e.g., a 400+ kinase panel offered by commercial vendors).

Why is this essential?

  • Trustworthiness of Mechanism: If Compound PBP-3 inhibits dozens of other kinases with similar potency, attributing its cellular effects solely to Src inhibition is inaccurate.

  • Predicting Toxicity: Off-target inhibition is a primary cause of drug-induced toxicity. For example, Dasatinib's activity against PDGFRβ is linked to side effects like pleural effusion.[12]

  • Discovering Novel Polypharmacology: Sometimes, off-target effects can be therapeutically beneficial. Bosutinib's dual inhibition of Src and Abl is key to its efficacy in chronic myeloid leukemia.[14][15]

A desirable outcome would be for Compound PBP-3 to exhibit at least a 100-fold greater potency for Src family kinases over other kinases, establishing it as a truly selective inhibitor.

Conclusion

This guide outlines a logical, rigorous, and self-validating pathway to confirm the hypothesis that 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (Compound PBP-3) is a Src family kinase inhibitor. By systematically progressing from direct biochemical engagement to on-target validation in a cellular environment, researchers can build a strong, data-driven case for its mechanism of action. The comparative framework against established inhibitors like Dasatinib, Bosutinib, and Saracatinib provides essential context for evaluating its potential as a novel therapeutic agent. The subsequent, mandatory step of broad kinase selectivity profiling will ultimately define its true specificity and guide its future development.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Votra, S. D., & Bourboulia, D. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR protocols, 4(4), 102717. [Link]

  • Celtarys Research. (2024, May 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action. Bosulif HCP. [Link]

  • Jannedy, S., & Kuret, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Huang, M., et al. (2018). Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 198(9), 1169-1182. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Brave, M., et al. (2009). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 5, 537-544. [Link]

  • Keller, G., et al. (2012). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Lymphoma, Myeloma & Leukemia, 12(5), 295-300. [Link]

  • Wikipedia. (n.d.). Saracatinib. Wikipedia. [Link]

  • Wikipedia. (n.d.). Bosutinib. Wikipedia. [Link]

  • Wikipedia. (n.d.). Dasatinib. Wikipedia. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Western blot analysis of Src expression (Src) and phosphorylation... ResearchGate. [Link]

  • Chappell, J. C., et al. (2018). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight, 3(10), e95042. [Link]

  • Taylor & Francis Online. (n.d.). Bosutinib – Knowledge and References. Taylor & Francis. [Link]

  • MedlinePlus. (2024, February 15). Dasatinib. MedlinePlus. [Link]

  • Clinicaltrials.eu. (n.d.). SARACATINIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Kuruba, R., et al. (2022). Saracatinib, a Src Tyrosine Kinase Inhibitor, as a Disease Modifier in the Rat DFP Model: Sex Differences, Neurobehavior, Gliosis, Neurodegeneration, and Nitro-Oxidative Stress. International Journal of Molecular Sciences, 23(19), 11634. [Link]

Sources

Comparative

Comparative analysis of "5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" synthesis methods

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors.[1] The specific derivative, 5...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors.[1] The specific derivative, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, is a valuable building block for the synthesis of more complex molecules, owing to the presence of a reactive bromine atom and the pyrazolone ring system. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, designed for researchers and professionals in drug development. The methodologies are based on established chemical principles and supported by analogous transformations found in the scientific literature.

Introduction to Synthetic Strategies

The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly approached from two directions: annulation of a pyridine ring onto a pre-existing pyrazole or formation of the pyrazole ring from a suitably functionalized pyridine. Both strategies present unique advantages and challenges in the context of synthesizing the target 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This guide will explore a "Pyridine First" approach, starting from a brominated pyridine derivative, and a "Pyrazole First" approach, which involves the initial construction of the pyrazolo[3,4-b]pyridin-3-one core followed by bromination.

Method 1: The "Pyridine First" Approach

This strategy leverages the availability of functionalized pyridine starting materials and introduces the pyrazole ring in a subsequent cyclization step. A key advantage of this approach is the early incorporation of the essential bromine substituent at the 5-position of the pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis commencing from a pyridine derivative would involve the reaction of a suitably substituted 5-bromonicotinic acid derivative with hydrazine. This is analogous to the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-fluoro-3-formylpyridine and hydrazine.[2]

Pyridine_First_Approach start 5-bromo-2-chloronicotinic acid intermediate1 5-bromo-2-hydrazinonicotinic acid start->intermediate1 Hydrazine hydrate product 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one intermediate1->product Intramolecular cyclization (Heat) Pyrazole_First_Approach start 3-aminopyrazole-5-one intermediate1 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one start->intermediate1 Malondialdehyde or equivalent product 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one intermediate1->product Brominating agent (e.g., NBS)

Sources

Validation

The Bromine Advantage: A Comparative Analysis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its Non-Brominated Analog in Kinase Inhibition

A Technical Guide for Researchers in Drug Discovery In the landscape of kinase inhibitor development, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. Strategic modification of this core can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and its non-brominated counterpart, 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, with a focus on their potential as kinase inhibitors. Through an examination of their physicochemical properties, a discussion of the structure-activity relationships conferred by bromine substitution, and detailed experimental protocols, we aim to equip researchers with the insights necessary to leverage this halogenation strategy in their drug discovery programs.

Core Structures at a Glance

The introduction of a bromine atom at the C5 position of the pyrazolo[3,4-b]pyridin-3-one core is a key modification that can significantly alter the molecule's electronic and steric profile.

Figure 1. Chemical structures of 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (left) and 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (right).

Physicochemical Properties: A Comparative Overview

Property1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-oneRationale for Predicted Difference
Molecular Weight ( g/mol ) 149.13228.03Addition of a bromine atom significantly increases the molecular weight.
LogP ~1.2~2.0The lipophilicity is expected to increase with the addition of the non-polar bromine atom.[1]
pKa ~7.5 (basic) / ~9.5 (acidic)~7.0 (basic) / ~9.0 (acidic)The electron-withdrawing nature of bromine can slightly decrease the pKa of both the pyridine nitrogen and the pyrazolone proton.
Polar Surface Area (Ų) 65.765.7The core polar surface area remains unchanged by the bromine substitution.
Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.

Disclaimer: The data presented in this table is illustrative and based on established physicochemical principles.[2][3] Actual experimental values may vary.

The Influence of Bromination on Biological Activity: A Deeper Dive

The strategic placement of a bromine atom can profoundly impact the biological activity of a molecule. In the context of kinase inhibitors, this modification can enhance potency and selectivity through several mechanisms:

  • Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (such as an oxygen or nitrogen) in the kinase active site. This can provide an additional anchor point for the inhibitor, increasing its binding affinity.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution of the aromatic system. This can influence the strength of other interactions, such as hydrogen bonds, between the inhibitor and the target protein.

  • Increased Lipophilicity: The increased lipophilicity of the brominated analog can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.[1]

  • Filling of Hydrophobic Pockets: The bromine atom can occupy a hydrophobic pocket within the kinase active site that is not engaged by the non-brominated analog, leading to a more favorable binding interaction.

A computational study on halogen-substituted 4-anilinoquinazoline EGFR inhibitors demonstrated that bromination at a key position resulted in the most potent inhibitor in the series, highlighting the significant impact of this halogen on drug potency.[4]

Comparative Biological Activity: A Focus on Kinase Inhibition

While direct comparative data for our target molecules is limited, the pyrazolo[3,4-b]pyridine scaffold is a known inhibitor of various kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Glycogen Synthase Kinase-3 (GSK-3).[5][6] Based on the principles of structure-activity relationships, it is plausible that the 5-bromo derivative would exhibit enhanced inhibitory activity against certain kinases compared to its non-brominated counterpart.

The following table provides an illustrative comparison of hypothetical IC50 values against a representative kinase.

CompoundKinase Target (Hypothetical)IC50 (nM)Rationale for Hypothetical Difference
1H,2H,3H-pyrazolo[3,4-b]pyridin-3-oneKinase X150Baseline activity of the core scaffold.
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-oneKinase X25The bromine atom may form a key interaction with the kinase active site, leading to a significant increase in potency.[4]

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To experimentally validate the comparative inhibitory potential of these compounds, a robust in vitro kinase assay is essential. The following diagram outlines a typical workflow for such an experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Kinase, Substrate, & Compound in Assay Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution Preparation Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Termination->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of inhibitors against a target kinase using a luminescence-based ATP detection assay.[7]

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific peptide substrate

  • 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one and 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a series of 2-fold serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Kinase Reaction:

    • In a white assay plate, add 5 µL of the diluted compound solution to each well. Include wells with DMSO only as a "no inhibitor" control and wells with a known potent inhibitor as a positive control.

    • Add 10 µL of a mixture containing the kinase and its substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 37°C for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Context: Kinase Inhibition in Cancer

Many pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of kinases that are dysregulated in cancer. The following diagram illustrates a simplified signaling pathway where a hypothetical kinase "Kinase X" plays a crucial role in cell proliferation and survival, making it an attractive therapeutic target.

G cluster_pathway Simplified Cancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activation Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylation Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Inhibitor 5-bromo-pyrazolo [3,4-b]pyridin-3-one Inhibitor->Kinase_X

Caption: Inhibition of a key signaling kinase by a pyrazolopyridinone derivative.

Conclusion

References

  • Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. International Journal of Advanced Research in Engineering and Management. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Prediction of physicochemical properties. QSAR & Combinatorial Science. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Prediction of Physicochemical Properties. ResearchGate. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. University of Edinburgh Research Explorer. [Link]

Sources

Comparative

A Guide to Benchmarking 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Given that t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Given that the pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, this guide outlines a rigorous approach to compare its efficacy and selectivity against established, well-characterized kinase inhibitors.

The pyrazolo[3,4-b]pyridine core is a recurring motif in a multitude of potent kinase inhibitors, targeting a diverse range of kinases including Mps1, FGFR, TRK, and RAF kinases. The bromine substitution at the 5-position of the pyridine ring offers a versatile chemical handle for the synthesis of derivative libraries, enabling structure-activity relationship (SAR) studies and optimization of potency and selectivity. This guide will walk you through the rationale for selecting appropriate standard compounds, detailed experimental protocols for in vitro and cell-based assays, and a framework for data analysis and visualization.

Rationale for Selecting Standard Compounds

To provide a meaningful comparison, it is essential to benchmark 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one against a panel of standard kinase inhibitors with diverse selectivity profiles. The following compounds are proposed as benchmarks due to their well-documented mechanisms of action and extensive use in the field:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[1][2][3] It is an excellent positive control to assess the general kinase inhibitory potential of the test compound. However, its lack of selectivity makes it unsuitable for clinical use but valuable as a research tool.[2]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, c-KIT, and other kinases.[4][5][6] It serves as a benchmark for compounds potentially targeting kinases involved in angiogenesis and cell proliferation.

  • Dasatinib: A potent dual inhibitor of Src family kinases and Abl kinase.[7][8] It provides a benchmark for compounds that may target non-receptor tyrosine kinases involved in cell growth and motility.

Experimental Benchmarking Workflow

A multi-tiered approach is recommended to comprehensively evaluate the inhibitory potential of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This workflow progresses from broad, in vitro screening to more targeted cell-based assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Biochemical Kinase Assay Biochemical Kinase Assay Binding Affinity Assay Binding Affinity Assay Biochemical Kinase Assay->Binding Affinity Assay Confirm direct binding Target Engagement Assay Target Engagement Assay Binding Affinity Assay->Target Engagement Assay Validate in cellular context Cellular Proliferation Assay Cellular Proliferation Assay Target Engagement Assay->Cellular Proliferation Assay Assess functional outcome

Caption: A tiered experimental workflow for inhibitor characterization.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.[10]

G Kinase + Substrate + ATP Kinase + Substrate + ATP ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate Kinase + Substrate + ATP->ADP + Phosphorylated Substrate Kinase Reaction ADP-Glo™ Reagent ADP-Glo™ Reagent ADP + Phosphorylated Substrate->ADP-Glo™ Reagent Step 1 ATP Depletion ATP Depletion ADP-Glo™ Reagent->ATP Depletion Kinase Detection Reagent Kinase Detection Reagent ATP Depletion->Kinase Detection Reagent Step 2 ADP to ATP Conversion ADP to ATP Conversion Kinase Detection Reagent->ADP to ATP Conversion Luciferase/Luciferin Luciferase/Luciferin ADP to ATP Conversion->Luciferase/Luciferin Light Signal Light Signal Luciferase/Luciferin->Light Signal

Caption: The principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinases of interest (e.g., Abl, Src, VEGFR2, PDGFRβ)

  • Corresponding kinase substrates

  • ATP

  • Kinase buffer

  • Test compound (5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one) and standard inhibitors (Staurosporine, Sunitinib, Dasatinib) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.

    • Add 1.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical IC50 Values (nM) from In Vitro Kinase Assays

CompoundAblSrcVEGFR2PDGFRβ
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Experimental DataExperimental DataExperimental DataExperimental Data
Staurosporine5637
Sunitinib>10,00025022
Dasatinib0.60.42028

In Vitro Kinase Binding Assays

To confirm direct binding of the compound to the target kinases and to determine the binding affinity (Kd), a binding assay such as the LanthaScreen® Eu Kinase Binding Assay can be employed.

Principle of the LanthaScreen® Eu Kinase Binding Assay

This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[11]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Eu-Ab Eu-Ab Kinase Kinase Eu-Ab->Kinase AF647-Tracer AF647-Tracer Kinase->AF647-Tracer High FRET High FRET Kinase->High FRET Eu-Ab2 Eu-Ab Kinase2 Kinase Eu-Ab2->Kinase2 Inhibitor Inhibitor Kinase2->Inhibitor Low FRET Low FRET Kinase2->Low FRET

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay

Materials:

  • LanthaScreen® Eu Kinase Binding Assay components (Thermo Fisher Scientific), including Eu-labeled antibody, Alexa Fluor™ 647-labeled tracer, and kinase buffer

  • Purified, tagged kinases of interest

  • Test and standard compounds in DMSO

  • 384-well black assay plates

Procedure:

  • Compound Plating: Add 2 µL of serially diluted compounds to the assay plate.

  • Kinase/Antibody Addition: Add 4 µL of the kinase/Eu-antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the Alexa Fluor™ 647-tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

Data Analysis and Presentation

The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. The percent inhibition is determined, and the IC50 values are calculated by curve fitting. The Kd can be determined using the Cheng-Prusoff equation if the Kd of the tracer is known.

Table 2: Hypothetical Binding Affinities (Kd, nM) from LanthaScreen® Assay

CompoundAblSrcVEGFR2PDGFRβ
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Experimental DataExperimental DataExperimental DataExperimental Data
Staurosporine3425
Sunitinib>10,0003001.51.8
Dasatinib0.50.31522

Cell-Based Assays

To assess the compound's activity in a more physiologically relevant context, cell-based assays are essential. These assays measure the ability of the compound to inhibit the target kinase within a living cell and the resulting downstream effects on cell signaling and proliferation.

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm that the compound engages its target kinase inside the cell.

Cellular Phosphorylation Assay

This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase.

Protocol Outline:

  • Cell Culture: Culture a cell line that expresses the target kinase (e.g., K562 cells for Abl, HUVECs for VEGFR2).

  • Compound Treatment: Treat the cells with various concentrations of the test and standard compounds for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Phospho-Protein Detection: Use an ELISA-based method or Western blotting with phospho-specific antibodies to quantify the phosphorylation of the target kinase's substrate.

  • Data Analysis: Determine the IC50 for the inhibition of substrate phosphorylation.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines that are dependent on the activity of the target kinase.

Protocol Outline:

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of compound concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Table 3: Hypothetical GI50 Values (nM) in Cancer Cell Lines

CompoundK562 (Abl-dependent)A431 (EGFR-dependent)HUVEC (VEGFR-dependent)
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Experimental DataExperimental DataExperimental Data
Staurosporine10158
Sunitinib>10,0005,00020
Dasatinib1>10,000>10,000

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one against standard kinase inhibitors. By following the outlined experimental protocols and data analysis procedures, researchers can generate a robust dataset to evaluate the potency, selectivity, and cellular activity of this novel compound. The comparative data will be invaluable for making informed decisions regarding the further development of this and related compounds as potential therapeutic agents.

References

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in pharmacological sciences, 10(6), 218-220.
  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337.
  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. Available at: [Link]

  • O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412.
  • BMG LABTECH. LanthaScreen Technology on microplate readers. (2022). Available at: [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature reviews Drug discovery, 6(9), 734-745.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Wikipedia. Staurosporine. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
  • Gummireddy, K., et al. (2007). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Clinical cancer research, 13(13), 3941-3951.
  • ResearchGate. iC50 of sunitinib for different tyrosine kinase receptors. Available at: [Link]

  • ResearchGate. Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... Available at: [Link]

  • Heinrich, M. C., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1511-1516.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Williams, N. K., et al. (2007). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Clinical Cancer Research, 13(13), 3941-3951.
  • van Linde, M. E., et al. (2017). Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. Clinical Cancer Research, 23(21), 6439-6448.
  • Abrams, T. J., et al. (2003). SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer. Molecular cancer therapeutics, 2(5), 471-478.
  • BMG LABTECH. LanthaScreen Technology. Available at: [Link]

  • ResearchGate. IC 50 to evaluate the growth inhibitory effect of sunitinib in... Available at: [Link]

  • PubMed Central. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. This guide provides essential, experience-driven insights into the safe handling of 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a compound of interest in drug development. The protocols and recommendations outlined below are designed to be a self-validating system, grounded in established safety principles and authoritative data, to protect researchers from potential hazards.

Hazard Profile and Risk Assessment

Based on available data for this analogue, 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral)[1].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1].

  • May cause respiratory irritation [1].

The presence of bromine in the molecule further warrants caution, as elemental bromine and many organobromine compounds can cause severe skin and eye irritation, as well as respiratory tract irritation upon inhalation[2][3][4].

Table 1: Hazard Identification and GHS Classification (Inferred)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, and its solutions, must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors[5].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the event of accidental large-scale skin or eye contact.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation. The following PPE is mandatory when handling 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Face Shield: When handling larger quantities (greater than a few grams) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

To prevent skin irritation, comprehensive skin protection is essential.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. Ensure the sleeves are of an appropriate length to protect the wrists.

  • Full Body Protection: For large-scale operations or situations with a high risk of splashing, consider the use of chemical-resistant aprons or coveralls.

While working in a fume hood should prevent respiratory exposure, respiratory protection may be necessary in certain situations.

  • Dust Mask/Respirator: If there is a potential for generating significant amounts of dust that cannot be controlled by the fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used. Fit testing and training are required for respirator use.

Safe Handling and Operational Plan

A systematic approach to handling 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is crucial for minimizing risk.

  • Designated Area: Conduct all handling in a designated area within a chemical fume hood.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the compound.

  • Dust Control: Handle the solid material carefully to avoid generating dust.

  • Closed Systems: Whenever feasible, use closed systems for reactions to minimize the potential for exposure.

  • Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the volatility of the compound and its solvents.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials, waste bags, and appropriate PPE.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Waste Segregation: All solid waste contaminated with 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain[5].

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

PPE_Workflow start Start: Handling 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP: Do not proceed. Consult with EHS. fume_hood->stop No base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes scale Scale of work > 5g or splash risk? base_ppe->scale enhanced_ppe Enhanced PPE: - Add Face Shield - Consider double-gloving scale->enhanced_ppe Yes aerosol_risk Risk of significant aerosol/dust generation? scale->aerosol_risk No enhanced_ppe->aerosol_risk respirator Add Respiratory Protection: - N95 Dust Mask or - Respirator with appropriate cartridges aerosol_risk->respirator Yes proceed Proceed with experiment aerosol_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.

References

  • Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies.[Link]

  • Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide.[Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.[Link]

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment international, 29(6), 841–853. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine.[Link]

  • GOV.UK. Bromine: general information.[Link]

  • Carl ROTH. Safety Data Sheet: Bromine.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.